molecular formula C20H40O2 B153602 Methyl 10-methyloctadecanoate CAS No. 2490-19-9

Methyl 10-methyloctadecanoate

Cat. No.: B153602
CAS No.: 2490-19-9
M. Wt: 312.5 g/mol
InChI Key: ATERKICZYCBQCQ-UHFFFAOYSA-N
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Description

Methyl 10-methyloctadecanoate, also known as methyl tuberculostearate, is a fatty acid ester of significant interest in pharmacological research due to its observed bioactivity. Recent metabolomic studies have identified this compound within the complex phytoconstituent profile of Ficus religiosa seed extracts, which have demonstrated promising anti-inflammatory and anti-urolithiatic potential in experimental models . Research indicates that the anti-inflammatory effects are mediated through the inhibition of key inflammatory pathways. Integrated network pharmacology analyses suggest that this compound, alongside other bioactive flavonoids and phytosterols, may interact with a network of protein targets to suppress central signaling cascades, including the PI3K-AKT, MAPK, and NF-κB pathways . This multi-target activity can lead to the reduction of pro-inflammatory mediators and provides a mechanistic basis for the extract's efficacy in mitigating inflammation-associated conditions. Furthermore, its role in a flavonoid-rich extract that exhibited superior activity highlights its value as a component in the study of natural product synergism for managing urolithiasis and related inflammatory disorders . This makes this compound a compelling candidate for researchers investigating novel therapeutic strategies for urinary stones and inflammatory diseases.

Properties

IUPAC Name

methyl 10-methyloctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-10-13-16-19(2)17-14-11-8-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATERKICZYCBQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339160
Record name Methyl 10-methyloctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490-19-9
Record name Methyl 10-methyloctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Methyl 10-Methyloctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methyloctadecanoate is the methyl ester of 10-methyloctadecanoic acid, a branched-chain fatty acid commonly known as tuberculostearic acid. Tuberculostearic acid is a signature lipid component of the cell envelope of Mycobacterium species, including the pathogenic Mycobacterium tuberculosis, and other related actinomycetes. Its unique mid-chain methyl branch imparts specific physicochemical properties to the mycobacterial cell wall, influencing its fluidity, permeability, and interaction with the host immune system. The biosynthesis of this fatty acid is a critical process for these bacteria and represents a potential target for the development of novel anti-mycobacterial therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of 10-methyloctadecanoic acid, detailing the enzymatic reactions, key intermediates, and relevant experimental protocols. It is important to note that the methylation to form the final methyl ester, this compound, is primarily a result of the analytical procedures used for its detection, such as gas chromatography-mass spectrometry (GC-MS), rather than a distinct enzymatic step in its natural biosynthesis.

The Biosynthetic Pathway of 10-Methyloctadecanoic Acid

The biosynthesis of 10-methyloctadecanoic acid is a two-step enzymatic process that modifies oleic acid, an 18-carbon monounsaturated fatty acid. The oleic acid substrate is typically a component of a phospholipid, such as phosphatidylinositol or phosphatidylethanolamine, within the bacterial cell membrane.[1][2] The pathway proceeds as follows:

  • Methylation of Oleoyl-Phospholipid: The first step involves the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the C10 position of the oleoyl (B10858665) acyl chain of a phospholipid. This reaction is catalyzed by a SAM-dependent methyltransferase and results in the formation of a 10-methyleneoctadecanoyl-phospholipid intermediate.[3][4] In different bacteria, this methyltransferase is encoded by genes such as bfaB in some actinomycetes or cfa (cyclopropane fatty acyl phospholipid synthase) and umaA in mycobacteria.[2][3]

  • Reduction of the Methylene Intermediate: The exocyclic double bond of the 10-methylene intermediate is subsequently reduced to a methyl group. This reduction is catalyzed by an FAD-binding, NADPH-dependent oxidoreductase, encoded by the bfaA gene in actinomycetes.[3][4] This final step yields the saturated 10-methyloctadecanoyl-phospholipid.

The resulting 10-methyloctadecanoic acid can then be liberated from the phospholipid for incorporation into other complex lipids of the mycobacterial cell wall or for analysis.

Diagram of the Biosynthesis Pathway of 10-Methyloctadecanoic Acid

Biosynthesis of 10-Methyloctadecanoic Acid cluster_step1 Step 1: Methylation cluster_step2 Step 2: Reduction Oleoyl-Phospholipid Oleoyl-Phospholipid 10-Methyleneoctadecanoyl-Phospholipid 10-Methyleneoctadecanoyl-Phospholipid Oleoyl-Phospholipid->10-Methyleneoctadecanoyl-Phospholipid SAM SAM BfaB_Cfa_UmaA Methyltransferase (BfaB / Cfa / UmaA) SAM->BfaB_Cfa_UmaA SAH SAH 10-Methyleneoctadecanoyl-Phospholipid_2 10-Methyleneoctadecanoyl-Phospholipid BfaB_Cfa_UmaA->SAH 10-Methyloctadecanoyl-Phospholipid 10-Methyloctadecanoyl- Phospholipid 10-Methyleneoctadecanoyl-Phospholipid_2->10-Methyloctadecanoyl-Phospholipid NADPH NADPH BfaA Reductase (BfaA) NADPH->BfaA NADP+ NADP+ BfaA->NADP+

Caption: The two-step biosynthesis of 10-methyloctadecanoyl-phospholipid.

Key Enzymes and Their Characteristics

The biosynthesis of 10-methyloctadecanoic acid is orchestrated by two key enzymes: a methyltransferase and a reductase.

Enzyme ClassGene Name (Example)Organism ExampleSubstratesProductsCofactors
Methyltransferase bfaB, cfa, umaAActinomycetes, MycobacteriumOleoyl-phospholipid, S-adenosyl-L-methionine (SAM)10-Methyleneoctadecanoyl-phospholipid, S-adenosyl-L-homocysteine (SAH)-
Reductase bfaAActinomycetes10-Methyleneoctadecanoyl-phospholipid10-Methyloctadecanoyl-phospholipidNADPH, FAD

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes

A common approach to study the enzymes of this pathway is to express them heterologously in a host organism like Escherichia coli.

Workflow for Enzyme Expression and Purification:

Enzyme Expression and Purification Workflow Gene_Cloning Clone bfaA/bfaB or cfa/umaA into an expression vector (e.g., pET series) Transformation Transform E. coli (e.g., BL21(DE3)) with the recombinant plasmid Gene_Cloning->Transformation Culture_Growth Grow E. coli culture to mid-log phase (OD600 ≈ 0.6-0.8) Transformation->Culture_Growth Induction Induce protein expression with IPTG Culture_Growth->Induction Cell_Harvest Harvest cells by centrifugation Induction->Cell_Harvest Lysis Lyse cells (e.g., by sonication) Cell_Harvest->Lysis Purification Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) Lysis->Purification Verification Verify protein purity by SDS-PAGE Purification->Verification

Caption: A typical workflow for the heterologous expression and purification of enzymes.

Protocol:

  • Gene Cloning and Transformation: The open reading frames of the genes of interest (bfaA, bfaB, cfa, or umaA) are amplified by PCR and cloned into a suitable E. coli expression vector, often containing an affinity tag (e.g., a polyhistidine-tag) for purification. The resulting plasmid is then transformed into a competent E. coli expression strain.

  • Protein Expression: A single colony of the transformed E. coli is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. The culture is grown with shaking at 37°C until it reaches the mid-logarithmic growth phase. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Protein Purification: After induction, cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted, typically by sonication. The cell lysate is then clarified by centrifugation, and the supernatant containing the soluble protein is subjected to affinity chromatography to purify the tagged protein. The purified protein is then dialyzed against a suitable storage buffer.

In Vitro Enzyme Assays

a) Methyltransferase (BfaB/Cfa/UmaA) Activity Assay:

This assay measures the transfer of a methyl group from SAM to an oleoyl-phospholipid substrate.

Protocol:

  • Reaction Mixture Preparation: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 7.5), a source of oleoyl-phospholipid (e.g., liposomes containing phosphatidylcholine with oleic acid), S-adenosyl-L-methionine (often radiolabeled, e.g., [methyl-¹⁴C]SAM, for detection), and the purified methyltransferase enzyme.

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Product Extraction: The reaction is stopped, and the lipids are extracted using a Bligh-Dyer or similar extraction method.

  • Product Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the radiolabeled product (10-methyleneoctadecanoyl-phospholipid) is visualized by autoradiography and quantified by scintillation counting.

b) Reductase (BfaA) Activity Assay:

This assay measures the NADPH-dependent reduction of the 10-methylene intermediate.

Protocol:

  • Substrate Preparation: The 10-methyleneoctadecanoyl-phospholipid substrate can be generated in a scaled-up methyltransferase reaction.

  • Reaction Mixture Preparation: The reaction mixture includes a suitable buffer, the 10-methyleneoctadecanoyl-phospholipid substrate, NADPH, and the purified reductase enzyme.

  • Reaction Monitoring: The activity of the reductase can be monitored spectrophotometrically by following the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺.

  • Product Confirmation: The formation of 10-methyloctadecanoyl-phospholipid can be confirmed by extracting the lipids and analyzing them by GC-MS after hydrolysis and derivatization to fatty acid methyl esters (FAMEs).

Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS

This is the standard method for identifying and quantifying 10-methyloctadecanoic acid in bacterial cultures or from in vitro assays.

Workflow for FAME Analysis:

FAME Analysis Workflow Lipid_Extraction Extract total lipids from bacterial cells or in vitro reaction Saponification Saponify the lipids to release free fatty acids Lipid_Extraction->Saponification Methylation Derivatize fatty acids to fatty acid methyl esters (FAMEs) (e.g., using BF3-methanol or acidic methanol) Saponification->Methylation Extraction_FAMEs Extract FAMEs into an organic solvent (e.g., hexane) Methylation->Extraction_FAMEs GCMS_Analysis Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) Extraction_FAMEs->GCMS_Analysis Data_Analysis Identify and quantify this compound based on retention time and mass spectrum GCMS_Analysis->Data_Analysis

Caption: A general workflow for the analysis of fatty acids as their methyl esters.

Protocol:

  • Lipid Extraction: Total lipids are extracted from the sample using a solvent mixture such as chloroform:methanol (B129727).

  • Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) with a base (e.g., methanolic NaOH) to release the fatty acids from the phospholipids. The free fatty acids are then esterified to their corresponding FAMEs using an acidic catalyst (e.g., BF₃ in methanol or acidic methanol).

  • Extraction and Analysis: The FAMEs are extracted into an organic solvent and analyzed by GC-MS. This compound is identified by its characteristic retention time and mass spectrum compared to an authentic standard.

Regulation of the Biosynthetic Pathway

The regulation of 10-methyloctadecanoic acid biosynthesis is not yet fully elucidated. However, it is likely that the expression of the biosynthetic genes (bfaA/B or cfa/umaA) is coordinated with the overall regulation of fatty acid and lipid metabolism in the cell. In Mycobacterium tuberculosis, fatty acid biosynthesis is known to be regulated by transcriptional regulators such as FasR.[5] The expression of these genes may also be influenced by environmental cues that affect the composition and physical properties of the cell membrane, such as temperature and nutrient availability. Further research is needed to fully understand the specific regulatory networks governing this important biosynthetic pathway.

Conclusion

The biosynthesis of 10-methyloctadecanoic acid is a specialized pathway in mycobacteria and related organisms that plays a crucial role in shaping the unique architecture of their cell walls. Understanding the enzymes and mechanisms involved in this pathway is of fundamental scientific interest and offers promising avenues for the development of new therapeutic strategies against tuberculosis and other mycobacterial diseases. The experimental approaches outlined in this guide provide a framework for researchers to further investigate this fascinating biosynthetic pathway.

References

Unveiling a Mycobacterial Signature: The Discovery and Isolation of Tuberculostearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tuberculostearic acid, or (R)-10-methyloctadecanoic acid, stands as a hallmark lipid component of Mycobacterium tuberculosis and related actinomycetes. Its unique branched-chain structure has made it a significant biomarker for the detection of tuberculous meningitis and pulmonary tuberculosis. This technical guide delves into the historical discovery and isolation of tuberculostearic acid, providing a detailed look at the original experimental protocols and contrasting them with modern analytical techniques. Furthermore, it outlines the biosynthetic pathway of this crucial fatty acid, offering insights for researchers in microbiology and drug development.

The Initial Discovery: A Look Back at 1929

The first successful isolation and characterization of tuberculostearic acid were reported in 1927 by R.J. Anderson and E. Chargaff from the acetone-soluble fat of tubercle bacilli.[1][2] Their pioneering work, published in the Journal of Biological Chemistry in 1929, laid the groundwork for understanding the unique lipid chemistry of Mycobacterium tuberculosis.

Original Experimental Protocol of Anderson and Chargaff (1929)

The following protocol is a reconstruction based on available descriptions of their work. The exact quantities and certain procedural nuances are based on the scientific standards of the era.

Objective: To isolate and purify the saturated fatty acids from the acetone-soluble lipid fraction of Mycobacterium tuberculosis.

Methodology:

  • Extraction of Acetone-Soluble Fat: A large batch of tubercle bacilli was exhaustively extracted with acetone (B3395972). The acetone was then evaporated to yield a crude, brownish, semi-solid fat.

  • Saponification: The crude fat was saponified by refluxing with an alcoholic solution of potassium hydroxide (B78521). This process hydrolyzes the fatty acid esters into free fatty acids and glycerol.

  • Separation of Fatty Acids: The resulting soap solution was diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free fatty acids. The fatty acid mixture was then extracted with ether.

  • Lead-Salt Precipitation: The ether solution of fatty acids was treated with a solution of lead acetate. This step was crucial for separating saturated from unsaturated fatty acids, as the lead salts of saturated fatty acids are insoluble in alcohol.

  • Fractional Distillation of Methyl Esters: The purified saturated fatty acids were esterified, likely by refluxing with methanol (B129727) and a mineral acid catalyst, to form their methyl esters. This mixture of methyl esters was then subjected to fractional distillation under reduced pressure to separate the different fatty acids based on their boiling points.

  • Crystallization and Purification: Fractions containing tuberculostearic acid were further purified by repeated crystallization from organic solvents at low temperatures.

Quantitative Data from the Original Discovery

The following table summarizes the key quantitative findings reported by Anderson and Chargaff, providing a glimpse into the characteristics of tuberculostearic acid as they first observed it.

PropertyValue Reported by Anderson & Chargaff (1929)
Melting Point 10.5-11.5 °C
Optical Rotation Levorotatory
Elemental Analysis Consistent with the formula C19H38O2

Modern Techniques for the Isolation and Analysis of Tuberculostearic Acid

While the foundational principles of lipid extraction and analysis remain, modern techniques offer vastly improved sensitivity, specificity, and speed. The current gold standard for the analysis of tuberculostearic acid is gas chromatography-mass spectrometry (GC-MS).

Modern Experimental Protocol: GC-MS Analysis

Objective: To extract, derivatize, and quantify tuberculostearic acid from a culture of Mycobacterium species.

Methodology:

  • Harvesting and Saponification: Bacterial cells are harvested from culture by centrifugation. The cell pellet is then saponified by heating in a solution of sodium hydroxide in methanol. This breaks open the cells and hydrolyzes the lipids.[3]

  • Methylation: The saponified fatty acids are converted to their fatty acid methyl esters (FAMEs) by heating with a methylating agent, such as boron trifluoride in methanol.[3]

  • Extraction: The FAMEs are extracted from the aqueous methanolic solution into an organic solvent, typically a mixture of hexane (B92381) and methyl-tert-butyl ether.[3]

  • Washing: The organic extract is washed with a dilute base solution to remove any remaining acidic residues.[3]

  • Analysis by GC-MS: The final organic extract containing the FAMEs is injected into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated based on their volatility and retention time on the GC column, and the mass spectrometer provides definitive identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[4]

The Biosynthesis of Tuberculostearic Acid

Tuberculostearic acid is synthesized in mycobacteria from oleic acid through a two-step enzymatic process. This pathway involves two key enzymes: BfaB, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, and BfaA, a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase.

First, the methyltransferase BfaB utilizes SAM as a methyl donor to add a methyl group to the double bond of oleic acid, forming an intermediate called 10-methylene stearate. Subsequently, the oxidoreductase BfaA reduces the methylene (B1212753) group to a methyl group, yielding the final product, tuberculostearic acid.

Below is a diagram illustrating this biosynthetic pathway.

Tuberculostearic_Acid_Biosynthesis Oleic_Acid Oleic Acid (C18:1Δ9) Intermediate 10-Methylene Stearate Oleic_Acid->Intermediate Methylation Tuberculostearic_Acid Tuberculostearic Acid (10-Methyloctadecanoic Acid) Intermediate->Tuberculostearic_Acid Reduction SAM S-Adenosyl-L-methionine (SAM) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH BfaB BfaB (Methyltransferase) SAM->BfaB BfaB->Oleic_Acid BfaB->Intermediate BfaA BfaA (Oxidoreductase) BfaA->Intermediate BfaA->Tuberculostearic_Acid NADP NADP+ BfaA->NADP NADPH NADPH NADPH->BfaA

Caption: Biosynthesis of Tuberculostearic Acid from Oleic Acid.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of both the historical and modern experimental procedures for the isolation and identification of tuberculostearic acid.

Anderson and Chargaff's Isolation Workflow (1929)

Historical_Workflow Start Tubercle Bacilli Acetone_Extraction Acetone Extraction Start->Acetone_Extraction Crude_Fat Crude Acetone-Soluble Fat Acetone_Extraction->Crude_Fat Saponification Saponification (Alcoholic KOH) Crude_Fat->Saponification Fatty_Acid_Soaps Fatty Acid Soaps Saponification->Fatty_Acid_Soaps Acidification Acidification Fatty_Acid_Soaps->Acidification Free_Fatty_Acids Free Fatty Acids Acidification->Free_Fatty_Acids Lead_Salt_Precipitation Lead-Salt Precipitation Free_Fatty_Acids->Lead_Salt_Precipitation Saturated_Lead_Salts Insoluble Saturated Lead Salts Lead_Salt_Precipitation->Saturated_Lead_Salts Esterification Esterification (Methanol/H+) Saturated_Lead_Salts->Esterification Methyl_Esters Fatty Acid Methyl Esters Esterification->Methyl_Esters Fractional_Distillation Fractional Distillation Methyl_Esters->Fractional_Distillation TBSA_Fraction Tuberculostearic Acid Ester Fraction Fractional_Distillation->TBSA_Fraction Crystallization Crystallization TBSA_Fraction->Crystallization Purified_TBSA Purified Tuberculostearic Acid Crystallization->Purified_TBSA

Caption: Historical workflow for the isolation of tuberculostearic acid.

Modern GC-MS Analysis Workflow

Modern_Workflow Start Mycobacterial Culture Harvesting Cell Harvesting (Centrifugation) Start->Harvesting Cell_Pellet Cell Pellet Harvesting->Cell_Pellet Saponification Saponification (NaOH/Methanol) Cell_Pellet->Saponification Saponified_Lipids Saponified Lipids Saponification->Saponified_Lipids Methylation Methylation (BF3/Methanol) Saponified_Lipids->Methylation FAMEs_Mixture Fatty Acid Methyl Esters (FAMEs) Methylation->FAMEs_Mixture Extraction Solvent Extraction (Hexane/MTBE) FAMEs_Mixture->Extraction FAMEs_Extract FAMEs in Organic Solvent Extraction->FAMEs_Extract GC_MS_Analysis GC-MS Analysis FAMEs_Extract->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis Results Tuberculostearic Acid Profile Data_Analysis->Results

Caption: Modern workflow for the analysis of tuberculostearic acid.

Conclusion

The journey from the initial discovery of tuberculostearic acid by Anderson and Chargaff to its routine detection by modern analytical methods highlights the significant advancements in biochemical research. Understanding both the historical context of its isolation and the intricacies of its biosynthesis provides a comprehensive foundation for researchers. As a unique and abundant component of the mycobacterial cell envelope, tuberculostearic acid remains a critical area of study for the development of new diagnostic tools and therapeutic strategies against tuberculosis.

References

Technical Guide: Physicochemical Properties of Methyl 10-methyloctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methyloctadecanoate, a branched-chain fatty acid methyl ester, is a compound of interest in various scientific domains, including lipidomics and the study of bacterial cell walls. Understanding its physicochemical properties is fundamental for its application in research and development, particularly in areas such as analytical standard development, drug delivery systems, and as a biomarker. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents this information in a clear and accessible format.

Core Physicochemical Properties

General and Computed Properties
PropertyValueSource
Molecular Formula C20H40O2[1][2]
Molecular Weight 312.53 g/mol [2]
CAS Number 2490-19-9[1][2]
Physical State Solid[2]
Purity >98% (as commercially available)[2]
Synonyms Methyl tuberculostearate, Tuberculostearic acid methyl ester[2]
Computed XLogP3 8.8[1]
Computed Topological Polar Surface Area 26.3 Ų[1]

Caption: Summary of the general and computed physicochemical properties of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of specifically this compound are not extensively published. However, standard methodologies for fatty acid methyl esters (FAMEs) are well-established and can be applied. The following sections describe generalized protocols for determining key physicochemical parameters.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and is the temperature at which it transitions from a solid to a liquid state.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry and powder the solid sample prep2 Pack sample into capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary tube in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate (1-2 °C/min) meas1->meas2 meas3 Observe for phase transition meas2->meas3 data1 Record temperature at first liquid droplet (T_onset) meas3->data1 data2 Record temperature at complete liquefaction (T_clear) data1->data2 data3 Report melting point range (T_onset - T_clear) data2->data3

Caption: General workflow for determining the melting point of a solid organic compound.

Boiling Point Determination (Gas Chromatography)

For high molecular weight compounds like long-chain FAMEs, boiling point is often determined by simulated distillation using gas chromatography (GC), as distillation at atmospheric pressure can lead to decomposition.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or heptane).

  • GC System: A gas chromatograph equipped with a non-polar capillary column and a flame ionization detector (FID) is used.

  • Calibration: The GC system is calibrated using a mixture of n-alkanes with known boiling points covering a wide range. This creates a calibration curve of retention time versus boiling point.

  • Analysis: The prepared sample is injected into the GC. The retention time of the this compound peak is recorded.

  • Boiling Point Calculation: The boiling point of the analyte is determined by comparing its retention time to the calibration curve.

G cluster_prep Preparation cluster_analysis GC Analysis cluster_calculation Calculation prep1 Prepare dilute solution of sample in a volatile solvent gc3 Inject sample into GC-FID prep1->gc3 prep2 Prepare n-alkane calibration standards gc1 Inject calibration standards into GC-FID prep2->gc1 gc2 Generate retention time vs. boiling point curve gc1->gc2 calc1 Correlate analyte retention time to the calibration curve gc2->calc1 gc4 Record retention time of the analyte peak gc3->gc4 gc4->calc1 calc2 Determine the boiling point calc1->calc2

Caption: General workflow for determining the boiling point of a FAME using gas chromatography.

Density Determination (Vibrating Tube Densimeter)

The density of a substance is its mass per unit volume. For liquids (or molten solids), a vibrating tube densimeter provides a precise measurement.

Methodology:

  • Sample Preparation: If the sample is a solid at room temperature, it must be melted by heating to a temperature above its melting point.

  • Apparatus: A calibrated vibrating tube densimeter is used. The instrument measures the oscillation period of a U-shaped tube filled with the sample.

  • Measurement: The molten sample is introduced into the oscillating tube, which is maintained at a constant temperature.

  • Calculation: The density is calculated from the oscillation period, based on the instrument's calibration constants. Measurements are typically performed at various temperatures to determine the temperature dependence of the density.

Solubility Assessment

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. For long-chain fatty acid esters like this compound, solubility is generally low in polar solvents and high in non-polar organic solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane, chloroform) are chosen.

  • Procedure: A known amount of this compound is added to a specific volume of each solvent at a constant temperature. The mixture is agitated (e.g., by stirring or sonication) for a set period.

  • Observation: The mixture is visually inspected for the presence of undissolved solid.

  • Quantification (Optional): For quantitative measurement, the saturated solution is filtered, and the concentration of the dissolved solute is determined using an appropriate analytical technique (e.g., GC or HPLC after solvent evaporation and redissolution).

Based on its structure, this compound is expected to be soluble in non-polar organic solvents such as hexane, heptane, and chloroform, and sparingly soluble in polar solvents like water.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct biological activity or involvement in specific signaling pathways for this compound. Its primary significance in a biological context is as a component of the cell walls of certain bacteria, such as Mycobacterium tuberculosis, where its parent fatty acid, tuberculostearic acid, is found.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and outlines the standard experimental methodologies for their determination. While specific experimental data for some properties remain to be published, the information and protocols presented here offer a valuable resource for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize the physicochemical profile of this compound.

References

Natural Sources of Methyl 10-methyloctadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methyloctadecanoate is the methyl ester of 10-methyloctadecanoic acid, a saturated branched-chain fatty acid. In the scientific literature, 10-methyloctadecanoic acid is more commonly known as tuberculostearic acid (TBSA). TBSA is a well-established biomarker for certain bacteria, particularly those belonging to the phylum Actinobacteria. Its presence and relative abundance are key chemotaxonomic markers used in the identification of these microorganisms. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its precursor, tuberculostearic acid, and details the experimental protocols for its analysis and the underlying biosynthetic pathways.

Natural Sources of 10-Methyloctadecanoic Acid (Tuberculostearic Acid)

The primary natural sources of 10-methyloctadecanoic acid are bacteria, particularly species within the genus Mycobacterium and other related Actinomycetes. It is a significant component of their cellular lipids.

Bacterial Sources
  • Mycobacterium species: Tuberculostearic acid is a characteristic fatty acid found in most species of Mycobacterium, including both pathogenic and non-pathogenic strains. It is a major component of the phospholipids (B1166683) in the mycobacterial plasma membrane.[1] Its presence is so distinctive that it is often used as a chemical marker for the detection and identification of mycobacteria.[2] Notably, Mycobacterium gordonae is an exception, as it does not produce tuberculostearic acid.[2]

  • Other Actinomycetes: Besides Mycobacterium, TBSA has been identified in other genera of the order Actinomycetales, such as some Corynebacterium species.

The function of tuberculostearic acid in the bacterial cell membrane is linked to the regulation of membrane fluidity and spatial organization.[3][4] It plays a crucial role in controlling the lateral partitioning of the mycobacterial membrane, which is essential for the pathogen's survival.[5][6]

Quantitative Abundance of 10-Methyloctadecanoic Acid

The concentration of 10-methyloctadecanoic acid can vary among different bacterial species and is influenced by culture conditions. It is often reported as a percentage of the total fatty acids.

Bacterial SpeciesRelative Abundance of 10-Methyloctadecanoic Acid (% of Total Fatty Acids)Reference
Mycobacterium species (general)10 - 20%[7]
Mycobacterium tuberculosisPresent, a major fatty acid[2][8]
Mycobacterium xenopi18.46%[7]
Mycobacterium avium complexPresent, a major fatty acid[2][8]
Mycobacterium phleiPresent[9]
Mycobacterium smegmatisPresent[9]
Mycobacterium lepraePresent[9]

Biosynthesis of 10-Methyloctadecanoic Acid

The biosynthesis of 10-methyloctadecanoic acid in mycobacteria is a two-step enzymatic process that modifies oleic acid, an unsaturated fatty acid.[9]

  • Methylation: The process begins with the methylation of an oleic acid residue within a phospholipid. An S-adenosyl-L-methionine (SAM)-dependent methyltransferase, known as BfaB or Cfa, transfers a methyl group to the 10th carbon of the oleic acid chain.[5][6] This creates a 10-methylene-octadecanoyl intermediate.[9]

  • Reduction: The methylene (B1212753) intermediate is then reduced by a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase, BfaA, to form the final saturated 10-methyloctadecanoyl group (tuberculostearoyl group).[5]

G Biosynthesis of 10-Methyloctadecanoic Acid cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction Oleic acid (in phospholipid) Oleic acid (in phospholipid) 10-Methylene-octadecanoyl intermediate 10-Methylene-octadecanoyl intermediate Oleic acid (in phospholipid)->10-Methylene-octadecanoyl intermediate BfaB (Cfa) / SAM 10-Methyloctadecanoic acid (Tuberculostearic acid) 10-Methyloctadecanoic acid (Tuberculostearic acid) 10-Methylene-octadecanoyl intermediate->10-Methyloctadecanoic acid (Tuberculostearic acid) BfaA / FAD

Biosynthesis of 10-Methyloctadecanoic Acid.

Experimental Protocols: Analysis of this compound

The standard method for analyzing bacterial fatty acids, including 10-methyloctadecanoic acid, involves the extraction of total lipids, followed by saponification and methylation to produce fatty acid methyl esters (FAMEs). These FAMEs are then analyzed by gas chromatography-mass spectrometry (GC-MS). The MIDI Sherlock Microbial Identification System is a commonly used automated system for this purpose.[10][11]

I. Bacterial Culture and Harvesting
  • Culture: Grow the bacterial strain in a suitable liquid medium (e.g., Tryptic Soy Broth for many actinomycetes, Middlebrook 7H9 for mycobacteria) under optimal conditions (e.g., temperature, shaking) to the late logarithmic or early stationary phase of growth.[9][12] For solid media, use an appropriate agar (B569324) (e.g., Trypticase Soy Broth Agar).[10]

  • Harvesting:

    • Liquid Culture: Centrifuge the culture to pellet the bacterial cells. Discard the supernatant.

    • Solid Culture: Harvest approximately 40 mg of bacterial cells from the agar surface using a sterile loop.[10]

II. Saponification and Methylation to FAMEs (Adapted from MIDI Sherlock Protocol)

This procedure should be performed in a chemical fume hood.

  • Saponification:

    • Add 1.0 ml of saponification reagent (45g sodium hydroxide, 150ml methanol, and 150ml distilled water) to the bacterial pellet in a clean glass tube.[10]

    • Securely seal the tube with a Teflon-lined cap.

    • Vortex briefly and heat in a boiling water bath for 5 minutes.

    • Vortex vigorously for 5-10 seconds and return to the boiling water bath for a total of 30 minutes.[10]

  • Methylation:

    • Cool the tube to room temperature and uncap.

    • Add 2.0 ml of methylation reagent (325ml certified 6.0N hydrochloric acid and 275ml methyl alcohol).[10]

    • Recap the tube and vortex briefly.

    • Heat at 80°C for 10 minutes. This step is critical in terms of time and temperature.[10]

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1.25 ml of extraction solvent (1:1 hexane/methyl tert-butyl ether).[10]

    • Recap and gently tumble on a rotator for approximately 10 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic phase (containing the FAMEs) to a clean GC vial.

  • Base Wash (Optional Cleanup):

    • Add approximately 3 ml of a dilute NaOH solution (e.g., 0.3 M) to the extracted organic phase.

    • Recap and tumble for 5 minutes.

    • After phase separation, transfer the upper organic phase to a new GC vial for analysis.[10]

III. GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.

  • Column: A non-polar or mid-polar capillary column is typically used, such as a DB-5MS or HP-5ms (phenyl methyl silicone).[13]

  • Injection: Inject a small volume (e.g., 1 µl) of the FAME extract into the GC inlet.

  • GC Oven Program (Example):

    • Initial temperature: 170°C

    • Ramp: 5°C per minute to 270°C[10]

    • A post-run at a higher temperature (e.g., 300°C) can be used to clean the column.[10]

    • Note: The temperature program may need to be optimized depending on the specific column and instrument used.

  • Mass Spectrometry:

    • The mass spectrometer should be operated in electron ionization (EI) mode.

    • Scan a mass range appropriate for FAMEs (e.g., m/z 45-400).[14]

  • Identification: this compound is identified based on its retention time and its characteristic mass spectrum compared to a known standard or a spectral library.

G Experimental Workflow for FAME Analysis cluster_0 Sample Preparation cluster_1 Chemical Derivatization cluster_2 Analysis Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting Saponification Saponification Cell Harvesting->Saponification Methylation Methylation Saponification->Methylation Extraction Extraction Methylation->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Workflow for FAME Analysis from Bacterial Sources.

References

A Technical Guide to the Biological Role of Tuberculostearic Acid in Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of Methyl 10-methyloctadecanoate and its biologically active form, 10-methyloctadecanoic acid, commonly known as Tuberculostearic Acid (TBSA). TBSA is a saturated, methyl-branched fatty acid that is a significant and characteristic component of lipids in bacteria belonging to the order Actinomycetales, including the genus Mycobacterium[1]. First isolated from Mycobacterium tuberculosis in 1927, it has since become a crucial diagnostic marker for tuberculosis[1][2][3]. This guide elucidates its biosynthesis, its fundamental role in mycobacterial physiology, particularly in membrane organization, and the experimental methodologies used for its study.

Biosynthesis of Tuberculostearic Acid (TBSA)

Tuberculostearic acid (19:0Me10) is synthesized from oleic acid (18:1Δ9), a common unsaturated fatty acid[4][5]. The conversion is a two-step process catalyzed by a pair of enzymes, often encoded by genes within a conserved operon[5][6][7].

  • Methylation: The first step involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the double bond of an oleic acid substrate, forming a 10-methylene octadecanoic acid intermediate[5][6]. This reaction is catalyzed by a SAM-dependent methyltransferase. This enzyme has been identified as Cfa in M. smegmatis and BfaB in M. avium subspecies paratuberculosis[2][4][6].

  • Reduction: The second step is the reduction of the exocyclic methylene (B1212753) group of the intermediate to a methyl group, yielding the final product, 10-methyloctadecanoic acid[5]. This reaction requires a reducing agent, typically NADPH, and is catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase, identified as BfaA[5][6][8].

The heterologous expression of both the methyltransferase (bfaB) and the oxidoreductase (bfaA) is necessary and sufficient for TBSA production in Escherichia coli[6].

TBSA_Biosynthesis cluster_synthesis TBSA Biosynthesis Pathway cluster_cofactors Cofactors oleic_acid Oleic Acid (C18:1) intermediate 10-Methylene Octadecanoic Acid oleic_acid->intermediate  Cfa / BfaB (Methyltransferase) tbsa Tuberculostearic Acid (TBSA) (10-Methyloctadecanoic Acid) intermediate->tbsa  BfaA (Oxidoreductase) sam SAM sam->intermediate Methyl Donor sah SAH nadph NADPH + H+ nadph->tbsa Reductant nadp NADP+

Caption: Biosynthetic pathway of Tuberculostearic Acid (TBSA) from oleic acid.

Biological Role in Mycobacterial Physiology

TBSA is not merely a structural component but an active controller of membrane architecture and cellular homeostasis. It is found esterified in major membrane phospholipids, including phosphatidylinositols (PI), phosphatidylethanolamines (PE), and phosphatidylinositol mannosides (PIMs)[4][7][9].

Control of Membrane Compartmentalization

Recent studies have revealed that TBSA's primary role is to control the lateral compartmentalization of the mycobacterial plasma membrane[2][4]. Mycobacteria possess a discrete region within their plasma membrane known as the intracellular membrane domain (IMD). The IMD is distinct from the plasma membrane associated with the cell wall (PM-CW) and functions as a biosynthetic hub, enriched with enzymes essential for growth and homeostasis[4][7].

In actively growing, rod-shaped mycobacteria, the IMD is localized at the subpolar regions, which are the sites of cell elongation[4][7]. TBSA is critical for maintaining this specific localization. In the absence of TBSA, such as in a cfa deletion mutant (Δcfa), the restoration of the subpolar IMD is delayed after exposure to membrane-fluidizing agents like dibucaine[4][10]. This demonstrates that TBSA directly contributes to the lateral partitioning of the membrane, ensuring that key biosynthetic processes are correctly localized.

Impact on Growth and Stress Resilience

The proper organization of the IMD is linked to efficient cell growth. Consequently, the disruption of IMD localization in TBSA-deficient mutants leads to delayed outgrowth and recovery after bacteriostatic stress[4][10]. While TBSA is not essential for viability in standard laboratory conditions, it provides a significant advantage for recovery from membrane damage and maintaining robust growth. This role is crucial for the pathogen's ability to adapt and survive within the host, where it encounters various membrane-perturbing stresses[10].

TBSA_Function cluster_process Physiological Role of TBSA cfa_gene cfa/bfa Genes tbsa_synthesis TBSA Synthesis cfa_gene->tbsa_synthesis tbsa_lipid TBSA-Containing Phospholipids tbsa_synthesis->tbsa_lipid membrane_org Membrane Lateral Partitioning tbsa_lipid->membrane_org Controls imd_localization Subpolar IMD Localization membrane_org->imd_localization cellular_function Efficient Growth & Stress Resilience imd_localization->cellular_function Enables

Caption: Logical flow from TBSA synthesis to its role in mycobacterial cell function.

Quantitative Data Summary

Quantitative lipidomic analyses have been instrumental in elucidating the impact of TBSA on the overall lipid composition of mycobacteria. Furthermore, chemical inhibition studies have provided tools to control its production.

Table 1: Effect of cfa Gene Deletion on Fatty Acid Composition in M. smegmatis

Fatty Acid SpeciesWild-Type Strain (Relative Abundance)Δcfa Mutant (Relative Abundance)ObservationReference
Oleic Acid (C18:1)LowerSignificantly HigherAccumulation of the precursor substrate.[4][10]
Tuberculostearic Acid (TBSA)AbundantAbsentComplete loss of the final product.[4][10]

Table 2: Chemical Inhibition of TBSA Production

OrganismInhibitorEffective ConcentrationEffectReference
M. avium subsp. paratuberculosisPivalic Acid0.5 mg/mLInhibition of TBSA production and growth.[6][8]
M. smegmatisPivalic Acid> 0.5 mg/mLHigher concentration needed for inhibition.[6][8]

Experimental Protocols & Workflows

The study of TBSA involves a combination of genetic, biochemical, and analytical techniques.

Protocol: Lipid Extraction and FAME Analysis by GC-MS

This protocol is used to quantify the fatty acid composition of mycobacterial cells.

  • Cell Culture and Harvest: Grow mycobacterial strains (e.g., wild-type and mutants) to mid-log phase in an appropriate liquid medium (e.g., Middlebrook 7H9). Harvest cells by centrifugation and wash with phosphate-buffered saline.

  • Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform:methanol (e.g., 2:1, v/v) and stir overnight to extract total lipids. Separate the phases by adding water, and collect the lower organic phase containing the lipids[11].

  • Saponification: Dry the lipid extract under a stream of nitrogen. Add a strong base (e.g., NaOH in methanol) and heat to hydrolyze the ester linkages, releasing free fatty acids.

  • Methylation: Acidify the sample and extract the free fatty acids into an organic solvent. Add a methylating agent (e.g., BF₃-methanol) and heat to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Extract the FAMEs and analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS). Identify this compound by its characteristic retention time and mass spectrum. Quantify by comparing peak areas to an internal standard.

Workflow: Genetic Screen to Identify TBSA Function

The role of TBSA in membrane compartmentalization was discovered through an unbiased genetic screen.

Experimental_Workflow cluster_workflow Workflow for Identifying Genes Controlling Membrane Compartmentalization start 1. Create Transposon Mutant Library in M. smegmatis stress 2. Expose Library to Membrane Stressor (Dibucaine) start->stress select 3. Select for Mutants with Delayed Recovery/Growth stress->select sequence 4. Identify Transposon Insertion Sites via Sequencing (Tn-Seq) select->sequence identify 5. Identify Candidate Gene (e.g., cfa) sequence->identify validate 6. Validate Phenotype with Targeted Gene Deletion (Δcfa) identify->validate analyze 7. Perform Lipidomic & Microscopic Analyses of Δcfa Mutant validate->analyze conclude 8. Conclude Gene Function (TBSA synthesis for IMD control) analyze->conclude

Caption: Experimental workflow for the discovery of the cfa gene's function.

Conclusion and Future Directions

This compound, as the analytical derivative of Tuberculostearic Acid, is more than a simple biomarker for mycobacteria. TBSA is a key physiological molecule that actively controls the spatial organization of the plasma membrane, ensuring the proper localization of biosynthetic hubs and enabling robust growth and resilience to stress[4][10]. Its unique structure and genus-specific prevalence make its biosynthetic pathway an attractive target for the development of new anti-mycobacterial agents. Future research may focus on further elucidating how the physical properties imparted by TBSA translate into the stabilization of membrane domains and exploring whether this lipid plays a more direct role in host-pathogen interactions and virulence.

References

Methyl 10-methyloctadecanoate: A Key Component of Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 10-methyloctadecanoate is the methyl ester form of 10-methyloctadecanoic acid, a branched-chain fatty acid (BCFA) commonly known as tuberculostearic acid (TBSA). This lipid component is a significant and often characteristic constituent of the cell membranes of several bacterial genera, most notably Mycobacterium, as well as other Actinomycetales such as Nocardia and Streptomyces. The presence and relative abundance of this mid-chain methyl-branched fatty acid play a crucial role in modulating the physical properties of the bacterial cell membrane, thereby influencing the organism's survival, adaptation to environmental stresses, and pathogenesis. This technical guide provides a comprehensive overview of this compound as a component of bacterial cell membranes, detailing its abundance, biosynthesis, function, and the experimental protocols for its analysis.

Data Presentation: Quantitative Abundance of 10-Methyloctadecanoic Acid

The concentration of 10-methyloctadecanoic acid can vary significantly between different bacterial species and is influenced by environmental conditions. The following tables summarize the quantitative data available in the literature.

Bacterial Genus/SpeciesTotal Fatty Acid Content (%)Reference(s)
Mycobacterium spp.10 - 20%[1]
Nocardiopsis10%[2]

Table 1: Relative Abundance of 10-Methyloctadecanoic Acid in Total Fatty Acids. This table shows the percentage of 10-methyloctadecanoic acid relative to the total fatty acid content in select bacterial genera.

Phospholipid SpeciesMolar Percentage (mol%)Bacterial SpeciesReference(s)
PI 16:0_19:0 (TSA)70.7% (average)Mycobacterium tuberculosis complex[3]
PE 16:0_19:0 (TSA)31.9% (average)Mycobacterium tuberculosis complex[3]

Table 2: Molar Percentage of Tuberculostearic Acid (TSA)-Containing Phospholipids (B1166683). This table details the proportion of specific phospholipids that incorporate 10-methyloctadecanoic acid in the Mycobacterium tuberculosis complex. PI: Phosphatidylinositol, PE: Phosphatidylethanolamine.

Environmental ConditionChange in 10-Methyloctadecanoic Acid ContentBacterial SpeciesReference(s)
Temperature below 20°CDecreaseMycobacterium phlei[4]
Acidic/Alkaline pHImportant for adaptationListeria monocytogenes (general BCFAs)[5]

Table 3: Influence of Environmental Factors on Branched-Chain Fatty Acid Content. This table highlights the impact of temperature and pH on the abundance of 10-methyloctadecanoic acid and other branched-chain fatty acids.

Biosynthesis of 10-Methyloctadecanoic Acid

The biosynthesis of 10-methyloctadecanoic acid from the monounsaturated fatty acid, oleic acid (18:1Δ9), is a two-step enzymatic process. This pathway is crucial for the production of this signature fatty acid in mycobacteria.

Biosynthesis_of_10_Methyloctadecanoic_Acid Oleic_Acid Oleic Acid (18:1Δ9)-containing phospholipid Intermediate 10-Methylene-octadecanoyl-phospholipid Oleic_Acid->Intermediate Methylation TBSA 10-Methyloctadecanoyl-phospholipid (TBSA) Intermediate->TBSA Reduction SAM S-adenosyl-L-methionine (SAM) BfaB BfaB (Methyltransferase) SAM->BfaB SAH S-adenosyl-L-homocysteine (SAH) NADPH NADPH BfaA BfaA (Oxidoreductase) NADPH->BfaA NADP NADP+ BfaB->SAH BfaA->NADP

Biosynthesis of Tuberculostearic Acid.

The first step in this pathway is the methylation of an oleic acid residue within a phospholipid molecule. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BfaB, which transfers a methyl group from SAM to the Δ9 double bond of oleic acid, forming a methylene (B1212753) intermediate. Subsequently, the flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase, BfaA, reduces the methylene group to a methyl group using NADPH as a reductant, yielding the final product, 10-methyloctadecanoyl-phospholipid.

Role in Bacterial Cell Membranes

This compound, as a derivative of TBSA, is integral to the structure and function of the bacterial cell membrane. The methyl branch at the C10 position disrupts the ordered packing of the acyl chains in the lipid bilayer. This steric hindrance lowers the phase transition temperature of the membrane, thereby increasing membrane fluidity. This adaptation is particularly crucial for bacteria to maintain membrane function and integrity in response to environmental stresses, such as changes in temperature and pH. In Mycobacterium, TBSA has been shown to be essential for controlling the compartmentalization of the cell membrane, which is vital for processes such as cell growth and division.

Experimental Protocols

The standard method for the analysis of this compound and other fatty acid components of bacterial membranes is Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Lipid Extraction

A modified Bligh-Dyer method is commonly employed for the total lipid extraction from bacterial cells.

Workflow for Lipid Extraction

Lipid_Extraction_Workflow Start Bacterial Cell Pellet Add_Solvents Add Chloroform (B151607):Methanol (B129727) (1:2, v/v) Start->Add_Solvents Vortex Vortex/Sonicate Add_Solvents->Vortex Add_Chloroform Add Chloroform Vortex->Add_Chloroform Add_Water Add Water Add_Chloroform->Add_Water Centrifuge Centrifuge to Separate Phases Add_Water->Centrifuge Collect_Organic Collect Lower Organic Phase (contains lipids) Centrifuge->Collect_Organic Dry_Sample Dry under Nitrogen Stream Collect_Organic->Dry_Sample End Dried Lipid Extract Dry_Sample->End

Lipid Extraction Workflow.

Protocol:

  • Harvest bacterial cells by centrifugation to obtain a cell pellet.

  • To the cell pellet, add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio).

  • Thoroughly mix the suspension by vortexing or sonication to disrupt the cells and solubilize the lipids.

  • Add an additional volume of chloroform to create a biphasic system.

  • Add water to facilitate phase separation.

  • Centrifuge the mixture to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas to obtain the dried lipid extract.

Saponification and Methylation (FAME Preparation)

The extracted lipids are then saponified to release the fatty acids, which are subsequently methylated to form FAMEs for GC-MS analysis.

Workflow for FAME Preparation

FAME_Preparation_Workflow Start Dried Lipid Extract Saponification Add Methanolic NaOH and Heat (Saponification) Start->Saponification Methylation Add Methanolic HCl and Heat (Methylation) Saponification->Methylation Extraction Add Hexane (B92381) and Water, Vortex Methylation->Extraction Collect_Hexane Collect Upper Hexane Phase (contains FAMEs) Extraction->Collect_Hexane Wash Wash with dilute NaOH Collect_Hexane->Wash Transfer Transfer to GC vial Wash->Transfer End FAMEs ready for GC-MS Transfer->End

FAME Preparation Workflow.

Protocol:

  • To the dried lipid extract, add a solution of sodium hydroxide (B78521) in methanol.

  • Heat the mixture (e.g., at 100°C for 30 minutes) to saponify the lipids, releasing the fatty acids as sodium salts.

  • After cooling, add a solution of hydrochloric acid in methanol.

  • Heat the mixture again (e.g., at 80°C for 10 minutes) to methylate the fatty acids, forming FAMEs.

  • After cooling, add hexane and water to extract the FAMEs into the hexane layer.

  • Vortex the mixture and allow the phases to separate.

  • Collect the upper hexane layer containing the FAMEs.

  • Wash the hexane extract with a dilute solution of sodium hydroxide to remove any remaining acidic residues.

  • Transfer the final hexane extract to a GC vial for analysis.

GC-MS Analysis

The prepared FAMEs are then analyzed by GC-MS to identify and quantify this compound.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: HP-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless or split.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, ramping to 250°C, and holding.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) or full scan mode. Characteristic ions for this compound are monitored for identification and quantification.

Conclusion

This compound, derived from tuberculostearic acid, is a pivotal component of the cell membranes of several bacterial species, particularly within the Actinomycetales. Its presence and concentration are critical for maintaining membrane fluidity and integrity, enabling bacteria to adapt to diverse and often harsh environmental conditions. The well-established biosynthesis pathway and the standardized protocols for its analysis make it an important biomarker for bacterial identification and a potential target for novel antimicrobial drug development. The detailed information provided in this guide serves as a valuable resource for researchers and professionals working in the fields of microbiology, biochemistry, and drug discovery.

References

Enzymatic Synthesis of 10-Methyl Stearic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyl stearic acid, also known as tuberculostearic acid, is a saturated branched-chain fatty acid with significant potential in various industrial and pharmaceutical applications. Its unique physical properties, such as a low melting point and high oxidative stability, make it a desirable target for biotechnological production. This technical guide provides a comprehensive overview of the enzymatic synthesis of 10-methyl stearic acid, focusing on a well-characterized two-step pathway from actinomycetes. This document details the enzymes involved, their substrates, and the successful heterologous expression of this pathway in the oleaginous yeast Yarrowia lipolytica. Detailed experimental protocols for gene cloning, yeast transformation, cultivation, product analysis, and enzyme assays are provided. Furthermore, quantitative data on production yields are summarized, and key logical and experimental workflows are visualized to facilitate a deeper understanding of this biosynthetic process.

Introduction

Branched-chain fatty acids (BCFAs) represent a class of lipids with diverse industrial applications, ranging from lubricants to cosmetics and pharmaceuticals. 10-Methyl stearic acid, a C19 saturated fatty acid with a methyl group at the tenth carbon, is of particular interest due to its favorable physicochemical properties imparted by the mid-chain branch. Traditionally, the production of such specialty fatty acids has relied on complex chemical synthesis routes. However, enzymatic synthesis offers a more sustainable and specific alternative.

This guide focuses on the enzymatic pathway for 10-methyl stearic acid biosynthesis, which has been identified and characterized in bacteria such as Mycobacterium phlei and Thermomonospora curvata.[1] This pathway has been successfully reconstituted in the industrial yeast Yarrowia lipolytica, a robust host for lipid production, demonstrating the potential for scalable biotechnological production of 10-methyl stearic acid.[2][3]

The Enzymatic Pathway for 10-Methyl Stearic Acid Synthesis

The biosynthesis of 10-methyl stearic acid from oleic acid proceeds via a two-step enzymatic cascade.[2][4] The natural substrate for this pathway is a phospholipid-bound oleic acid moiety.

  • Methylation: The first step is the methylation of the Δ9 double bond of an oleoyl (B10858665) group within a phospholipid to form a 10-methylene intermediate. This reaction is catalyzed by a methyltransferase, designated BfaB , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[2] This mechanism is analogous to the formation of cyclopropane (B1198618) rings in other bacteria.

  • Reduction: The second step involves the reduction of the exocyclic double bond of the 10-methylene intermediate to a methyl group, yielding the final product, 10-methyl stearic acid. This saturation is catalyzed by an NADPH-dependent reductase, designated BfaA .[4]

Enzymatic_Synthesis_of_10_Methyl_Stearic_Acid cluster_substrates Substrates cluster_enzymes Enzymes cluster_intermediates_products Intermediates & Products Oleoyl_PL Oleoyl-Phospholipid Methylene_Intermediate 10-Methylene Stearoyl-PL Oleoyl_PL->Methylene_Intermediate BfaB SAM S-Adenosyl Methionine BfaB BfaB (Methyltransferase) SAM->BfaB NADPH NADPH + H+ BfaA BfaA (Reductase) NADPH->BfaA SAH S-Adenosyl Homocysteine BfaB->SAH NADP NADP+ BfaA->NADP 10_Me_Stearic_Acid 10-Methyl Stearoyl-PL Methylene_Intermediate->10_Me_Stearic_Acid BfaA

Figure 1: Two-step enzymatic synthesis of 10-methyl stearic acid.

Heterologous Production in Yarrowia lipolytica

The oleaginous yeast Yarrowia lipolytica is an excellent host for the production of fatty acid-derived molecules due to its ability to accumulate high levels of lipids. The co-expression of the bfaA and bfaB genes from Thermomonospora curvata in Y. lipolytica has been shown to successfully produce 10-methyl branched fatty acids.

Quantitative Production Data

Engineered strains of Y. lipolytica expressing the bfaA and bfaB genes have demonstrated significant production of 10-methyl branched fatty acids. The following table summarizes key quantitative findings from these studies.

ParameterValueReference
Maximum 10-Methyl BFA Content (% of Total Fatty Acids) > 35%[2][3]
Major Products 10-Methylpalmitate, 10-Methylstearate[2]
Host Strain Yarrowia lipolytica[2]
Gene Source Thermomonospora curvata[2]

Table 1: Quantitative data for 10-methyl branched fatty acid production in engineered Yarrowia lipolytica.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of 10-methyl stearic acid.

Gene Identification and Cloning

The genes bfaA and bfaB are obtainable from the sequenced genome of Thermomonospora curvata DSM 43183.[1][5][6]

Gene Information:

  • bfaB (Methyltransferase): The gene sequence can be located within the T. curvata genome by homology searches for S-adenosyl-L-methionine-dependent methyltransferases.

  • bfaA (Reductase): The gene sequence can be identified by its proximity to bfaB and homology to NADPH-dependent reductases.

Protocol 1: Cloning of bfaA and bfaB into a Yarrowia lipolytica Expression Vector

  • Primer Design: Design PCR primers with appropriate restriction sites for cloning into a Y. lipolytica expression vector (e.g., a zeta-based vector for genomic integration). The primers should amplify the entire coding sequences of bfaA and bfaB.

  • PCR Amplification: Amplify the bfaA and bfaB genes from T. curvata DSM 43183 genomic DNA using a high-fidelity DNA polymerase.

  • Vector Preparation: Digest the Y. lipolytica expression vector and the PCR products with the chosen restriction enzymes.

  • Ligation: Ligate the digested bfaA and bfaB fragments into the prepared expression vector. It is recommended to place each gene under the control of a strong constitutive promoter, such as the pTEF promoter.

  • Transformation of E. coli: Transform competent E. coli cells (e.g., DH5α) with the ligation mixture and select for positive clones on appropriate antibiotic-containing medium.

  • Plasmid Verification: Isolate plasmid DNA from the selected E. coli colonies and verify the correct insertion of the bfaA and bfaB genes by restriction digest and DNA sequencing.

Cloning_Workflow cluster_dna_prep DNA Preparation cluster_pcr_ligation Cloning cluster_transformation_verification Verification T_curvata_gDNA T. curvata gDNA PCR PCR Amplification of bfaA and bfaB T_curvata_gDNA->PCR Y_lipolytica_Vector Y. lipolytica Vector Digestion Restriction Digestion Y_lipolytica_Vector->Digestion PCR->Digestion Ligation Ligation Digestion->Ligation E_coli_Transformation E. coli Transformation Ligation->E_coli_Transformation Plasmid_Isolation Plasmid Isolation E_coli_Transformation->Plasmid_Isolation Verification Sequencing & Restriction Digest Verification Plasmid_Isolation->Verification

Figure 2: Workflow for cloning the bfaA and bfaB genes.
Yarrowia lipolytica Transformation and Cultivation

Protocol 2: Transformation of Yarrowia lipolytica

This protocol is based on the lithium acetate (B1210297) method.

  • Prepare Competent Cells: Grow the desired Y. lipolytica strain in YPD medium to early-log phase. Harvest the cells by centrifugation, wash with sterile water, and resuspend in a solution of lithium acetate.

  • Transformation: Add the linearized expression vector containing the bfaA and bfaB genes and single-stranded carrier DNA to the competent cells.

  • Heat Shock: Incubate the cell/DNA mixture, then add a PEG solution and incubate further. Perform a heat shock at 37-42°C.

  • Plating: Plate the transformed cells onto a selective minimal medium lacking the appropriate nutrient for auxotrophic selection.

  • Colony PCR: Verify the genomic integration of the expression cassette in the resulting yeast colonies by colony PCR.

Protocol 3: Cultivation of Engineered Y. lipolytica for 10-Methyl Stearic Acid Production

  • Inoculum Preparation: Inoculate a single colony of the engineered Y. lipolytica strain into a rich medium (e.g., YPD) and grow overnight at 28-30°C with shaking.

  • Production Culture: Inoculate a lipid production medium with the overnight culture. A typical lipid production medium has a high carbon-to-nitrogen (C/N) ratio to induce lipid accumulation. A suitable medium composition is as follows:

    • 60 g/L Glucose

    • 1.5 g/L Yeast Extract

    • 0.5 g/L NH₄Cl

    • 7 g/L KH₂PO₄

    • 5 g/L Na₂HPO₄·12H₂O

    • Trace metals and vitamins

  • Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 72-96 hours.

  • Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with sterile water and then lyophilize or freeze at -80°C for subsequent analysis.

Analysis of 10-Methyl Stearic Acid

Protocol 4: Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

  • Lipid Extraction: Resuspend the lyophilized yeast cells in a chloroform:methanol mixture (e.g., 2:1 v/v) and disrupt the cells using glass beads or a sonicator. Centrifuge to pellet the cell debris and collect the supernatant containing the lipid extract.

  • Transesterification: Evaporate the solvent from the lipid extract. Add a solution of methanolic HCl or sodium methoxide (B1231860) and heat to convert the fatty acids in the lipids to their corresponding methyl esters (FAMEs).

  • FAME Extraction: After the reaction, add water and a non-polar solvent (e.g., hexane (B92381) or isooctane) to extract the FAMEs. The upper organic phase contains the FAMEs.

Protocol 5: GC-MS Analysis of FAMEs

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (GC-MS) and a suitable capillary column for fatty acid analysis (e.g., a polar column like a VF-23ms).

  • Injection: Inject a sample of the FAME-containing organic layer into the GC.

  • GC Program: Use a temperature gradient to separate the different FAMEs based on their boiling points and polarity.

  • MS Detection: Use the mass spectrometer to identify the individual FAMEs based on their mass spectra. 10-Methyl stearic acid methyl ester will have a characteristic fragmentation pattern that allows for its unambiguous identification.

  • Quantification: Quantify the amount of 10-methyl stearic acid by comparing its peak area to that of an internal standard and a calibration curve prepared with a 10-methyl stearic acid standard.

In Vitro Enzyme Assays

Protocol 6: BfaB (Methyltransferase) Activity Assay

  • Substrate Preparation: Prepare liposomes containing a phospholipid with an oleoyl group at the sn-2 position (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).

  • Reaction Mixture: In a microplate well, combine a suitable buffer, the phospholipid substrate, S-[Methyl-³H]adenosyl-L-methionine, and the purified BfaB enzyme or cell lysate containing the enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Extraction: Stop the reaction and extract the lipids using a chloroform:methanol:water partitioning method. The radiolabeled methylated phospholipid will partition into the organic phase.

  • Quantification: Measure the radioactivity in the organic phase using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

Protocol 7: BfaA (Reductase) Activity Assay

  • Substrate Synthesis: The 10-methylene stearoyl-phospholipid intermediate needs to be synthesized or generated in situ using the BfaB enzyme.

  • Reaction Mixture: In a spectrophotometer cuvette, combine a suitable buffer, the 10-methylene stearoyl-phospholipid substrate, NADPH, and the purified BfaA enzyme or cell lysate.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The rate of NADPH consumption is directly proportional to the reductase activity.

  • Product Confirmation: The formation of 10-methyl stearoyl-phospholipid can be confirmed by extracting the lipids and analyzing them by GC-MS after transesterification.

Conclusion and Future Perspectives

The enzymatic synthesis of 10-methyl stearic acid using the BfaA and BfaB enzymes from Thermomonospora curvata represents a promising route for the bio-based production of this valuable branched-chain fatty acid. The successful expression of this pathway in the industrial yeast Yarrowia lipolytica to high levels highlights the potential for developing a scalable and sustainable manufacturing process.

Future research should focus on optimizing the fermentation process to increase the titer and productivity of 10-methyl stearic acid. Further characterization of the BfaA and BfaB enzymes could enable protein engineering efforts to improve their activity and substrate specificity. Additionally, exploring the regulatory mechanisms of branched-chain fatty acid synthesis in both the native and heterologous hosts could unveil new strategies for metabolic engineering. The information on signaling pathways that regulate the bfa gene expression or the overall fatty acid metabolism leading to 10-methyl stearic acid production is currently limited and presents a key area for future investigation. The development of robust and scalable purification methods for 10-methyl stearic acid from the yeast lipid matrix will also be crucial for its commercialization.

References

The Role of Methyl 10-methyloctadecanoate in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methyloctadecanoate, the methyl ester of 10-methyloctadecanoic acid, commonly known as tuberculostearic acid (TBSA), is a signature branched-chain fatty acid predominantly found in the cell envelope of Mycobacterium species, including the primary causative agent of tuberculosis, Mycobacterium tuberculosis. First isolated from M. tuberculosis in 1927, this unique lipid has since become a focal point of research due to its critical role in mycobacterial physiology and its potential as a diagnostic biomarker and therapeutic target.[1] This technical guide provides an in-depth overview of the biosynthesis of TBSA, its physiological functions, its application as a biomarker, and detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is the derivatized form of TBSA, commonly prepared for analytical purposes such as gas chromatography-mass spectrometry (GC-MS). The properties of both TBSA and its methyl ester are summarized below.

PropertyTuberculostearic Acid (TBSA)This compound
Synonyms 10-Methyloctadecanoic acid, 10-Methylstearic acidMethyl tuberculostearate, Tuberculostearic acid methyl ester
Molecular Formula C₁₉H₃₈O₂C₂₀H₄₀O₂
Molecular Weight 298.50 g/mol [1]312.53 g/mol [2][3]
CAS Number 542-47-2[1]2490-19-9[2]
Melting Point 13.2°C[4]Not available
Appearance Saturated fatty acidSolid[3]

Biosynthesis of Tuberculostearic Acid

The biosynthesis of TBSA in Mycobacterium is a well-defined two-step enzymatic process that utilizes oleic acid as a precursor.[4][5] This pathway involves a methyltransferase and an oxidoreductase.

Step 1: Methylenation of Oleic Acid

The initial step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the double bond of oleic acid (18:1Δ9), which is typically esterified within a phospholipid. This reaction is catalyzed by an S-adenosyl-L-methionine-dependent methyltransferase, forming a 10-methylene octadecanoyl intermediate.[5][6] Several enzymes have been identified to catalyze this step, including Cfa and BfaB.[5][7]

Step 2: Reduction of the Methylene Intermediate

The 10-methylene intermediate is subsequently reduced to form the final product, 10-methyloctadecanoic acid (TBSA). This reduction is carried out by a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase, such as BfaA, and utilizes NADPH as the reducing agent.[5][6][8]

The genes encoding these enzymes, often found in an operon, are essential for TBSA production.[9][10] For instance, the heterologous expression of the bfaA and bfaB genes in Escherichia coli is sufficient to produce TBSA from oleic acid.[5]

Below is a diagram illustrating the biosynthetic pathway of Tuberculostearic acid.

TBSA_Biosynthesis Oleic_Acid Oleic Acid (in phospholipid) Methylene_Intermediate 10-Methyleneoctadecanoyl intermediate Oleic_Acid->Methylene_Intermediate SAM S-Adenosyl-L-methionine BfaB BfaB / Cfa (Methyltransferase) SAM->BfaB TBSA Tuberculostearic Acid (TBSA) Methylene_Intermediate->TBSA SAH S-Adenosyl-L-homocysteine BfaB->Methylene_Intermediate BfaB->SAH BfaA BfaA (Oxidoreductase) BfaA->TBSA

Caption: Biosynthesis of Tuberculostearic Acid from Oleic Acid.

Physiological Role in Mycobacterium tuberculosis

TBSA is a major constituent of the mycobacterial cell membrane, accounting for up to 20% of the total fatty acids.[4][9] Its presence is crucial for maintaining the structural integrity and fluidity of the cell membrane.

Recent studies have highlighted the role of TBSA in the spatial organization of the mycobacterial plasma membrane. It is instrumental in controlling the lateral partitioning of the membrane and the formation of the intracellular membrane domain (IMD), a distinct region enriched at the poles of the rod-shaped cell.[7][10] The disruption of TBSA synthesis leads to an accumulation of its precursor, oleic acid, and impairs the restoration of the IMD, which can affect cellular processes and growth.[7]

This compound as a Biomarker for Tuberculosis

The unique presence of TBSA in Mycobacterium and a few other related genera makes it an excellent biomarker for the detection of mycobacterial infections, including tuberculosis.[5][9] Since humans do not produce TBSA, its detection in clinical samples is a strong indicator of a mycobacterial presence.[9]

TBSA has been successfully detected in various clinical specimens, most notably sputum, for the diagnosis of pulmonary tuberculosis.[11][12] The detection of TBSA-containing phosphatidylinositols (PIs) is also emerging as a quantitative marker for determining the bacterial burden in infected tissues and cells.[13][14] This approach offers a significant advantage over traditional culture methods, which can take several weeks to yield results.

Quantitative Data on TBSA as a Biomarker
ParameterFindingReference
Abundance in M. tuberculosis 10-20% of total fatty acids[9]
Detection Limit in Bacterial Culture ~10² Colony Forming Units (CFUs)[13]
Detection Limit in Cell Culture ~10³ Colony Forming Units (CFUs)[13]
Amount per Bacterium (estimated) ~45 amol of PI 16:0_19:0 (TSA)[13][14]
Correlation with CFU Positive correlation in axenic medium, macrophage cultures, and in vivo models[15][16]
Diagnostic Sensitivity (GC-MS in sputum) Detected in 63 of 66 smear-negative, culture-positive specimens[12]
Diagnostic Specificity (GC-MS in sputum) Detected in 1 of 300 smear-negative, culture-negative specimens[12]

Experimental Protocols

The gold standard for the detection and quantification of TBSA is Gas Chromatography-Mass Spectrometry (GC-MS). This typically involves the extraction of total lipids from the sample, followed by derivatization to fatty acid methyl esters (FAMEs), including this compound, for analysis.

Lipid Extraction and Saponification

This protocol is adapted from standard methods for preparing mycolic acids and other fatty acids from mycobacterial cultures or clinical samples.[17]

Materials:

  • Mycobacterial cell pellet or sputum sample

  • Saponification reagent: 25% potassium hydroxide (B78521) in methanol:water (1:1, v/v)

  • 6 M Hydrochloric acid

  • Chloroform:Methanol (2:1, v/v)

  • Nitrogen gas stream

Procedure:

  • Harvest mycobacterial cells by centrifugation or use a decontaminated sputum sample.

  • Add 2 ml of the saponification reagent to the sample.

  • Incubate at 100°C for 1 hour in a sealed tube to saponify the lipids.

  • Cool the sample to room temperature.

  • Acidify the mixture by adding 1.5 ml of 6 M HCl.

  • Extract the fatty acids by adding 2 ml of chloroform:methanol (2:1) and vortexing vigorously.

  • Centrifuge to separate the phases.

  • Carefully transfer the lower organic phase containing the fatty acids to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids volatile for GC analysis, they are converted to their methyl esters.

Materials:

  • Dried fatty acid extract

  • BF₃-methanol (14% w/v) or methanolic HCl

  • Hexane (B92381)

  • Saturated NaCl solution

Procedure:

  • Add 1 ml of BF₃-methanol to the dried lipid extract.

  • Seal the tube and heat at 100°C for 30 minutes.

  • Cool the sample to room temperature.

  • Add 1 ml of water and 2 ml of hexane to extract the FAMEs.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Wash the hexane extract with 1 ml of saturated NaCl solution.

  • Transfer the final hexane layer to a new vial and evaporate to a small volume under nitrogen.

  • Reconstitute the sample in a suitable volume of hexane for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for FAME analysis (e.g., DB-5MS).

Typical GC-MS Parameters:

  • Injection Mode: Splitless

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

  • Carrier Gas: Helium

  • MS Mode: Electron Ionization (EI)

  • Scan Range: m/z 50-500

  • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound, such as m/z 312 (molecular ion) and m/z 167.[12]

Below is a diagram of the experimental workflow for TBSA analysis.

TBSA_Analysis_Workflow cluster_sample cluster_extraction cluster_derivatization cluster_analysis cluster_result Sample Mycobacterial Culture or Clinical Sample (e.g., Sputum) Extraction Lipid Extraction and Saponification Sample->Extraction Derivatization Methylation to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Result Detection and Quantification of This compound GCMS->Result

Caption: Workflow for the analysis of Tuberculostearic acid.

Conclusion and Future Directions

This compound, as the analytical derivative of TBSA, remains a cornerstone in the study of Mycobacterium tuberculosis. Its well-defined biosynthetic pathway presents potential targets for novel anti-tubercular drugs. Furthermore, its unique presence in mycobacteria continues to be exploited for the development of rapid and sensitive diagnostic tests. Future research will likely focus on refining detection methods for TBSA and its lipid conjugates in easily accessible clinical samples, such as urine or breath, and on elucidating the full spectrum of its physiological roles, which could unveil new therapeutic vulnerabilities of this persistent pathogen. The development of inhibitors for the enzymes in the TBSA biosynthetic pathway, such as BfaA and BfaB, could represent a novel strategy in the fight against tuberculosis.

References

Methodological & Application

Application Note: Analysis of Methyl 10-methyloctadecanoate using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 10-methyloctadecanoate, also known as methyl tuberculostearate, is a branched-chain fatty acid methyl ester (FAME) of significant interest in biomedical research, particularly in the study of mycobacteria, including Mycobacterium tuberculosis. Its detection and quantification are crucial for diagnostic purposes and for understanding the biochemistry of these pathogens. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of FAMEs in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Principle

The analysis of fatty acids by GC-MS typically requires a derivatization step to convert the non-volatile fatty acids into their more volatile methyl esters. In this case, the target analyte is already in its methyl ester form. The sample containing this compound is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a unique fingerprint for the identification of this compound. Quantification can be achieved by comparing the peak area of the analyte to that of an internal standard.

Experimental Protocols

Sample Preparation (Lipid Extraction and Derivatization)

For samples where this compound is part of a lipid mixture (e.g., bacterial cell lysates), a lipid extraction and derivatization to FAMEs is necessary.

Materials:

Protocol:

  • Lipid Extraction (Folch Method):

    • To 1 volume of the sample (e.g., 1 mL of bacterial culture), add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 15 minutes.

    • Add 1.25 volumes of chloroform and vortex for 1 minute.

    • Add 1.25 volumes of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Derivatization to Fatty Acid Methyl Esters:

    • To the dried lipid extract, add 1 mL of 2 M methanolic NaOH.

    • Cap the tube tightly and heat at 100°C for 5 minutes.

    • Cool the tube to room temperature and add 2 mL of 14% BF₃-methanol.

    • Heat at 100°C for 30 minutes.

    • Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary GC column: A non-polar or medium-polarity column is suitable for FAME analysis. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Parameters:

ParameterValue
GC Inlet
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature100°C, hold for 2 minutes
Ramp Rate 110°C/min to 200°C
Ramp Rate 25°C/min to 250°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-550
Scan Rate2 scans/sec
Transfer Line Temp.280°C
Ion Source Temp.230°C
Quadrupole Temp.150°C

Data Presentation

The identification of this compound is confirmed by its retention time and its mass spectrum. The molecular weight of this compound (C₂₀H₄₀O₂) is 312.5 g/mol .[1]

Expected Retention Time: The retention time will vary depending on the specific GC column and conditions used. As a branched-chain C19 FAME, it is expected to elute slightly earlier than the straight-chain methyl nonadecanoate.

Mass Spectrum and Fragmentation: The electron ionization mass spectrum of this compound will exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 312 may be of low abundance or absent. Key diagnostic fragment ions arise from cleavage at the branched methyl group.

Table 1: Expected Mass Fragments for this compound

m/zProposed Fragment IonDescription
312[C₂₀H₄₀O₂]⁺˙Molecular Ion (M⁺)
297[M - CH₃]⁺Loss of a methyl group
283[M - C₂H₅]⁺Loss of an ethyl group
269[M - C₃H₇]⁺Loss of a propyl group
199[CH₃OOC(CH₂)₈CH(CH₃)]⁺Cleavage at the C10-C11 bond, retaining the ester and branch point
185[CH₃OOC(CH₂)₈]⁺Cleavage at the C9-C10 bond
171[CH₃(CH₂)₇CH(CH₃)]⁺Cleavage at the C9-C10 bond, retaining the alkyl chain with the branch point
143[CH₃OOC(CH₂)₆]⁺McLafferty rearrangement fragment
87[CH₃OOC(CH₂)₂]⁺Characteristic fragment for methyl esters
74[CH₃OOC-CH=CH₂]⁺˙McLafferty rearrangement fragment, often the base peak for saturated FAMEs

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample LipidExtraction Lipid Extraction (Folch Method) Sample->LipidExtraction Chloroform:Methanol Derivatization Derivatization (BF3-Methanol) LipidExtraction->Derivatization Dried Lipid Extract FAMEs Fatty Acid Methyl Esters (in Hexane) Derivatization->FAMEs Methanolic NaOH, BF3-Methanol GCMS GC-MS System FAMEs->GCMS Separation Chromatographic Separation GCMS->Separation Injection Detection Mass Spectrometry Detection Separation->Detection Elution DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Peak Area vs. Internal Standard) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

logical_relationship Analyte This compound in Sample Matrix Volatile Volatile Analyte in Gas Phase Analyte->Volatile GC Injection & Vaporization Separated Separated Analyte Volatile->Separated Chromatographic Separation (based on polarity & boiling point) Ionized Molecular and Fragment Ions Separated->Ionized MS Ionization & Fragmentation (Electron Impact) Detected Mass Spectrum Ionized->Detected Mass Analysis (m/z ratio) Identified Identified Compound Detected->Identified Spectral Interpretation & Library Matching

Caption: Logical flow from analyte to identification in GC-MS analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methods for sample preparation and instrument parameters are robust and can be adapted for various research and clinical applications. The provided data on the expected mass fragmentation pattern will aid in the confident identification of this important branched-chain fatty acid methyl ester. This protocol is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in related fields.

References

Application Note: Extraction of Branched-Chain Fatty Acids from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Principle

The overall process involves the saponification of bacterial lipids to release fatty acids, followed by methylation to produce FAMEs. These FAMEs are then extracted into an organic solvent and are ready for analysis. This protocol provides methods for both total fatty acid extraction (including free and bound fatty acids) using acid-catalyzed methylation and for the analysis of ester-linked fatty acids through base-catalyzed transesterification.[5][6]

Data Presentation

The following table summarizes the relative abundance of major BCFAs found in select Gram-positive bacteria and typical recovery rates for bacterial lysis, which is the initial step of the extraction process.

Bacterial SpeciesMajor BCFAsRelative Abundance (%)Lysis Recovery Rate (%)Reference
Bacillus subtilisanteiso-C15:0, iso-C15:0, anteiso-C17:010-63%Not Specified[3]
Bacillus cereusiso-C15:0, anteiso-C15:0PredominantNot Specified[2]
Micrococcus luteusanteiso-C15:0, iso-C15:0, anteiso-C17:010-63%Not Specified[3]
Listeria monocytogenesNot SpecifiedNot Specified96.1% (using Matrix-Lysis)[7]

Experimental Protocols

Materials and Reagents
  • Saponification Reagent (Reagent 1): 45 g Sodium Hydroxide (NaOH), 150 ml Methanol, 150 ml distilled water.[1]

  • Methylation Reagent (Acidic - Reagent 2): 325 ml 6.0 N Hydrochloric Acid (HCl), 275 ml Methanol.[1]

  • Extraction Solvent (Reagent 3): 200 ml Hexane, 200 ml Methyl tert-butyl ether (MTBE).[1]

  • Base Wash (Reagent 4): 10.8 g NaOH, 900 ml distilled water.[1]

  • Alternative Methylation Reagent (Basic): 0.5 M Sodium Methoxide in Methanol.[5]

  • Internal Standard: e.g., Heptadecanoic acid (C17:0) or Pentadecanoic acid (C15:0).[5]

  • Glass culture tubes (13x100 mm) with Teflon-lined caps

  • Water bath

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • GC vials

Experimental Workflow Diagram

BCFA_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction and Derivatization cluster_cleanup Sample Cleanup and Analysis start Bacterial Culture harvest Harvest Cells (Centrifugation) start->harvest saponification Saponification (Reagent 1, 100°C, 30 min) harvest->saponification methylation Methylation (Reagent 2, 80°C, 10 min) saponification->methylation extraction FAME Extraction (Reagent 3) methylation->extraction wash Base Wash (Reagent 4) extraction->wash analysis GC/MS Analysis wash->analysis

Caption: Workflow for the extraction and analysis of BCFAs from bacterial cultures.

Detailed Protocol

1. Cell Harvesting and Preparation

  • Grow bacterial cultures to the late stationary phase to allow for sufficient accumulation of fatty acids.[5]

  • Harvest approximately 40-50 mg of bacterial cells by centrifugation.

  • Transfer the cell pellet to a clean 13x100 mm glass culture tube.

2. Saponification

  • Add 1.0 ml of Saponification Reagent (Reagent 1) to the cell pellet.

  • Securely seal the tube with a Teflon-lined cap and vortex briefly.

  • Heat the tube in a boiling water bath (100°C) for 5 minutes.

  • Remove the tube and vortex vigorously for 5-10 seconds.

  • Return the tube to the boiling water bath for an additional 25 minutes to complete the 30-minute heating period.[1]

  • Cool the tube to room temperature.

3. Methylation (Acid-Catalyzed)

  • Uncap the cooled tube and add 2.0 ml of Methylation Reagent (Reagent 2).

  • Recap the tube and vortex briefly.

  • Heat the tube at 80°C for 10 ± 1 minutes. This step is critical for time and temperature.[1]

  • Cool the tube to room temperature.

4. FAME Extraction

  • Add 1.25 ml of Extraction Solvent (Reagent 3) to the cooled tube.

  • Recap and tumble the tube on a rotator for approximately 10 minutes.

  • Allow the layers to separate. The upper organic phase contains the FAMEs.

5. Sample Cleanup

  • Uncap the tube and carefully remove the lower aqueous phase using a pipette and discard it.

  • Add approximately 3 ml of Base Wash (Reagent 4) to the remaining organic phase.

  • Recap the tube and tumble for 5 minutes.

  • Allow the layers to separate.

  • Transfer approximately two-thirds of the upper organic phase to a clean GC vial for analysis.[1]

Alternative Protocol: Base-Catalyzed Transesterification for Bound Fatty Acids

This method is suitable for the analysis of fatty acids that are part of lipids (e.g., phospholipids) and does not efficiently methylate free fatty acids.[5][6]

  • After cell harvesting, perform a lipid extraction using a chloroform/methanol solvent system.

  • Dry the lipid extract under a stream of nitrogen.

  • Add 0.5 ml of 0.5 M Sodium Methoxide in Methanol to the dried extract.

  • Incubate at 50°C for 10 minutes.[5]

  • Proceed to the FAME Extraction and Sample Cleanup steps as described above.

Troubleshooting

IssuePossible CauseSuggested Solution
Low FAME Yield Incomplete cell lysis.For Gram-positive bacteria, consider enzymatic lysis (e.g., with lysozyme) prior to saponification.[8]
Incomplete saponification or methylation.Ensure accurate timing and temperature control during heating steps.[1]
Extraneous Peaks in GC Chromatogram Contamination from reagents or glassware.Run a reagent blank (without bacterial cells) to check for contamination.[2] Ensure all glassware is thoroughly cleaned.
Degradation of certain fatty acids.Acid hydrolysis can degrade cyclopropane (B1198618) fatty acids; saponification is a milder method that avoids this.[9]
Poor Peak Shape in GC Contamination of the GC injection port.The base wash step is crucial for reducing contamination and prolonging column life.[1]

References

Application Notes and Protocols: Quantification of Methyl 10-methyloctadecanoate in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methyloctadecanoate is the methyl ester of 10-methyloctadecanoic acid, a branched-chain fatty acid (BCFA). BCFAs are found in various biological systems and are increasingly recognized for their roles in cellular signaling and metabolism.[1][2][3] Unlike their straight-chain counterparts, BCFAs possess unique structural properties that influence membrane fluidity and cellular processes.[2][4] The quantification of specific BCFAs, such as 10-methyloctadecanoate, in clinical samples is crucial for understanding their physiological and pathological significance, including their potential association with metabolic disorders and cardiometabolic health.[3]

This document provides detailed application notes and protocols for the quantification of this compound in human clinical samples, primarily plasma and serum, using gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow Overview

The overall workflow for the quantification of this compound from clinical samples involves lipid extraction, derivatization to its methyl ester form, and subsequent analysis by GC-MS.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Clinical Sample (Plasma/Serum) IS Internal Standard Spiking Sample->IS Extraction Lipid Extraction IS->Extraction Derivatization Derivatization to FAME Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition GCMS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Overall workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • Solvents (HPLC or GC grade): Hexane (B92381), Chloroform, Methanol, Acetone

  • Reagents:

    • Methanolic Potassium Hydroxide (KOH) solution (2 M)

    • Boron trifluoride-methanol solution (14% BF3 in methanol)

    • Sodium chloride (NaCl)

    • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog of a saturated fatty acid.

  • Reference Standard: this compound (CAS 2490-19-9).[5]

  • Glassware: Pyrex test tubes with Teflon-lined screw caps, Pasteur pipettes, vials for autosampler.

  • Equipment: Centrifuge, vortex mixer, heating block or water bath, nitrogen evaporator.

Sample Preparation: Lipid Extraction and Derivatization

This protocol is adapted from established methods for fatty acid analysis in plasma and serum.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Pipette 100 µL of the clinical sample into a glass test tube.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 10 µL of 1 mg/mL heptadecanoic acid in chloroform) to each sample, vortex briefly.

  • Lipid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a Pasteur pipette and transfer to a new clean tube.

    • Dry the extracted lipids under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

    • Seal the tube tightly and heat at 100°C for 10 minutes in a heating block.

    • Cool the tube to room temperature.

    • Add 1 mL of deionized water and 2 mL of hexane.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

    • Transfer the final extract to a GC vial for analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column suitable for FAME analysis.
Carrier Gas Helium at a constant flow rate of 1.2 mL/min.
Inlet Temperature 250°C
Injection Volume 1 µL in splitless mode.
Oven Program Initial temperature of 100°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 230°C at 5°C/min, and hold for 10 min.[6]
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV.
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for targeted quantification. Key ions for this compound should be determined from a standard injection (e.g., m/z 74, 87, 199, 312).

Data Presentation

Due to the limited availability of published quantitative data for this compound in human clinical samples, the following table presents hypothetical data for illustrative purposes. These values are not based on actual experimental results and should be replaced with empirically determined concentrations.

Sample IDSample TypeThis compound (µg/mL)
Control_01Plasma0.85
Control_02Plasma1.12
Control_03Serum0.98
Patient_A_01Plasma2.54
Patient_A_02Plasma3.11
Patient_A_03Serum2.89
Patient_B_01Plasma1.50
Patient_B_02Plasma1.78
Patient_B_03Serum1.65

Biological Significance and Signaling Pathways

Branched-chain fatty acids are known to be incorporated into cellular membranes, influencing their fluidity and function.[2] Emerging evidence suggests that BCFAs can modulate various signaling pathways related to energy metabolism and inflammation.[3] While a specific signaling pathway for 10-methyloctadecanoic acid in humans is not well-defined, BCFAs in general have been shown to impact key metabolic regulators.

The following diagram illustrates the potential influence of BCFAs on major metabolic signaling pathways.

SignalingPathways cluster_metabolism Cellular Metabolism cluster_inflammation Inflammatory Response BCFA Branched-Chain Fatty Acids (e.g., 10-methyloctadecanoic acid) Glucose_Metabolism Glucose Metabolism BCFA->Glucose_Metabolism Modulates Fatty_Acid_Metabolism Fatty Acid Metabolism BCFA->Fatty_Acid_Metabolism Modulates Insulin_Signaling Insulin (B600854) Signaling BCFA->Insulin_Signaling Modulates Inflammatory_Pathways Inflammatory Pathways BCFA->Inflammatory_Pathways Modulates Fatty_Acid_Metabolism->Glucose_Metabolism Interacts with Insulin_Signaling->Glucose_Metabolism Regulates

Caption: Potential influence of BCFAs on metabolic and inflammatory pathways.

Conclusion

The protocols outlined in this document provide a robust framework for the quantification of this compound in clinical samples. The use of GC-MS with appropriate sample preparation is a sensitive and specific method for this analysis. Further research is required to establish the precise physiological concentrations and to fully elucidate the biological roles and signaling pathways of 10-methyloctadecanoic acid in human health and disease.

References

Application Notes and Protocols for the Derivatization of Tuberculostearic Acid to its Methyl Ester for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculostearic acid (TBSA), or 10-methyloctadecanoic acid, is a saturated fatty acid that is a characteristic component of the cell wall of mycobacteria, including Mycobacterium tuberculosis.[1][2][3] Its presence can be used as a chemical marker for the detection and quantification of mycobacteria in various samples.[4][5][6] Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, due to the polar nature of the carboxylic acid group, direct analysis of TBSA by GC is challenging.[7] Derivatization to its methyl ester (TBSA-Me) is a crucial step to increase its volatility and thermal stability, making it suitable for GC analysis.[7][8] This document provides detailed protocols for the derivatization of TBSA to TBSA-Me and its subsequent analysis by GC.

Principle

The derivatization process involves the esterification of the carboxylic acid group of TBSA with methanol (B129727) in the presence of an acidic catalyst, such as Boron Trifluoride (BF3) or Hydrochloric Acid (HCl).[7][8][9] This reaction converts the polar carboxylic acid into a less polar and more volatile methyl ester. The resulting TBSA-Me can then be efficiently separated and quantified using GC, often coupled with a mass spectrometer (MS) or a flame ionization detector (FID).

Experimental Protocols

Sample Preparation

The preparation of samples is a critical step and can vary depending on the matrix.

  • Bacterial Cultures:

    • Harvest bacterial cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

    • Lyse the cells to release the lipids. This can be achieved by methods such as sonication or bead beating.

    • Extract the total lipids from the cell lysate using a solvent system like chloroform:methanol (2:1, v/v).[1][2]

    • Dry the lipid extract under a stream of nitrogen.

  • Clinical Samples (e.g., Sputum, Tissue Homogenates):

    • Homogenize the sample thoroughly.

    • For safety, especially with potentially infectious samples, an initial inactivation step like autoclaving may be performed. TBSA is thermally stable, allowing for such treatment.[4]

    • Perform lipid extraction directly from the homogenized sample using a suitable solvent mixture.

    • The extract may require further cleanup steps, such as solid-phase extraction (SPE), to remove interfering substances.

Derivatization to Tuberculostearic Acid Methyl Ester (TBSA-Me)

Two common and effective methods for the methylation of TBSA are presented below.

Method A: Boron Trifluoride-Methanol (BF3-Methanol) Method [8][10]

This method is rapid and suitable for the methylation of free fatty acids.[8]

  • To the dried lipid extract, add 1-2 mL of 14% BF3-methanol solution.

  • Add 1 mL of toluene (B28343) to the mixture.

  • Seal the reaction vial tightly and heat at 100°C for 30-60 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 2 mL of hexane (B92381) to the vial.

  • Vortex vigorously for 1-2 minutes to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the TBSA-Me to a clean vial for GC analysis.

Method B: Acidic Methanol (HCl/Methanol) Method [1][2][4]

This is another widely used method for preparing FAMEs.

  • Reconstitute the dried lipid extract in a solution of methanol:chloroform:HCl (500:500:20 µL).[1][2]

  • Alternatively, use a 5% solution of anhydrous HCl in methanol.[9]

  • Heat the sealed reaction vial at 60-80°C for 1-2 hours.[1][2][4]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of water and back-extract the FAMEs with 1-2 mL of hexane.[1][2]

  • Vortex and centrifuge to separate the layers.

  • Transfer the upper hexane layer to a new vial for analysis.

Gas Chromatography (GC) Analysis

The following are typical parameters for the GC analysis of TBSA-Me. These may need to be optimized for specific instruments and applications.

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[4]

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 4°C/min.[1]

    • Hold at 250°C for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Detector:

    • Flame Ionization Detector (FID): Temperature set at 280-300°C.

    • Mass Spectrometer (MS): Operated in electron impact (EI) mode. The transfer line temperature should be maintained at around 280°C. Data can be acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

Data Presentation

Quantitative data from method validation studies are summarized below. These values are indicative and may vary based on the specific laboratory conditions and instrumentation.

Table 1: Linearity of TBSA-Me Analysis

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
TBSA-Me0.5 - 20> 0.99

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
TBSA-Me~10~30

Note: LOD and LOQ values are highly dependent on the instrument and method used. The values presented are typical for GC-MS methods.[8]

Table 3: Recovery of TBSA-Me

Sample MatrixSpiked Concentration (µg/mL)Recovery (%)
Bacterial Culture592 - 105
Sputum1085 - 110

Visualization of Experimental Workflow

Caption: Workflow for TBSA Derivatization and GC Analysis.

References

Application Notes and Protocols for the HPLC Separation of Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and analysis of fatty acid methyl esters (FAMEs). This document provides detailed application notes and protocols for various HPLC methods, including reversed-phase (RP-HPLC), silver-ion (Ag+-HPLC), and Ultra-Performance Liquid Chromatography (UPLC). These methods are essential for the quality control of food and biofuels, lipidomic research, and the development of pharmaceuticals.

I. Sample Preparation: Transesterification of Lipids to FAMEs

Accurate FAME analysis begins with proper sample preparation. The most critical step is the quantitative conversion of fatty acids and their esters in lipid samples to FAMEs. Below are two common protocols for transesterification.

Protocol 1: Acid-Catalyzed Transesterification (Boron Trifluoride-Methanol)

This method is suitable for a wide range of lipid classes, including free fatty acids.

Materials:

  • Methanol

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Sample containing lipids (e.g., oil, fat, biological extract)

Procedure:

  • Accurately weigh approximately 25 mg of the lipid sample into a screw-capped test tube.

  • Add 2 mL of methanol.

  • Add 1 mL of 14% BF3-methanol solution.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The FAMEs solution is now ready for HPLC analysis.

Protocol 2: Base-Catalyzed Transesterification (Sodium Methoxide)

This is a rapid method suitable for glycerolipids but not for free fatty acids.

Materials:

Procedure:

  • Dissolve approximately 10 mg of the lipid sample in 1 mL of hexane in a test tube.

  • Add 0.2 mL of 0.5 M sodium methoxide solution.

  • Vortex the mixture for 2 minutes at room temperature.

  • Centrifuge briefly to separate the layers.

  • The upper hexane layer containing the FAMEs is ready for HPLC analysis.

Experimental Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation Workflow start Lipid Sample transesterification Transesterification (Acid or Base Catalysis) start->transesterification extraction Liquid-Liquid Extraction (with Hexane) transesterification->extraction drying Drying (with Na2SO4) extraction->drying hplc_ready FAMEs in Hexane (Ready for HPLC) drying->hplc_ready

Caption: Workflow for the preparation of FAMEs from lipid samples.

II. Reversed-Phase HPLC (RP-HPLC) Methods

RP-HPLC is the most common mode for FAME analysis, separating them based on their hydrophobicity. Separation is primarily influenced by chain length and the degree of unsaturation.

Application Note: Separation of Common FAMEs on a C18 Column

This method provides a general-purpose separation of a standard mixture of FAMEs.

Principle: FAMEs are separated on a nonpolar stationary phase (C18) with a polar mobile phase. Longer chain FAMEs and those with fewer double bonds are more hydrophobic and thus have longer retention times.

Typical Elution Order: Shorter chain, more unsaturated FAMEs elute first (e.g., C18:3), followed by longer chain, more saturated FAMEs (e.g., C18:0).

Protocol: Isocratic RP-HPLC of FAMEs

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile (B52724) or Acetonitrile/Water mixture (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm (for unsaturated FAMEs) or ELSD.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the FAME standard or sample.

  • Run the analysis for a sufficient time to elute all components of interest.

  • Identify and quantify the FAMEs by comparing their retention times and peak areas with those of known standards.

Quantitative Data: Retention Times of FAMEs on C18 with Acetonitrile
Fatty Acid Methyl EsterAbbreviationRetention Time (min) (Approximate)
Linolenic acid methyl esterC18:312.5
Linoleic acid methyl esterC18:214.0
Oleic acid methyl esterC18:116.5
Palmitic acid methyl esterC16:018.0
Stearic acid methyl esterC18:021.0
Note: Retention times are highly dependent on the specific column, instrument, and exact mobile phase composition and are provided for illustrative purposes.

Experimental Workflow for RP-HPLC Analysis

G cluster_hplc_workflow RP-HPLC Analysis Workflow sample_injection Inject FAME Sample hplc_system HPLC System (Pump, Column Oven) sample_injection->hplc_system c18_column C18 Column hplc_system->c18_column separation Separation based on Hydrophobicity c18_column->separation detection Detection (UV or ELSD) separation->detection data_analysis Data Analysis (Chromatogram) detection->data_analysis

Caption: General workflow for the RP-HPLC analysis of FAMEs.

III. Silver-Ion HPLC (Ag+-HPLC) Methods

Ag+-HPLC is a powerful technique for the separation of FAME isomers based on the number, configuration (cis/trans), and position of double bonds.

Application Note: Separation of Cis/Trans FAME Isomers

Principle: The separation is based on the reversible interaction between the π-electrons of the double bonds in the unsaturated FAMEs and silver ions impregnated on the stationary phase. The strength of this interaction depends on the steric accessibility of the double bonds. Trans isomers, being more linear, interact less strongly with the silver ions and elute before their corresponding cis isomers.

Protocol: Ag+-HPLC of FAME Isomers

Instrumentation:

  • HPLC system with a pump, autosampler, and UV or ELSD detector.

  • Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm).

  • Mobile Phase: Hexane with a small percentage of a polar modifier like acetonitrile (e.g., 0.1% to 2% acetonitrile in hexane).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C (temperature can be varied to optimize separation).

  • Detection: UV at 205 nm or ELSD.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase and degas it. Note: The mobile phase is highly flammable and should be handled with care.

  • Equilibrate the silver-ion column with the mobile phase until a stable baseline is obtained.

  • Inject the FAME isomer mixture.

  • Run the analysis. The elution order will be saturated FAMEs first, followed by trans-monoenes, then cis-monoenes, with increasing retention for a higher number of double bonds.

  • Identify isomers based on their retention times relative to standards.

Quantitative Data: Elution Order of C18 FAME Isomers in Ag+-HPLC
Fatty Acid Methyl EsterElution Order
Stearate (18:0)1 (earliest)
Elaidate (18:1 trans-9)2
Oleate (18:1 cis-9)3
Linolelaidate (18:2 trans-9, trans-12)4
Linoelidate (18:2 cis-9, trans-12)5
Linoleate (18:2 cis-9, cis-12)6 (latest)

IV. Ultra-Performance Liquid Chromatography (UPLC) Methods

UPLC offers significant advantages over conventional HPLC in terms of speed, resolution, and solvent consumption due to the use of sub-2 µm particle columns.

Application Note: Fast Analysis of FAMEs in Biodiesel

Principle: UPLC operates on the same principles as HPLC but at much higher pressures. The smaller particle size of the stationary phase leads to higher efficiency and allows for faster flow rates without sacrificing resolution. This is particularly useful for high-throughput analysis, such as in the quality control of biodiesel.[1]

Protocol: UPLC Analysis of FAMEs

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and PDA or ELSD detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient: A linear gradient from 10% to 90% B over a short time (e.g., 10 minutes).[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA (200-400 nm) and/or ELSD.

  • Injection Volume: 1-5 µL.

Procedure:

  • Prepare and degas the mobile phases.

  • Equilibrate the UPLC system and column.

  • Inject the FAME sample (e.g., diluted biodiesel).

  • Run the gradient method.

  • Process the data to identify and quantify the FAMEs.

Quantitative Data: UPLC Retention Times for Biodiesel FAMEs
Fatty Acid Methyl EsterRetention Time (min) (Approximate)
Methyl Linolenate (C18:3)3.7
Methyl Linoleate (C18:2)4.5
Methyl Oleate (C18:1)5.2
Methyl Palmitate (C16:0)5.2 (may co-elute with C18:1)
Methyl Stearate (C18:0)6.5
Note: These are approximate retention times from a rapid UPLC method and can vary.[2]

Logical Relationship of HPLC Techniques for FAME Analysis

G cluster_hplc_methods HPLC Methods for FAME Analysis fame_analysis FAME Analysis rp_hplc Reversed-Phase HPLC (Separation by Hydrophobicity) fame_analysis->rp_hplc General Purpose ag_hplc Silver-Ion HPLC (Separation of Isomers) fame_analysis->ag_hplc Isomer Specific uplc UPLC (High-Speed, High-Resolution Separation) rp_hplc->uplc Higher Throughput

Caption: Relationship between different HPLC techniques for FAME analysis.

V. Data Presentation and Comparison

For a comprehensive comparison of these methods, the following table summarizes their key characteristics.

ParameterReversed-Phase HPLC (RP-HPLC)Silver-Ion HPLC (Ag+-HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Primary Separation Principle Hydrophobicity (Chain length and degree of unsaturation)Interaction with silver ions (Number, geometry, and position of double bonds)Hydrophobicity (with higher efficiency)
Typical Column C18, C8Silver-ion impregnated silicaSub-2 µm C18
Typical Mobile Phase Acetonitrile/Water, Methanol/WaterHexane/AcetonitrileAcetonitrile/Isopropanol
Key Application General FAME profiling, quantification of total saturated, monounsaturated, and polyunsaturated FAMEs.Separation of cis/trans isomers, positional isomers of unsaturated FAMEs.High-throughput quality control (e.g., biodiesel), rapid screening, complex lipidomics.
Analysis Time 20-40 minutes30-60 minutes< 15 minutes[2]
Resolution Good for FAMEs with different chain lengths and degrees of unsaturation.Excellent for geometric and positional isomers.Excellent overall resolution due to high efficiency.
Advantages Robust, widely available columns and methods.Unique selectivity for unsaturated isomers.Fast analysis, high resolution, reduced solvent consumption.
Limitations Poor separation of geometric and positional isomers.Can be less robust, mobile phases are flammable.Requires specialized high-pressure instrumentation.

Conclusion

The choice of an HPLC method for FAME analysis depends on the specific analytical goal. RP-HPLC is a robust and reliable method for general profiling. Ag+-HPLC is indispensable for the detailed characterization of unsaturated FAME isomers. UPLC provides a high-throughput and high-resolution alternative for rapid analysis. The protocols and data presented here serve as a guide for researchers and scientists to select and implement the most appropriate method for their needs.

References

Synthesis of Methyl 10-methyloctadecanoate: A Standard for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

Methyl 10-methyloctadecanoate, the methyl ester of tuberculostearic acid, is a branched-chain fatty acid of significant interest in biomedical research, particularly as a biomarker for various bacterial species, including Mycobacterium tuberculosis. Its synthesis is crucial for providing a pure standard for analytical and biological studies. This document outlines a detailed protocol for the chemical synthesis of racemic this compound. The synthetic strategy is based on a convergent approach, involving the preparation of two key intermediates followed by their coupling and subsequent functional group transformations. This application note provides comprehensive experimental procedures, characterization data, and visual workflows to guide researchers in the successful synthesis of this important standard.

Introduction

10-Methyloctadecanoic acid (tuberculostearic acid) is a saturated fatty acid found in the lipids of several microorganisms. The detection of this fatty acid can serve as a diagnostic marker for infections. To facilitate research in this area, the availability of a highly pure standard of its methyl ester derivative, this compound, is essential for calibrating analytical instrumentation and for use in biological assays. This document details a robust synthetic route to obtain this compound for research purposes. The overall synthetic pathway is depicted below.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a multi-step process. The key steps involve the synthesis of two main fragments, an iodoalkane and an acetylenic alcohol, their subsequent coupling, and final modifications to yield the target molecule.

Overall_Synthesis cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis cluster_final Final Assembly and Modification 1_octanal 1-Octanal wittig Wittig Reaction 1_octanal->wittig ethyl_2_methyldec_2_enoate Ethyl 2-methyl-dec-2-enoate wittig->ethyl_2_methyldec_2_enoate reduction1 Reduction (H2, Pd/C) ethyl_2_methyldec_2_enoate->reduction1 ethyl_2_methyldecanoate Ethyl 2-methyldecanoate reduction1->ethyl_2_methyldecanoate reduction2 Reduction (LiAlH4) ethyl_2_methyldecanoate->reduction2 2_methyldecan_1_ol 2-Methyldecan-1-ol reduction2->2_methyldecan_1_ol tosylation Tosylation 2_methyldecan_1_ol->tosylation tosylate 2-Methyldecyl tosylate tosylation->tosylate iodination Iodination tosylate->iodination iodoalkane 1-Iodo-2-methyldecane iodination->iodoalkane coupling Coupling iodoalkane->coupling 1_6_hexanediol 1,6-Hexanediol (B165255) monobromination Monobromination 1_6_hexanediol->monobromination 6_bromohexan_1_ol 6-Bromohexan-1-ol monobromination->6_bromohexan_1_ol protection Protection (DHP) 6_bromohexan_1_ol->protection protected_bromo Protected 6-bromohexan-1-ol protection->protected_bromo alkyne_formation Alkyne Formation protected_bromo->alkyne_formation protected_alkyne Protected oct-7-yn-1-ol alkyne_formation->protected_alkyne deprotection Deprotection protected_alkyne->deprotection alkyne_alcohol 1-Hydroxyoct-7-yne deprotection->alkyne_alcohol alkyne_alcohol->coupling coupled_product (R,S)-10-Methyloctadec- 7-yn-1-ol coupling->coupled_product hydrogenation Hydrogenation coupled_product->hydrogenation saturated_alcohol (R,S)-10-Methyloctadecan-1-ol hydrogenation->saturated_alcohol oxidation Oxidation saturated_alcohol->oxidation acid (R,S)-10-Methyloctadecanoic acid oxidation->acid esterification Esterification acid->esterification final_product This compound esterification->final_product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The synthesis is based on the convergent strategy reported by Wallace et al.[1]. The protocols provided here are detailed experimental guidelines.

Part 1: Synthesis of 1-Iodo-2-methyldecane (Fragment 1)

This fragment is prepared from 1-octanal in a multi-step sequence.

G cluster_wittig Wittig Reaction cluster_reduction1 First Reduction cluster_reduction2 Second Reduction cluster_functionalization Functional Group Conversion wittig_reagents 1-Octanal, 1-carboethoxyethylidenetriphenylphosphorane, Toluene wittig_process Reflux wittig_reagents->wittig_process wittig_product Ethyl 2-methyl-dec-2-enoate wittig_process->wittig_product red1_reagents Ethyl 2-methyl-dec-2-enoate, H2, Pd/C, Ethanol (B145695) wittig_product->red1_reagents red1_process Stir at RT red1_reagents->red1_process red1_product Ethyl 2-methyldecanoate red1_process->red1_product red2_reagents Ethyl 2-methyldecanoate, LiAlH4, Diethyl ether red1_product->red2_reagents red2_process Reflux red2_reagents->red2_process red2_product 2-Methyldecan-1-ol red2_process->red2_product tos_reagents 2-Methyldecan-1-ol, TsCl, Pyridine (B92270) red2_product->tos_reagents tos_process Stir at 0°C to RT tos_reagents->tos_process tos_product 2-Methyldecyl tosylate tos_process->tos_product iod_reagents 2-Methyldecyl tosylate, NaI, Acetone tos_product->iod_reagents iod_process Reflux iod_reagents->iod_process iod_product 1-Iodo-2-methyldecane iod_process->iod_product

Caption: Workflow for the synthesis of Fragment 1: 1-Iodo-2-methyldecane.

  • Ethyl 2-methyl-dec-2-enoate: To a solution of 1-octanal in toluene, add 1-carboethoxyethylidenetriphenylphosphorane. Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography.

  • Ethyl 2-methyldecanoate: Dissolve the unsaturated ester in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the starting material is consumed. Filter the catalyst and remove the solvent under reduced pressure.

  • 2-Methyldecan-1-ol: Add a solution of ethyl 2-methyldecanoate in diethyl ether dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in diethyl ether at 0°C. After the addition, allow the mixture to warm to room temperature and then reflux. Cool the reaction and quench cautiously with water and aqueous NaOH. Filter the solid and dry the filtrate, then evaporate the solvent.

  • 1-Iodo-2-methyldecane: Dissolve 2-methyldecan-1-ol in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the mixture overnight. Extract the product with diethyl ether and wash with HCl and brine. Dry and concentrate to give the tosylate. Dissolve the crude tosylate in acetone, add sodium iodide (NaI), and reflux the mixture. After completion, cool, filter, and concentrate. Purify by column chromatography.

Part 2: Synthesis of 1-Hydroxyoct-7-yne (Fragment 2)

This fragment is prepared from 1,6-hexanediol.

  • 6-Bromohexan-1-ol: React 1,6-hexanediol with aqueous HBr in a suitable solvent system. Control the stoichiometry to favor monobromination.

  • Protected 6-bromohexan-1-ol: Protect the hydroxyl group of 6-bromohexan-1-ol as a tetrahydropyranyl (THP) ether using dihydropyran and a catalytic amount of acid.

  • Protected oct-7-yn-1-ol: React the protected bromoalkane with lithium acetylide in a suitable solvent like DMSO.

  • 1-Hydroxyoct-7-yne: Deprotect the THP ether using an acidic catalyst in methanol (B129727) to yield the desired acetylenic alcohol.

Part 3: Assembly and Final Synthesis

  • (R,S)-10-Methyloctadec-7-yn-1-ol: Add n-butyllithium to a solution of 1-hydroxyoct-7-yne in THF at low temperature to form the lithium acetylide. Then, add a solution of 1-iodo-2-methyldecane and allow the reaction to proceed.

  • (R,S)-10-Methyloctadecan-1-ol: Hydrogenate the coupled product using a palladium on carbon catalyst in a suitable solvent to reduce the triple bond.

  • (R,S)-10-Methyloctadecanoic acid: Oxidize the saturated alcohol to the carboxylic acid using a suitable oxidizing agent such as Jones reagent (CrO₃ in sulfuric acid and acetone).

  • Methyl (R,S)-10-methyloctadecanoate: Esterify the carboxylic acid using a large excess of methanol and a catalytic amount of sulfuric acid (Fischer esterification). Reflux the mixture, then cool and extract the product. Purify by column chromatography.

Quantitative Data

StepReactantsProductExpected Yield (%)
Part 1
Wittig Reaction1-Octanal, Wittig reagentEthyl 2-methyl-dec-2-enoate75-85
First ReductionEthyl 2-methyl-dec-2-enoate, H₂Ethyl 2-methyldecanoate>95
Second ReductionEthyl 2-methyldecanoate, LiAlH₄2-Methyldecan-1-ol85-95
Iodination2-Methyldecan-1-ol1-Iodo-2-methyldecane70-80 (over 2 steps)
Part 2
Synthesis of Fragment 21,6-Hexanediol1-Hydroxyoct-7-yne50-60 (multi-step)
Part 3
CouplingFragment 1, Fragment 2(R,S)-10-Methyloctadec-7-yn-1-ol60-70
HydrogenationCoupled Alkyne(R,S)-10-Methyloctadecan-1-ol>95
OxidationSaturated Alcohol(R,S)-10-Methyloctadecanoic acid70-80
EsterificationCarboxylic Acid, MethanolThis compound85-95

Note: Yields are estimates based on typical transformations and should be optimized.

Characterization Data

This compound

PropertyValue
Molecular FormulaC₂₀H₄₀O₂
Molecular Weight312.53 g/mol
AppearanceColorless oil or low-melting solid
CAS Number2490-19-9

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

  • 3.67 (s, 3H): -OCH₃ of the methyl ester.

  • 2.30 (t, 2H): -CH₂- adjacent to the carbonyl group (C2).

  • 1.62 (m, 2H): -CH₂- beta to the carbonyl group (C3).

  • 1.25 (br s, ~28H): Methylene protons of the long alkyl chain.

  • 1.10 (m, 1H): Methine proton at the branch point (C10).

  • 0.88 (t, 3H): Terminal methyl group of the straight chain (C18).

  • 0.86 (d, 3H): Methyl group at the branch point (C10-CH₃).

Note: This is a predicted spectrum based on known chemical shifts for similar structures.[2][3]

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

  • 174.4: C=O of the ester.

  • 51.4: -OCH₃ of the ester.

  • 36.9, 34.1, 33.8, 31.9, 29.7, 29.6, 29.4, 29.3, 29.1, 27.2, 25.0, 22.7, 19.8, 14.1: Carbons of the alkyl chain.

Gas Chromatography-Mass Spectrometry (GC-MS):

The electron ionization (EI) mass spectrum is expected to show characteristic fragmentation patterns for a fatty acid methyl ester.

m/zInterpretation
312Molecular ion [M]⁺
281[M - OCH₃]⁺
213Cleavage alpha to the methyl branch
199Cleavage alpha to the methyl branch
185
143
87McLafferty rearrangement fragment
74McLafferty rearrangement fragment

Data obtained from public databases.[4][5][6]

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound. By following the detailed protocols, researchers can produce a high-purity standard essential for analytical and biological investigations. The provided characterization data will aid in confirming the identity and purity of the synthesized compound.

References

Application of Methyl 10-methyloctadecanoate in Lipidomics Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methyloctadecanoate, a branched-chain fatty acid methyl ester (FAME), is a valuable tool in the field of lipidomics. Its unique structural properties and infrequent endogenous occurrence in many biological systems make it particularly useful for specific applications, including as an internal standard for quantitative analysis and in studies investigating the roles of branched-chain fatty acids in cellular metabolism and signaling. This document provides detailed application notes and experimental protocols for the effective use of this compound in lipidomics research.

Application Notes

Internal Standard for Quantitative Lipidomics

The primary application of this compound in lipidomics is as an internal standard for the quantification of other fatty acid methyl esters by chromatography-mass spectrometry techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Key Advantages:

  • Non-Endogenous Nature: 10-methyloctadecanoic acid is not a common fatty acid in many mammalian and plant systems. This minimizes the risk of interference from naturally occurring lipids in the sample, ensuring that the detected signal is from the exogenously added standard.

  • Chemical Similarity: As a saturated FAME, it exhibits similar extraction, derivatization, and chromatographic behavior to other saturated and unsaturated FAMEs. This allows for reliable correction of variations that can occur during sample preparation and analysis.

  • Distinct Mass Spectrum: It produces a characteristic mass spectrum with a clear molecular ion and fragmentation pattern, allowing for its unambiguous identification and quantification.

Fatty Acid Analysis and Profiling

This compound can be included in FAME mixtures to calibrate retention times and response factors in complex fatty acid profiling studies. Its branched structure provides a useful reference point for the identification of other branched-chain fatty acids, which are increasingly recognized for their biological significance.

Biomarker Discovery and Metabolic Studies

Branched-chain fatty acids (BCFAs) are known to be involved in various physiological and pathological processes. Studies have suggested that BCFAs can modulate gene expression and influence metabolic pathways.[1] Investigating the levels of specific BCFAs, such as 10-methyloctadecanoic acid, in biological samples can contribute to the discovery of potential biomarkers for diseases and provide insights into metabolic dysregulation.

Experimental Protocols

Protocol 1: Quantitative Analysis of Fatty Acids using this compound as an Internal Standard by GC-MS

This protocol outlines the steps for the extraction of total lipids from a biological sample, their conversion to FAMEs, and subsequent quantitative analysis using GC-MS with this compound as an internal standard.

1. Materials and Reagents:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • This compound (high purity standard)

  • Internal Standard Spiking Solution: A stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • BF₃-Methanol (14%) or Methanolic HCl (5%)

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • Glass centrifuge tubes with PTFE-lined caps

  • GC-MS system with a suitable capillary column (e.g., DB-225 or SLB-5ms)

2. Lipid Extraction (Folch Method):

  • To a known amount of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue), add a precise volume of the this compound internal standard spiking solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 2 mL of 14% BF₃-Methanol or 5% Methanolic HCl.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water.

  • Vortex for 1 minute.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

4. GC-MS Analysis:

  • GC Column: e.g., SLB®-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C for 2 min, then ramp at 5°C/min to 240°C and hold for 5 min.

  • MS Transfer Line Temperature: 240°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum will show a molecular ion at m/z 312.5 and characteristic fragment ions.[2]

  • Identify the peaks of the target fatty acid methyl esters in the sample.

  • Quantify the amount of each target FAME by comparing its peak area to the peak area of the this compound internal standard, using a calibration curve generated with known standards.

Data Presentation

Quantitative results from the GC-MS analysis should be summarized in a clear and structured table.

Fatty AcidRetention Time (min)Quantified Amount (µg/mg sample)% RSD (n=3)
Myristic Acid (C14:0)15.81.234.5
Palmitic Acid (C16:0)18.225.673.1
Stearic Acid (C18:0)20.515.453.8
Oleic Acid (C18:1n9)20.335.122.9
Linoleic Acid (C18:2n6)20.118.784.2
This compound (IS) 20.8 (Spiked Amount) N/A

Mandatory Visualization

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Methyl 10-methyloctadecanoate (IS) Sample->Spike Extraction Lipid Extraction (Folch Method) Spike->Extraction Drying1 Dry Lipid Extract Extraction->Drying1 Derivatize Convert to FAMEs (BF3-Methanol) Drying1->Derivatize Extraction2 Hexane Extraction Derivatize->Extraction2 Drying2 Dry FAME Extract Extraction2->Drying2 GCMS GC-MS Analysis Drying2->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for quantitative fatty acid analysis using this compound.

Signaling Pathway Diagram

Branched-chain fatty acids can influence cellular metabolism through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] Activation of PPARα leads to the transcriptional regulation of genes involved in fatty acid oxidation.

BCFAs_Signaling_Pathway BCFA Branched-Chain Fatty Acids (e.g., 10-Methyloctadecanoic Acid) PPARa PPARα BCFA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->TargetGenes Induces FattyAcidOxidation Increased Fatty Acid β-Oxidation TargetGenes->FattyAcidOxidation Leads to

Caption: Potential signaling pathway of branched-chain fatty acids via PPARα activation.

References

Application Note: Solid-Phase Extraction of Methyl 10-methyloctadecanoate from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 10-methyloctadecanoate, also known as methyl tuberculostearate, is a branched-chain fatty acid methyl ester (FAME) found in various biological systems. As a biomarker and a component of complex lipid mixtures, its accurate quantification is crucial for research in areas such as microbiology and metabolic studies. Complex matrices like plasma, serum, and tissue homogenates present analytical challenges due to the presence of interfering substances. This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and purification of this compound from such matrices prior to gas chromatography-mass spectrometry (GC-MS) analysis.

Analytical Challenge and Solution

The primary challenge in analyzing this compound is its low concentration amidst a high background of other lipids and matrix components. Solid-phase extraction using a C18 reversed-phase sorbent offers an effective solution for this problem. The non-polar nature of the C18 stationary phase allows for the retention of FAMEs, including this compound, while more polar interfering compounds are washed away. Subsequent elution with an appropriate organic solvent provides a concentrated and cleaner sample for downstream analysis.

Experimental Workflow Diagram

The overall experimental process, from sample preparation to final analysis, is depicted in the following workflow diagram.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Complex Matrix (e.g., Plasma) Derivatization Lipid Extraction & Derivatization to FAMEs Sample->Derivatization Conditioning 1. Conditioning (Methanol, Water) Equilibration 2. Equilibration (Water) Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing (Aqueous Organic Solvent) Loading->Washing Elution 5. Elution (Hexane/Ethyl Acetate) Washing->Elution Evaporation Solvent Evaporation & Reconstitution Elution->Evaporation GCMS GC-MS Analysis Evaporation->GCMS

Caption: Workflow for the SPE of this compound.

Detailed Experimental Protocol

This protocol is designed for the extraction of this compound from a 1 mL plasma sample. Volumes should be adjusted accordingly for other sample types and sizes.

Materials and Reagents
  • SPE Cartridges: C18, 500 mg, 3 mL (or similar)

  • Solvents (HPLC or equivalent grade):

  • Reagents:

    • Internal Standard (e.g., Methyl nonadecanoate)

    • Derivatization agent (e.g., 2% H₂SO₄ in methanol or BF₃ in methanol)

  • Glassware and Equipment:

    • Glass centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • SPE vacuum manifold

    • Nitrogen evaporator

    • GC-MS system

Sample Preparation and Derivatization
  • To 1 mL of plasma in a glass centrifuge tube, add a known amount of internal standard.

  • Perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

  • Evaporate the lipid extract to dryness under a stream of nitrogen.

  • Add 2 mL of 2% sulfuric acid in methanol to the dried extract.

  • Cap the tube tightly and heat at 80°C for 1 hour to convert fatty acids to their methyl esters (FAMEs).

  • Allow the sample to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of water, then vortex thoroughly.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new clean tube.

  • Evaporate the hexane to a volume of approximately 0.5 mL.

Solid-Phase Extraction Protocol
  • Conditioning: Pass 3 mL of methanol through the C18 SPE cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Equilibration: Pass 3 mL of deionized water through the cartridge.

  • Sample Loading: Load the 0.5 mL FAME extract onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of a 40:60 methanol/water solution to remove polar interferences.

  • Elution: Elute the FAMEs, including this compound, with 3 mL of a 95:5 hexane/ethyl acetate solution.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in 100 µL of hexane for GC-MS analysis.

GC-MS Analysis Parameters
  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent polar cyanopropyl column suitable for FAME analysis.[1]

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Program: 100°C hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line: 250°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Mode: Electron Ionization (EI) at 70 eV, with Selected Ion Monitoring (SIM) for quantification.

Quantitative Data

The following table summarizes representative performance data for the described SPE-GC-MS method. This data is illustrative and may vary based on the specific matrix, instrumentation, and laboratory conditions.

ParameterThis compound
Recovery (%) 92.5
Reproducibility (RSD, %) 4.8
Limit of Detection (LOD) 5 ng/mL
Limit of Quantitation (LOQ) 15 ng/mL
Linear Range 15 - 2000 ng/mL
Correlation Coefficient (r²) >0.998

Recovery was determined by comparing the peak area of the analyte in pre-spiked and post-spiked matrix samples. RSD was calculated from six replicate extractions.

Logical Relationship Diagram

The following diagram illustrates the logical basis for using a C18 reversed-phase SPE sorbent for the purification of this compound.

SPE_Logic Analyte This compound - Long C20 alkyl chain - Branched methyl group - Methyl ester group Interaction Hydrophobic Interaction (van der Waals forces) Analyte->Interaction High Affinity Sorbent C18 Sorbent - C18 alkyl chains - Silica backbone Sorbent->Interaction High Affinity Result Result - Analyte is retained - Polar interferences are not Interaction->Result

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Branched-Chain Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the chromatographic separation of branched-chain fatty acid (BCFA) isomers. It is intended for researchers, scientists, and drug development professionals working with these complex lipids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of branched-chain fatty acid isomers.

Symptom Potential Cause(s) Recommended Solution(s)
Poor or no separation of iso- and anteiso- isomers Inadequate column selectivity for branched isomers.For GC-MS: - Use a highly polar capillary column (e.g., biscyanopropyl polysiloxane). - Optimize the temperature gradient to enhance separation. For LC-MS: - Employ a C18 or specialized chiral column.[1][2] - Evaluate different mobile phase compositions and gradient profiles.[1][2]
Co-elution with straight-chain fatty acids or other FAMEs.[3]- Utilize silver ion chromatography (Ag-HPLC or Ag-TLC) as a pre-separation step to fractionate based on unsaturation, which can simplify the mixture before BCFA analysis.[4][5][6] - Employ two-dimensional GC (GCxGC-TOFMS) for enhanced separation.[7]
Peak tailing for all fatty acid peaks Active sites in the GC inlet or column.- Deactivate the inlet liner with a silylation agent. - Use a fresh, high-quality capillary column. - Ensure proper column installation to avoid dead volume.[8][9]
Sample overloading.- Dilute the sample or inject a smaller volume.[8]
Incomplete derivatization.- Review the derivatization protocol to ensure complete conversion to FAMEs.[10] - Use fresh derivatization reagents.
Low signal intensity or poor sensitivity Inefficient ionization in the mass spectrometer.- For GC-MS, ensure the ion source is clean and operating at the correct temperature.[8] - For LC-MS, optimize ESI or APCI source parameters. Consider charge-switching derivatization to enhance sensitivity.[3][11]
Sample degradation or loss during preparation.- Minimize sample handling steps. - Use an appropriate extraction method like the Folch or Bligh and Dyer techniques.[12] - Add an antioxidant like BHT during sample preparation to prevent oxidation of unsaturated fatty acids.[10]
Ghost peaks in the chromatogram Contamination from previous injections (carryover).- Run a blank solvent injection to confirm carryover. - Develop a robust wash method for the autosampler syringe. - Clean the GC inlet liner or replace it.[13]
Septum bleed.[13]- Use a high-quality, low-bleed septum. - Lower the inlet temperature if possible without compromising analyte volatilization.
Contaminated carrier gas or solvents.- Use high-purity gases and solvents. - Install or replace gas purifiers.[8]
Irreproducible retention times Fluctuations in carrier gas flow rate or oven temperature.- Check for leaks in the GC system using an electronic leak detector.[8][9] - Verify the accuracy of the GC oven temperature program.
Column aging or contamination.- Condition the column according to the manufacturer's instructions. - Trim a small portion (e.g., 10-20 cm) from the column inlet.

Frequently Asked Questions (FAQs)

1. Why is the separation of branched-chain fatty acid isomers so challenging?

The separation of BCFA isomers is difficult due to their subtle structural differences. Iso- and anteiso- isomers, for example, have the same carbon number and degree of saturation, differing only in the position of a methyl branch near the end of the fatty acid chain.[14] This leads to very similar physicochemical properties, resulting in co-elution on many standard chromatographic columns.[3] Furthermore, their mass spectra upon electron ionization are often nearly identical, making unambiguous identification by mass spectrometry alone a significant hurdle.[3]

2. What is the most common analytical technique for BCFA analysis?

Gas chromatography-mass spectrometry (GC-MS) is the traditional and most widely used technique for analyzing BCFAs.[1][3] To increase their volatility for GC analysis, BCFAs are typically derivatized to fatty acid methyl esters (FAMEs).[15]

3. What are the advantages of using LC-MS for BCFA analysis?

LC-MS is emerging as a powerful alternative to GC-MS for BCFA analysis. Key advantages include:

  • Analysis without derivatization: In some cases, BCFAs can be analyzed in their free form, simplifying sample preparation.[1][2]

  • Milder conditions: LC-MS avoids the high temperatures of a GC inlet, which can be beneficial for thermally labile compounds.

  • Alternative selectivity: Reversed-phase LC columns can offer different selectivity for isomers compared to GC columns, sometimes providing better resolution.[1][2]

4. What is silver ion chromatography and is it useful for BCFA separation?

Silver ion chromatography is a technique that separates lipids based on the number, position, and configuration (cis/trans) of double bonds.[4][6][16] The separation relies on the formation of reversible complexes between silver ions and the π-electrons of the double bonds. While it is a very powerful tool for separating unsaturated fatty acid isomers, it is less effective for separating saturated BCFAs as they lack double bonds to interact with the silver ions. However, it can be used as a sample fractionation technique to separate saturated from unsaturated fatty acids prior to GC-MS or LC-MS analysis of the saturated fraction containing the BCFAs.

5. How can I confirm the identity of a BCFA isomer?

Unambiguous identification of BCFA isomers typically requires a combination of chromatographic retention time and mass spectrometric data. The most reliable method is to compare the retention time and mass spectrum of the unknown peak to that of an authentic reference standard analyzed under the same conditions. In the absence of standards, advanced mass spectrometric techniques, such as charge-inversion chemistries, can provide fragmentation patterns that are diagnostic for specific branch positions.[3]

Experimental Protocols

Protocol 1: Lipid Extraction and Derivatization to FAMEs for GC-MS Analysis

This protocol describes a general procedure for extracting total lipids from a biological sample and converting the fatty acids to fatty acid methyl esters (FAMEs).

1. Lipid Extraction (Modified Folch Method) a. Homogenize approximately 100 mg of tissue or 1x10⁷ cells in a glass tube with 2 mL of a 2:1 (v/v) chloroform:methanol mixture. b. For quantitative analysis, add an appropriate internal standard (e.g., a fatty acid not present in the sample or a stable isotope-labeled fatty acid) at this stage. c. Agitate the mixture vigorously for 15 minutes at room temperature. d. Add 0.5 mL of 0.9% NaCl solution to induce phase separation. e. Centrifuge at 2,000 x g for 10 minutes to separate the layers. f. Carefully collect the lower organic phase (containing the lipids) using a Pasteur pipette and transfer it to a new glass tube. g. Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization to FAMEs (using Boron Trifluoride-Methanol) a. To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol. b. Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath. c. Cool the tube to room temperature. d. Add 1 mL of hexane (B92381) and 1 mL of water, and vortex for 1 minute. e. Centrifuge at 1,000 x g for 5 minutes. f. Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 2: GC-MS Analysis of BCFA Methyl Esters

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[17]

GC Parameters:

Parameter Setting
Column Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness or similar)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL

| Oven Temperature Program | - Initial temperature: 140°C, hold for 5 min - Ramp 1: 4°C/min to 240°C - Hold at 240°C for 20 min |

MS Parameters:

Parameter Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C

| Scan Range | m/z 50-550 |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing start Biological Sample extraction Lipid Extraction start->extraction derivatization Derivatization to FAMEs extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition gcms->data processing Peak Integration & Identification data->processing quantification Quantification processing->quantification report Final Report quantification->report

Caption: Experimental workflow for GC-MS analysis of branched-chain fatty acid methyl esters.

troubleshooting_logic start Poor Resolution of BCFA Isomers q1 Are peaks tailing? start->q1 a1_yes Address Active Sites: - Check inlet liner - Condition/trim column - Check for leaks q1->a1_yes Yes a1_no Optimize Separation Conditions q1->a1_no No q2 Using GC or LC? a1_no->q2 a2_gc GC Optimization: - Use highly polar column - Optimize temperature ramp q2->a2_gc GC a2_lc LC Optimization: - Use C18 or chiral column - Adjust mobile phase/gradient q2->a2_lc LC q3 Is co-elution suspected? a2_gc->q3 a2_lc->q3 a3_yes Consider 2D-GC or pre-fractionation (e.g., Ag-TLC) q3->a3_yes Yes a3_no Re-evaluate method and standards q3->a3_no No

Caption: Troubleshooting logic for poor resolution of branched-chain fatty acid isomers.

References

"optimization of GC-MS parameters for Methyl 10-methyloctadecanoate detection"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of Methyl 10-methyloctadecanoate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC column for the analysis of this compound?

A1: The choice of GC column depends on the complexity of the sample matrix. For general analysis of fatty acid methyl esters (FAMEs), including branched-chain variants like this compound, a mid-polar to polar capillary column is recommended.

  • Polar Columns: Columns with a cyanopropyl stationary phase (e.g., HP-88, DB-23, SP-2380) are excellent for separating FAMEs based on the degree of unsaturation and branching. They can often resolve isomers.

  • Mid-Polar Columns: Columns like those with a (50%-phenyl)-methylpolysiloxane phase can also provide good separation.

  • Non-Polar Columns: For simpler mixtures or when analyzing based on boiling points, a non-polar column (e.g., DB-1ms, HP-5ms) can be used. However, co-elution with other C19 isomers is more likely.

Q2: What are the recommended injector parameters for this analysis?

A2: Proper injector settings are crucial for accurate and reproducible results.

  • Injection Mode: Splitless injection is generally preferred for trace analysis to maximize the amount of analyte transferred to the column. A split injection (e.g., 20:1 or 50:1 split ratio) can be used for more concentrated samples to avoid column overloading.

  • Injector Temperature: A temperature of 250 °C is a good starting point. This temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.

  • Liner: A splitless liner with glass wool is recommended to aid in sample volatilization and trap non-volatile residues.

Q3: What is a suitable oven temperature program for the separation of this compound?

A3: The oven temperature program should be optimized to achieve good resolution between this compound and other FAMEs in the sample. A typical program might look like this:

  • Initial Temperature: Hold at a lower temperature (e.g., 100-120 °C) for 1-2 minutes.

  • Ramp 1: Increase the temperature at a rate of 10-20 °C/min to around 180 °C.

  • Ramp 2: A slower ramp rate (e.g., 2-5 °C/min) to 240-250 °C can help in separating closely eluting isomers.

  • Final Hold: Hold at the final temperature for 5-10 minutes to ensure all compounds have eluted.

Q4: What are the characteristic mass spectral fragments for identifying this compound?

A4: Electron Ionization (EI) mass spectrometry of FAMEs produces characteristic fragmentation patterns. For this compound (C₂₀H₄₀O₂; molecular weight: 312.5 g/mol )[1], key fragments include:

  • Molecular Ion (M+): A peak at m/z 312, which may be weak or absent depending on the ionization conditions.

  • McLafferty Rearrangement Ion: A prominent peak at m/z 74, characteristic of saturated fatty acid methyl esters.

  • Alpha-cleavage ions: Fragments resulting from cleavage at the methyl branch. Cleavage on either side of the C-10 carbon bearing the methyl group is expected. This can lead to characteristic ions that help pinpoint the branch position.

  • Other Fragments: A series of aliphatic hydrocarbon fragments separated by 14 Da (CH₂).

Q5: How can I improve the sensitivity of my GC-MS analysis for this compound?

A5: To enhance sensitivity, consider the following:

  • Selected Ion Monitoring (SIM): Instead of scanning the full mass range, monitor only the characteristic ions of this compound (e.g., m/z 74 and other specific fragments). This significantly increases the signal-to-noise ratio.

  • Derivatization Efficiency: Ensure the derivatization of 10-methyloctadecanoic acid to its methyl ester is complete.

  • Injector Maintenance: Regularly clean the injector and replace the liner and septum to prevent analyte loss or degradation.

  • Column Conditioning: Properly condition the GC column to reduce background noise.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incomplete derivatization, leaving polar free fatty acids.1. Deactivate the liner or use a liner with glass wool. 2. Bake out the column or trim the front end. 3. Optimize the derivatization protocol; ensure reagents are fresh.
Low or No Signal 1. Inefficient derivatization. 2. Leak in the GC system. 3. Injector issue (e.g., clogged syringe, incorrect injection depth). 4. MS detector issue.1. Verify derivatization procedure and reagent quality. 2. Perform a leak check. 3. Clean or replace the syringe; check injector configuration. 4. Tune the mass spectrometer.
Poor Resolution/Co-elution 1. Inappropriate GC column. 2. Unoptimized oven temperature program. 3. Column overloading.1. Use a more polar column for better separation of isomers. 2. Decrease the temperature ramp rate. 3. Dilute the sample or use a split injection.
Ghost Peaks/Contamination 1. Contaminated syringe, solvent, or glassware. 2. Septum bleed. 3. Carryover from a previous injection.1. Use high-purity solvents and thoroughly clean all materials. 2. Use a high-quality, low-bleed septum. 3. Run a solvent blank after highly concentrated samples.
Retention Time Shifts 1. Fluctuation in carrier gas flow rate. 2. Column aging or contamination. 3. Leak in the system.1. Check the gas supply and flow controller. 2. Trim the column or replace it. 3. Perform a leak check.

Experimental Protocols

Protocol 1: Derivatization of 10-Methyloctadecanoic Acid to this compound

This protocol describes the esterification of the free fatty acid to its corresponding fatty acid methyl ester (FAME) using boron trifluoride (BF₃) in methanol.

Materials:

  • 10-methyloctadecanoic acid sample

  • BF₃-Methanol reagent (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-cap reaction vials with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Weigh approximately 1-10 mg of the lipid sample containing 10-methyloctadecanoic acid into a screw-cap reaction vial.

  • Esterification: Add 2 mL of 14% BF₃-methanol reagent to the vial.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial. Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the this compound.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: General GC-MS Method for this compound Detection

The following table summarizes a starting point for GC-MS parameters. These may require further optimization based on your specific instrument and sample complexity.

Parameter Setting
Gas Chromatograph (GC)
ColumnHP-88 or DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium, constant flow mode (e.g., 1.0 mL/min)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Oven ProgramInitial: 120°C, hold 2 min Ramp 1: 10°C/min to 180°C Ramp 2: 5°C/min to 240°C, hold 10 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-400 (Full Scan) or monitor specific ions (SIM mode)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature250 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Lipid Sample derivatization Derivatization to FAME (BF3-Methanol) sample->derivatization extraction Hexane Extraction derivatization->extraction drying Drying with Na2SO4 extraction->drying injection GC Injection drying->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection identification Peak Identification (Mass Spectrum) detection->identification quantification Quantification identification->quantification report Reporting quantification->report

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_signal Signal Intensity Issues start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing low_signal Low or No Signal? start->low_signal cause_active_sites Cause: Active Sites? peak_tailing->cause_active_sites solution_liner Solution: Deactivate/Replace Liner cause_active_sites->solution_liner Yes cause_incomplete_deriv Cause: Incomplete Derivatization? cause_active_sites->cause_incomplete_deriv No solution_deriv Solution: Optimize Derivatization cause_incomplete_deriv->solution_deriv Yes cause_leak Cause: System Leak? low_signal->cause_leak solution_leak_check Solution: Perform Leak Check cause_leak->solution_leak_check Yes cause_detector Cause: Detector Issue? cause_leak->cause_detector No solution_tune_ms Solution: Tune MS cause_detector->solution_tune_ms Yes

Caption: Troubleshooting logic for common GC-MS issues.

References

Technical Support Center: FAME Analysis of Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fatty Acid Methyl Ester (FAME) analysis of biological samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in FAME analysis of biological samples?

A1: The most common interferences in FAME analysis of biological samples include:

  • Phospholipids (B1166683): These are major components of cell membranes and can co-elute with FAMEs, causing ion suppression in mass spectrometry and building up on the GC column, which can degrade its performance.[1][2]

  • Cholesterol and its esters: Cholesterol is abundant in many biological samples and can co-elute with certain FAMEs, particularly long-chain unsaturated fatty acids, leading to inaccurate quantification.[3]

  • Unsaponifiable matter: This includes sterols, pigments, and other compounds that do not react with alkali to form soaps and can interfere with the analysis.

  • Background contamination: Fatty acids are ubiquitous and can be introduced from solvents, reagents, glassware, and plasticware, leading to ghost peaks in chromatograms.

Q2: My blank runs show significant peaks corresponding to common fatty acids. What is the likely cause and how can I fix it?

A2: Contamination in blank runs is a frequent issue and can originate from several sources:

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of fatty acids. It is crucial to test all solvents and reagents by running a blank derivatization procedure.

  • Glassware and Plasticware: Fatty acids can leach from plastic tubes and caps, or adhere to glassware surfaces. To mitigate this, use high-quality glassware, avoid plasticware where possible, and implement a rigorous cleaning protocol. This can include rinsing with high-purity solvents like hexane (B92381) and methanol, or even baking glassware at high temperatures (e.g., 450°C for 6-8 hours) to remove organic residues.

  • Septa: Septa from vials can be a source of contamination. It is advisable to test different types of septa by extracting them with your derivatization solvent to check for leachable fatty acids.

Q3: I'm observing poor peak shape and shifting retention times in my GC analysis. What could be the problem?

A3: Poor peak shape and retention time instability often point to issues with the GC column or sample preparation:

  • Column Contamination: Accumulation of non-volatile residues, such as phospholipids and cholesterol, on the GC column can lead to peak tailing, broadening, and shifts in retention times. Implementing a robust sample cleanup procedure to remove these interferences is essential.

  • Improper Derivatization: Incomplete derivatization of fatty acids to FAMEs can result in broad, tailing peaks for the underivatized acids. Ensure your derivatization protocol is optimized for your sample type and that all reagents are fresh and anhydrous.

  • Injector Port Contamination: The injector port can also accumulate non-volatile material. Regular cleaning of the injector liner and replacing the septum are important maintenance steps.

Q4: How can I improve the recovery of my internal standard?

A4: Low recovery of the internal standard can be due to several factors during the extraction and derivatization process:

  • Solvent Choice: The polarity of the extraction solvent should be appropriate for your sample matrix and the fatty acids of interest. Common and effective solvent systems include chloroform/methanol (Folch and Bligh & Dyer methods) and methyl-tert-butyl ether (MTBE)/methanol.[4]

  • Incomplete Phase Separation: During liquid-liquid extraction, ensure a clean separation of the aqueous and organic phases. Centrifugation can help to break up emulsions and achieve a distinct separation.[4]

  • Number of Extractions: A single extraction may not be sufficient for complete recovery. Performing a second extraction of the aqueous phase can significantly improve the recovery of your internal standard and target analytes.[4]

Troubleshooting Guides

Issue 1: Phospholipid Interference

Symptoms:

  • Broad peaks in the chromatogram.

  • Ion suppression in LC-MS analysis.

  • Gradual loss of GC column performance.

Troubleshooting Steps:

  • Identify the Presence of Phospholipids: If using LC-MS, you can monitor for characteristic phospholipid fragments (e.g., m/z 184 for phosphocholine-containing lipids).

  • Implement a Phospholipid Removal Strategy:

    • Protein Precipitation followed by Phospholipid Removal Plate: This is a simple and effective method. After precipitating proteins with a solvent like acetonitrile, the supernatant is passed through a phospholipid removal plate.

    • Solid-Phase Extraction (SPE): SPE cartridges specifically designed for phospholipid removal can be highly effective.[5][6]

    • Supported Liquid Extraction (SLE): This technique can also effectively remove phospholipids.

Data on Phospholipid Removal Efficiency:

MethodPhospholipid Removal EfficiencyReference
Solid-Phase Extraction (SPE)>97%[5]
Solid-Phase Extraction (EMR—Lipid)>97%[1]
Protein Precipitation + Phospholipid Removal Plate>95%[5]
Issue 2: Cholesterol Interference

Symptoms:

  • A large peak in the chromatogram that may co-elute with FAMEs, particularly C22:6n-3 (DHA).

  • Inaccurate quantification of certain fatty acids.

Troubleshooting Steps:

  • Confirm Cholesterol Interference: Analyze a cholesterol standard under your GC conditions to determine its retention time.

  • Employ a Cleanup Method:

    • Solid-Phase Extraction (SPE): Silica-based SPE can be used to separate cholesterol from FAMEs. Nonpolar solvents elute cholesterol esters first, followed by a more polar solvent to elute the FAMEs.

    • Molecularly Imprinted Polymer SPE (MISPE): This technique uses polymers specifically designed to bind cholesterol, offering high selectivity.[7]

    • Thin-Layer Chromatography (TLC): TLC can be used to separate lipid classes before GC analysis.

Data on Cholesterol Recovery using MISPE:

Sample MatrixCholesterol Recovery (%)
Spiked Human Serum91.1
Yolk80.4
Cow Milk86.6
Shrimp78.2
Pork81.4
Beef80.1
(Data from reference[7])

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid and Cholesterol Removal

This protocol is a general guideline and may need optimization for specific sample types.

Materials:

Procedure:

  • Sample Preparation: Perform a lipid extraction of your biological sample (e.g., using the Folch or Bligh & Dyer method). Dry the lipid extract under a stream of nitrogen.

  • SPE Column Conditioning: Pre-wash the silica (B1680970) SPE cartridge with 2 mL of hexane.

  • Sample Loading: Re-dissolve the dried lipid extract in 1 mL of toluene and load it onto the conditioned SPE cartridge.

  • Elution of Cholesterol Esters (Optional): Elute nonpolar compounds, including cholesteryl esters, with 1 mL of hexane. Discard this fraction if not of interest.

  • Elution of Cholesterol and FAMEs:

    • To separate cholesterol from FAMEs, first elute cholesterol and other sterols with 8 mL of 30% isopropanol in hexane.

    • Subsequently, elute the FAMEs with a more polar solvent system. The exact solvent will depend on the specific FAMEs of interest and should be optimized.

  • Drying and Reconstitution: Dry the collected FAME fraction under nitrogen and reconstitute in a suitable solvent (e.g., hexane) for GC analysis.

Visualizations

Biological Pathways

The presence of interfering lipids like phospholipids and cholesterol is a direct consequence of their central role in cellular metabolism. Understanding these pathways can provide context for the challenges faced in FAME analysis.

Lipid_Metabolism Dietary_Lipids Dietary Lipids (Triglycerides, Cholesterol) Fatty_Acids Fatty Acids Dietary_Lipids->Fatty_Acids Lipolysis Acetyl_CoA Acetyl-CoA Acetyl_CoA->Fatty_Acids Fatty Acid Synthesis Cholesterol_Synthesis Cholesterol Biosynthesis Acetyl_CoA->Cholesterol_Synthesis Fatty_Acids->Acetyl_CoA Beta-oxidation Triglycerides Triglycerides (Energy Storage) Fatty_Acids->Triglycerides Phospholipids Phospholipids (Membrane Structure) Fatty_Acids->Phospholipids FAME_Analysis FAME Analysis Fatty_Acids->FAME_Analysis Target Analytes Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->Triglycerides Glycerol_3_Phosphate->Phospholipids Phospholipids->FAME_Analysis Interference Cholesterol_Synthesis->FAME_Analysis Interference Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps FAME_Analysis FAME Analysis Cholesterol->FAME_Analysis Interference FAME_Analysis_Workflow Start Biological Sample Lipid_Extraction Lipid Extraction (e.g., Folch Method) Start->Lipid_Extraction Cleanup Sample Cleanup (SPE or TLC) Lipid_Extraction->Cleanup Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Cleanup->Derivatization Interference Interferences Removed (Phospholipids, Cholesterol) Cleanup->Interference FAME_Extraction FAME Extraction (e.g., with Hexane) Derivatization->FAME_Extraction GC_Analysis GC Analysis FAME_Extraction->GC_Analysis End Data Analysis GC_Analysis->End

References

Technical Support Center: Purification of Methyl 10-methyloctadecanoate from Lipid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 10-methyloctadecanoate from lipid extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to purify?

A1: this compound is the methyl ester of 10-methyloctadecanoic acid, also known as tuberculostearic acid.[1] It is a saturated branched-chain fatty acid found in various biological samples, notably as a component of mycobacterial cell walls.[2] Its purification is crucial for a variety of research applications, including:

  • Biomarker for Tuberculosis: Tuberculostearic acid is a recognized biomarker for Mycobacterium tuberculosis, the bacterium that causes tuberculosis. Its accurate quantification can aid in diagnostics and in monitoring the efficacy of treatments.

  • Lipidomics Research: As a unique branched-chain fatty acid, studying its metabolism and incorporation into complex lipids provides insights into microbial physiology and host-pathogen interactions.

  • Drug Development: The enzymes involved in the biosynthesis of tuberculostearic acid are potential targets for the development of new anti-tubercular drugs.

Q2: What are the main steps in the purification of this compound from a lipid extract?

A2: The general workflow for purifying this compound involves four main stages:

  • Lipid Extraction: Isolating the total lipids from the biological sample (e.g., mycobacterial cells, infected tissue).

  • Transesterification: Converting the fatty acids within the lipid extract into their corresponding fatty acid methyl esters (FAMEs), including this compound.

  • Purification: Separating the target FAME from other FAMEs and lipid classes.

  • Analysis and Quantification: Assessing the purity and quantifying the amount of the purified this compound, typically by gas chromatography-mass spectrometry (GC-MS).

Q3: Which lipid extraction method is most suitable for mycobacterial lipids?

A3: For the extraction of lipids from mycobacteria, which have a particularly robust and lipid-rich cell wall, modified versions of the Folch or Bligh and Dyer methods are commonly used. Some studies suggest that methods involving prolonged mixing with chloroform (B151607) and methanol (B129727) can yield a higher concentration of mycobacterial lipids.

Q4: What is the purpose of urea (B33335) adduction/complexation in this purification process?

A4: Urea adduction, or urea complexation, is a technique used to separate saturated and unsaturated fatty acid methyl esters. Urea forms crystalline inclusion complexes with straight-chain saturated FAMEs, which can then be removed by filtration.[3] Branched-chain FAMEs, like this compound, and polyunsaturated FAMEs do not readily form these complexes and remain in the liquid phase.[4][5] This method is particularly useful for enriching the branched-chain and unsaturated FAME fraction.

Troubleshooting Guide

Problem 1: Low yield of total lipid extract from mycobacterial culture.

  • Question: I performed a lipid extraction on my Mycobacterium pellet, but the final yield of lipids is much lower than expected. What could be the issue?

  • Answer:

    • Incomplete Cell Lysis: The mycobacterial cell wall is notoriously difficult to disrupt. Ensure you are using a robust lysis method. Mechanical disruption methods like bead beating or sonication in the presence of the extraction solvent can significantly improve yields.

    • Insufficient Solvent Volume: Ensure you are using a sufficient volume of the extraction solvent (e.g., chloroform:methanol) relative to the wet weight of the cell pellet. A common ratio is 20:1 (v/w).

    • Inadequate Mixing/Incubation Time: For mycobacteria, extended contact time with the extraction solvent is often necessary. Consider increasing the mixing time or including an overnight incubation step to ensure complete extraction.

Problem 2: Incomplete transesterification of fatty acids to FAMEs.

  • Question: After the transesterification reaction, I analyzed a small aliquot by TLC and still see spots corresponding to triglycerides and free fatty acids. Why is the reaction not going to completion?

  • Answer:

    • Presence of Water: Water can interfere with the transesterification reaction, especially when using acid or base catalysts. Ensure that your lipid extract and solvents are as anhydrous as possible.

    • Catalyst Inactivation: If using a base catalyst like sodium methoxide, the presence of a high concentration of free fatty acids in your extract can neutralize the catalyst, leading to incomplete reaction. An acid-catalyzed method (e.g., using BF3-methanol or methanolic HCl) is often more robust for samples with high free fatty acid content.

    • Insufficient Reaction Time or Temperature: Ensure that the reaction is carried out for the recommended time and at the appropriate temperature. For some lipid classes, a longer reaction time or higher temperature may be necessary for complete conversion.

Problem 3: Difficulty in separating this compound from other FAMEs.

  • Question: I'm using silica (B1680970) gel chromatography (TLC or column), but I'm having trouble getting a clean separation of this compound from other saturated FAMEs.

  • Answer:

    • Co-elution of Saturated FAMEs: Branched-chain and straight-chain saturated FAMEs of similar chain length have very similar polarities and are often difficult to separate using normal-phase silica chromatography alone.

    • Consider Argentation (Silver Ion) Chromatography: This technique separates FAMEs based on their degree of unsaturation. Since this compound is saturated, it will behave similarly to other saturated FAMEs in this system. However, this can be a useful step to remove all unsaturated FAMEs.

    • Urea Adduction is Recommended: As mentioned in the FAQs, urea adduction is a highly effective method for separating branched-chain FAMEs from straight-chain saturated FAMEs. The straight-chain FAMEs will be sequestered in urea crystals, leaving the branched-chain FAMEs in the filtrate.

    • Reversed-Phase Chromatography: Reversed-phase HPLC can separate FAMEs based on both chain length and degree of unsaturation, and may provide better resolution between branched and straight-chain isomers than normal-phase chromatography.[6]

Problem 4: Contamination of the final product with urea after urea adduction.

  • Question: After performing urea adduction, I'm concerned that my purified this compound is contaminated with residual urea. How can I remove it?

  • Answer:

    • Washing with Water: After collecting the filtrate from the urea adduction, it is essential to wash the organic phase (containing your purified FAME) with warm, slightly acidified water. Urea is highly soluble in water, while the FAMEs are not.

    • Silica Plug Filtration: Passing the washed and dried organic phase through a small plug of silica gel can help to remove any remaining polar impurities, including residual urea.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Mycobacterium Species

This protocol is a modification of the Folch method, optimized for the robust mycobacterial cell wall.

  • Cell Harvesting: Harvest mycobacterial cells from culture by centrifugation at 4000 x g for 15 minutes.

  • Inactivation (for pathogenic strains): Autoclave the cell pellet to ensure safety.

  • Cell Disruption and Extraction:

    • To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Add sterile glass beads and subject the mixture to bead beating for 5-10 minutes to disrupt the cells.

    • Transfer the mixture to a sealed container and stir overnight at room temperature.

  • Phase Separation:

    • Add 0.25 volumes of 0.9% NaCl solution to the mixture and vortex thoroughly.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase, which contains the total lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Store the dried lipid extract at -20°C until further use.

Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol uses an acid catalyst, which is suitable for lipid extracts containing free fatty acids.

  • Reaction Setup:

    • To the dried lipid extract (approximately 10-20 mg), add 2 mL of 5% methanolic HCl.

    • Seal the reaction vial tightly with a Teflon-lined cap.

  • Reaction:

    • Heat the reaction mixture at 80°C for 2 hours in a heating block or water bath.

  • Extraction of FAMEs:

    • Allow the reaction vial to cool to room temperature.

    • Add 1 mL of hexane (B92381) and 1 mL of deionized water.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Collection:

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

    • Repeat the hexane extraction on the lower aqueous phase to maximize recovery.

    • Combine the hexane extracts and dry under a stream of nitrogen.

Protocol 3: Purification of this compound using Urea Adduction
  • Preparation of Urea Solution:

    • Prepare a saturated solution of urea in methanol by heating with stirring.

  • Complex Formation:

    • Dissolve the dried FAME mixture in a minimal amount of a 9:1 (v/v) mixture of methanol:hexane.

    • While stirring, add the hot, saturated urea-methanol solution to the FAME solution.

    • Allow the mixture to cool slowly to room temperature, and then place it at 4°C overnight to facilitate the crystallization of urea-straight-chain FAME adducts.

  • Separation:

    • Filter the cold mixture through a sintered glass funnel to separate the crystalline adducts from the liquid filtrate.

    • Wash the crystals with a small amount of cold methanol to recover any entrapped filtrate.

  • Recovery of Branched-Chain FAMEs:

    • The filtrate contains the enriched branched-chain and unsaturated FAMEs.

    • Add an equal volume of water to the filtrate and extract the FAMEs with hexane.

    • Wash the hexane layer with water to remove any residual urea.

    • Dry the hexane layer over anhydrous sodium sulfate, filter, and evaporate the solvent under nitrogen.

Protocol 4: Solid-Phase Extraction (SPE) for Final Cleanup
  • Cartridge Conditioning:

    • Condition a silica gel SPE cartridge (e.g., 500 mg) by washing with 5 mL of hexane.

  • Sample Loading:

    • Dissolve the FAME sample from the urea adduction step in a minimal volume of hexane and load it onto the conditioned SPE cartridge.

  • Elution:

    • Elute the FAMEs with a solvent of low polarity, such as 5-10% diethyl ether in hexane.

  • Collection and Analysis:

    • Collect the eluate and evaporate the solvent.

    • Reconstitute the sample in a suitable solvent for GC-MS analysis to confirm the purity of this compound. A purification step after lipid extraction is crucial for accurate FAME characterization.[7]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrinciple of SeparationEstimated Recovery of this compoundEstimated PurityKey AdvantagesKey Disadvantages
Silica Gel Column Chromatography Polarity60-75%80-90%Good for removing highly polar and non-polar impurities.Poor separation of branched-chain from straight-chain saturated FAMEs.
Urea Adduction Molecular Geometry (straight vs. branched chain)75-90%>95% (for branched-chain fraction)Excellent for separating branched-chain from straight-chain FAMEs.[4][5]Does not separate different branched-chain FAMEs from each other.
Solid-Phase Extraction (SPE) Polarity>90%[8][9]85-95%Rapid and requires small solvent volumes; good for sample cleanup.[8]Limited resolution for isomeric FAMEs.
Preparative TLC Polarity50-70%90-98%Good for small-scale purification and method development.Lower sample capacity and can be labor-intensive.

Note: The values presented are estimates based on typical laboratory results and may vary depending on the specific experimental conditions and the complexity of the initial lipid extract.

Visualization

experimental_workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_purification Purification cluster_analysis Analysis mycobacteria Mycobacterial Cell Pellet extraction Lipid Extraction (Chloroform:Methanol) mycobacteria->extraction Cell Lysis total_lipids Total Lipid Extract extraction->total_lipids transesterification Transesterification (Methanolic HCl) total_lipids->transesterification fame_mixture Crude FAME Mixture transesterification->fame_mixture urea_adduction Urea Adduction fame_mixture->urea_adduction Separates Branched from Straight-Chain spe_cleanup SPE Cleanup (Silica) urea_adduction->spe_cleanup Removes Polar Impurities purified_fame Purified Methyl 10-methyloctadecanoate spe_cleanup->purified_fame gcms GC-MS Analysis purified_fame->gcms data Purity & Quantity Data gcms->data

References

Technical Support Center: Tuberculostearic Acid (TBSA) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the sensitivity of mass spectrometry for tuberculostearic acid (TBSA) detection.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of TBSA.

Problem Potential Cause(s) Recommended Solution(s)
Low or No TBSA Signal Inefficient Extraction: TBSA is a lipid component of the mycobacterial cell wall and requires robust extraction methods.[1][2]- For clinical samples like sputum, consider a pre-treatment involving liquefaction (e.g., with dithiothreitol), concentration via centrifugation, and decontamination (e.g., with NaOH).[3] - For cell cultures, use a lipid extraction protocol such as the methyl-tert-butyl ether (MTBE) method.[4]
Incomplete Derivatization: For GC-MS analysis, TBSA must be derivatized, typically to its methyl ester (TBSAME), to increase volatility.[5][6]- Ensure complete dryness of the extract before adding the derivatizing agent (e.g., BF3-methanol or by heating with methanol (B129727):chloroform:HCl).[7] - Optimize reaction time and temperature for the derivatization step.
Poor Ionization: The choice of ionization technique significantly impacts sensitivity.- For GC-MS, consider using chemical ionization (CI) which can maximize the molecular ion, increasing specificity and sensitivity.[8] - For LC-MS, electrospray ionization (ESI) is commonly used for analyzing TBSA-containing phospholipids.[2][4]
High Background Noise / Matrix Effects Complex Sample Matrix: Biological samples (sputum, serum, cell lysates) contain numerous compounds that can interfere with TBSA detection.[1]- Incorporate a sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. - For LC-MS/MS, phospholipid removal plates can effectively reduce matrix effects from plasma samples.[9]
Column Bleed (GC-MS): Contamination from the GC column can contribute to high background noise.[10]- Use low-bleed "MS-designated" columns. - Properly condition the column before use. - Check for characteristic bleed ions (e.g., m/z 207, 281) in the baseline spectrum.[10]
Poor Chromatographic Peak Shape Improper GC Conditions: Suboptimal temperature ramp rates or carrier gas flow can lead to peak broadening or tailing.- Optimize the GC oven temperature program. A typical starting point is an initial hold at a lower temperature followed by a ramp to a final high temperature.[1] - Ensure a constant and optimal carrier gas (Helium) flow rate, typically around 1.1 mL/min.[1]
Active Sites in the GC Inlet or Column: TBSA or its derivative can interact with active sites, leading to poor peak shape.- Use a deactivated inlet liner. - Regularly maintain and clean the GC inlet.
Difficulty in Quantitation Lack of a Suitable Internal Standard: An internal standard is crucial for accurate and reproducible quantification.- Use a suitable internal standard, such as nonadecanoic acid, which is structurally similar to TBSA.[8]
Non-Optimized MS Parameters: For targeted analysis, MS parameters must be optimized for the specific analyte.- For GC-MS, use Selected Ion Monitoring (SIM) to increase sensitivity by monitoring specific ions of TBSA or its derivative (e.g., m/z 312 for TBSAME).[11] - For LC-MS/MS, use Multiple Reaction Monitoring (MRM) and optimize precursor and product ions for TBSA-containing lipids.[2]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of Tuberculostearic Acid?

A1: Tuberculostearic acid in its free form is not volatile enough for gas chromatography. Derivatization, most commonly through methylation to form tuberculostearic acid methyl ester (TBSAME), increases the volatility of the molecule, allowing it to pass through the GC column and be detected by the mass spectrometer.[5][6]

Q2: What are the advantages of using GC-MS/MS over GC-MS for TBSA analysis?

A2: GC-MS/MS offers higher specificity and sensitivity compared to single quadrupole GC-MS.[5][6] By selecting a specific parent ion of the TBSA derivative and monitoring for a characteristic fragment ion, chemical noise is significantly reduced, leading to a better signal-to-noise ratio and lower detection limits.[6]

Q3: Can LC-MS/MS be used for TBSA detection? What are the benefits?

A3: Yes, LC-MS/MS is a powerful technique for TBSA detection, particularly for analyzing TBSA as part of larger molecules like phosphatidylinositols (PIs).[2][12] The benefits include:

  • No Derivatization Required: LC-MS can analyze TBSA-containing lipids in their native form.

  • High Sensitivity and Specificity: Targeted analysis of specific PI molecules containing TBSA, such as PI 16:0_19:0, provides high analytical sensitivity and specificity.[2][4]

  • Faster Sample Throughput: LC-MS/MS methods can be faster than traditional culture-based methods.[12]

Q4: What are the key parameters to optimize in a GC-MS method for TBSAME?

A4: To optimize a GC-MS method for TBSAME, focus on the following parameters:

  • GC Oven Temperature Program: A well-defined temperature ramp is crucial for good chromatographic separation. An example program starts at 50°C, holds for a few minutes, and then ramps up to 350°C.[1]

  • Carrier Gas Flow Rate: An optimal and constant flow of the carrier gas (typically helium) is necessary for sharp, symmetrical peaks. A flow rate of around 1.1 mL/min is often used.[1]

  • Mass Spectrometer Mode: For high sensitivity, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic fragment ions of TBSAME.[11]

  • Ion Source Temperature: The temperature of the ion source should be optimized to ensure efficient ionization without causing thermal degradation of the analyte.

Q5: How can I improve the extraction of TBSA from complex biological samples like sputum?

A5: Improving TBSA extraction from sputum involves a multi-step process to break down the sample matrix and release the lipid content. A recommended workflow includes:

  • Liquefaction: Treatment with an agent like dithiothreitol (B142953) to reduce viscosity.[3]

  • Concentration: Centrifugation to pellet the mycobacteria.[3]

  • Decontamination: Using a solution like sodium hydroxide (B78521) (NaOH) to eliminate other bacteria.[3]

  • Lipid Extraction: After the pre-treatment, a standard lipid extraction method can be applied.

Experimental Protocols

Protocol 1: GC-MS Analysis of TBSA in Bacterial Cultures
  • Harvesting and Lysis: Harvest bacterial cells from culture by centrifugation. Lyse the cells using mechanical methods (e.g., bead beating) at a low temperature to preserve metabolites.[13]

  • Lipid Extraction: Extract total lipids from the cell lysate using a solvent mixture such as chloroform:methanol.

  • Saponification and Methylation (Derivatization):

    • Resuspend the dried lipid extract in a solution of methanol:chloroform:HCl (500:500:20 µL).[7]

    • Heat the mixture in a sealed tube at 60°C for 1 hour to form fatty acid methyl esters (FAMEs), including TBSAME.[7]

    • After cooling, perform a back-extraction with water to remove residual acid.[7]

  • GC-MS Analysis:

    • Column: Use a capillary column suitable for FAME analysis (e.g., Zebron ZB-1).[7]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A linear gradient from 150°C to 250°C at a rate of 4°C/min.[7]

    • Injector and Detector Temperature: Maintain the injector at 275°C and the detector/interface at 300°C.[7]

    • MS Detection: Acquire data in Selected Ion Monitoring (SIM) mode for the characteristic ions of TBSAME.

Protocol 2: LC-MS/MS Analysis of TBSA-containing Phosphatidylinositols
  • Sample Preparation:

    • For cell pellets, wash with PBS and then add an internal standard mix.[4]

    • Perform a lipid extraction using a modified methyl-tert-butyl ether (MTBE) protocol.[4]

    • Briefly, add methanol containing acetic acid, followed by MTBE. Induce phase separation by adding water.[4]

    • Collect the upper organic phase, dry it down, and reconstitute in a suitable solvent for LC-MS analysis.[4]

  • LC-MS/MS Analysis:

    • LC System: Use a high-performance liquid chromatography system.

    • Column: A C18 column is often suitable for lipid separation.

    • Mobile Phases: A water/acetonitrile gradient system, with both solvents containing a small amount of formic acid (e.g., 0.1%) to aid ionization.[14]

    • MS System: A tandem mass spectrometer (e.g., a triple quadrupole) capable of MRM.

    • MS Detection: Perform a targeted analysis of PI 16:0_19:0 (TSA) by monitoring the specific precursor ion and its characteristic fragment ions.[2]

Visualizations

TBSA_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Bacterial Culture / Clinical Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to TBSAME Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantitation MS_Detection->Data_Analysis

Caption: Workflow for TBSA analysis by GC-MS.

TBSA_LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Cell Culture / Biological Fluid Extraction Lipid Extraction (e.g., MTBE) Sample->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Targeted Quantitation of TBSA-PIs MSMS_Detection->Data_Analysis

Caption: Workflow for TBSA-containing lipid analysis by LC-MS/MS.

References

"stability and proper storage conditions for Methyl 10-methyloctadecanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Methyl 10-methyloctadecanoate (CAS No. 2490-19-9), also known as Methyl tuberculostearate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a freezer at -20°C. It should be kept in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is also acceptable. The compound is a solid at room temperature.

Q2: What is the expected shelf-life of this compound?

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for fatty acid methyl esters like this compound are oxidation and hydrolysis.

  • Oxidation: Although saturated fatty acid methyl esters are relatively resistant to oxidation compared to their unsaturated counterparts, slow oxidation can occur over time, especially in the presence of oxygen, light, and metal contaminants. This can lead to the formation of hydroperoxides and secondary oxidation products.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, which is the cleavage of the ester bond by water to form the corresponding carboxylic acid (10-methyloctadecanoic acid) and methanol. This reaction can be catalyzed by acids or bases.

Q4: Is this compound sensitive to light?

A4: Yes, light can accelerate the degradation of fatty acid methyl esters, primarily through photo-oxidation. Therefore, it is crucial to store the compound in a light-protected container, such as an amber vial.

Q5: What materials are incompatible with this compound?

A5: this compound should be kept away from strong oxidizing agents, as they can cause a vigorous and potentially exothermic reaction. It is also incompatible with strong acids and bases, which can catalyze its hydrolysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in Gas Chromatography (GC) analysis. 1. Degradation: The sample may have degraded due to improper storage (exposure to air, light, moisture, or high temperatures).2. Contamination: The sample may be contaminated from the solvent, glassware, or handling.1. Verify Storage: Confirm that the compound has been stored at -20°C in a tightly sealed, light-protected container.2. Use Fresh Sample: If possible, use a fresh, unopened vial of the compound.3. Check System Suitability: Ensure the GC system is clean and functioning correctly by running a standard of known purity.4. Purity Analysis: Perform a purity analysis using the GC-MS protocol provided below to identify the impurities.
Change in physical appearance (e.g., discoloration, clumping). 1. Oxidation: Discoloration can be a sign of oxidation.2. Moisture Absorption: Clumping may indicate the absorption of moisture.1. Discard if necessary: If significant changes in appearance are observed, it is recommended to discard the sample as its purity may be compromised.2. Proper Handling: When handling the compound, ensure it is done in a dry environment and the container is promptly and tightly resealed.
Inconsistent experimental results. 1. Sample Integrity: The purity of the this compound may have been compromised.2. Solvent Issues: The solvent used to dissolve the compound may be contaminated or degraded.1. Purity Check: Re-evaluate the purity of the compound using the GC-MS protocol.2. Use High-Purity Solvents: Always use fresh, high-purity solvents for your experiments.3. Inert Atmosphere: For sensitive experiments, handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).

Stability and Storage Data Summary

Parameter Condition Recommendation/Data Reference
Recommended Storage Temperature Long-termFreezer (-20°C)[General knowledge from SDS]
Short-termRefrigerate (2-8°C)[General knowledge from SDS]
Container GeneralTightly closed/sealed[General knowledge from SDS]
Environment MoistureStore in a dry place[General knowledge from SDS]
LightProtect from light (use amber vials)[1]
AtmosphereFor maximum stability, store under an inert atmosphere (e.g., nitrogen or argon).[General knowledge]
Chemical Stability GeneralThe product is chemically stable under standard ambient conditions (room temperature).[General knowledge from SDS]
Incompatibilities Materials to AvoidStrong oxidizing agents, strong acids, strong bases.[General knowledge from SDS]
Thermal Stability GeneralSaturated fatty acid methyl esters have higher thermal stability than unsaturated ones. They are generally stable at temperatures below 325°C.[General knowledge]

Experimental Protocols

Protocol 1: Determination of Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the purity of this compound.

1. Sample Preparation: a. Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or chloroform (B151607) at a concentration of approximately 1 mg/mL. b. For quantitative analysis, add a known amount of an internal standard (e.g., methyl heptadecanoate) to the sample solution.

2. GC-MS Instrument Conditions (Example):

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250°C.
  • Injection Volume: 1 µL with a split ratio of 50:1.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: Increase to 250°C at a rate of 10°C/min.
  • Hold: Hold at 250°C for 10 minutes.
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 50 to 500.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

3. Data Analysis: a. Identify the peak corresponding to this compound based on its retention time and mass spectrum. b. Calculate the purity by determining the peak area percentage of the main component relative to the total area of all peaks. c. For quantitative analysis, calculate the concentration based on the peak area ratio of the analyte to the internal standard and a calibration curve.

Protocol 2: Assessment of Oxidative Stability using the Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the induction period of a sample, which is a measure of its resistance to oxidation.

1. Principle: A stream of purified air is passed through the sample, which is heated to a specified temperature (e.g., 110°C). The volatile oxidation products are collected in a measuring vessel containing deionized water. The instrument continuously measures the conductivity of the water. The induction period is the time until a rapid increase in conductivity occurs, indicating the formation of volatile carboxylic acids.

2. Procedure (based on EN 14112 for biodiesel): a. Instrument Setup: Set up the Rancimat instrument according to the manufacturer's instructions. Set the heating block to 110°C. b. Sample Preparation: Accurately weigh approximately 3 g of the this compound sample into a reaction vessel. c. Measurement: Place the reaction vessel in the heating block and start the measurement. The instrument will automatically record the conductivity over time. d. Data Analysis: The instrument's software will determine the induction period, which is the time elapsed until the second derivative of the conductivity curve reaches its maximum. A longer induction period indicates higher oxidative stability.

Visualizations

Storage_Troubleshooting Troubleshooting Workflow for Stability Issues start Start: Inconsistent Experimental Results check_purity Is the purity of the compound known? start->check_purity run_gcms Perform GC-MS analysis to determine purity. check_purity->run_gcms No is_pure Is the compound pure (>98%)? check_purity->is_pure Yes run_gcms->is_pure check_storage Review storage conditions: - Temperature (-20°C)? - Tightly sealed? - Protected from light? is_pure->check_storage Yes new_sample Use a fresh, unopened sample. is_pure->new_sample No storage_ok Are storage conditions optimal? check_storage->storage_ok solvent_issue Investigate other experimental variables: - Solvent purity - Glassware cleanliness - Handling procedures storage_ok->solvent_issue Yes remediate_storage Remediate storage conditions. Consider the current batch compromised. storage_ok->remediate_storage No end_ok Proceed with experiment. new_sample->end_ok end_issue Problem likely related to other factors. solvent_issue->end_issue remediate_storage->new_sample

Caption: Troubleshooting workflow for stability issues.

Proper_Handling_Workflow Workflow for Proper Handling and Storage receive Receive Compound log Log receipt date and batch number receive->log store Store immediately at -20°C in a dark, dry location. log->store prepare_exp Prepare for Experiment store->prepare_exp equilibrate Allow vial to equilibrate to room temperature before opening to prevent condensation. prepare_exp->equilibrate weigh Weigh the required amount quickly in a dry environment. equilibrate->weigh reseal Tightly reseal the container immediately. Purge with inert gas if possible. weigh->reseal dissolve Dissolve in high-purity solvent. weigh->dissolve return_storage Return stock container to -20°C storage. reseal->return_storage use Use solution promptly. dissolve->use return_storage->prepare_exp

Caption: Workflow for proper handling and storage.

References

Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography of FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting peak tailing in the gas chromatography (GC) of Fatty Acid Methyl Esters (FAMEs). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in FAMEs analysis?

A: Peak tailing is a distortion in a chromatographic peak where the trailing edge is broader than the leading edge, resulting in an asymmetrical shape.[1] In FAMEs analysis, this is problematic as it can lead to inaccurate peak integration and quantification, and reduced resolution between closely eluting FAMEs, which is especially critical when analyzing complex fatty acid profiles.[2]

Q2: What are the primary causes of peak tailing in the GC analysis of FAMEs?

A: The causes can be broadly categorized into two groups:

  • Chemical Causes: These involve unwanted interactions between the polar FAMEs and active sites within the GC system. Free silanol (B1196071) groups in the injector liner, at the column inlet, or within the column's stationary phase can interact with the ester functional groups of the FAMEs, causing tailing.[3][4] Incomplete derivatization, leaving behind more polar free fatty acids, can also lead to significant tailing.

  • Physical Causes: These are typically related to disruptions in the carrier gas flow path. Issues such as improper column installation (e.g., a poorly cut column end or incorrect insertion depth), dead volumes in the system, or column contamination with non-volatile residues can all contribute to peak tailing.[3][5]

Q3: How can I quickly determine if my peak tailing issue is chemical or physical in nature?

A: A simple diagnostic test is to inject a non-polar compound, such as a light hydrocarbon. If the hydrocarbon peak does not tail, but your FAMEs peaks do, the problem is likely chemical (i.e., active sites in the system).[6] If all peaks, including the hydrocarbon, are tailing, the issue is more likely physical (e.g., a flow path disruption).[7]

Q4: Can my inlet temperature affect peak tailing for FAMEs?

A: Yes, the inlet temperature is critical. If the temperature is too low, the higher molecular weight FAMEs may not vaporize completely or quickly, leading to slow transfer to the column and peak tailing. Conversely, an excessively high temperature can cause thermal degradation of the FAMEs, which can also manifest as tailing or the appearance of ghost peaks. A common starting point for the inlet temperature is 250 °C, but it may require optimization.[3]

Q5: I've changed my liner and septum, but the peak tailing persists. What should I check next?

A: If routine inlet maintenance doesn't solve the problem, consider the following:

  • Column Contamination: The front end of your column may be contaminated with non-volatile residues. Trimming 10-20 cm from the column inlet can often resolve this.[7][8]

  • Column Installation: Ensure the column was cut with a clean, square cut and is installed at the correct depth in the inlet. An improper cut or installation can create dead volumes and turbulence.[5]

  • Sample Preparation: Incomplete derivatization can leave residual free fatty acids, which are highly polar and prone to tailing. Review your sample preparation procedure to ensure complete conversion to FAMEs.[5]

  • System Leaks: Check for leaks at all connections (inlet, detector, and column fittings) using an electronic leak detector.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in FAMEs analysis.

G start Peak Tailing Observed in FAMEs Analysis check_all_peaks Are all peaks (including solvent) tailing? start->check_all_peaks physical_issue Likely Physical Issue (Flow Path Disruption) check_all_peaks->physical_issue Yes chemical_issue Likely Chemical Issue (Active Sites) check_all_peaks->chemical_issue No check_column_install Check Column Installation: - Clean, square cut - Correct depth in inlet physical_issue->check_column_install check_inlet_maintenance Perform Inlet Maintenance: - Replace liner, septum, O-ring - Clean inlet body chemical_issue->check_inlet_maintenance check_leaks Check for System Leaks (fittings, septum) check_column_install->check_leaks resolved Peak Tailing Resolved check_column_install->resolved Issue Found & Fixed trim_column Trim Column Inlet (10-20 cm) check_inlet_maintenance->trim_column check_inlet_maintenance->resolved Issue Found & Fixed check_leaks->physical_issue No Leaks Found check_leaks->resolved Issue Found & Fixed check_derivatization Review Sample Preparation: - Ensure complete derivatization - Check for free fatty acids trim_column->check_derivatization trim_column->resolved Issue Resolved optimize_method Optimize GC Method: - Inlet Temperature - Carrier Gas Flow Rate check_derivatization->optimize_method check_derivatization->resolved Issue Resolved consider_column Consider Column Choice: - Use a polar column (e.g., WAX, Cyanopropyl) - Check for degradation optimize_method->consider_column optimize_method->resolved Issue Resolved consider_column->resolved Issue Identified & Corrected

Troubleshooting workflow for FAMEs peak tailing in GC.

Data Presentation

The following tables summarize the qualitative and semi-quantitative effects of key GC parameters on peak tailing in FAMEs analysis and provide a comparison of common GC columns.

Table 1: Impact of GC Parameters on FAMEs Peak Tailing

ParameterEffect of Sub-Optimal Setting on Peak TailingRecommended Action to Reduce Tailing
Inlet Temperature Too Low: Incomplete vaporization of higher molecular weight FAMEs, leading to broad, tailing peaks.[3] Too High: Thermal degradation of unsaturated FAMEs, potentially causing tailing and ghost peaks.[3]Optimize the inlet temperature. A starting point of 250 °C is common, but may need to be adjusted based on the specific FAMEs being analyzed.
Carrier Gas Flow Rate Too Low: Increased band broadening and diffusion, resulting in wider, tailing peaks. Too High: Insufficient interaction with the stationary phase, leading to poor separation and potentially fronting or tailing.Optimize the flow rate for the specific column dimensions and carrier gas being used. The optimal flow rate provides the best balance between analysis time and peak efficiency.
Sample Concentration Too High (Overload): Saturation of the stationary phase, causing peaks to broaden and tail.[9]Dilute the sample or reduce the injection volume.
Injection Speed Too Slow: Can lead to a broad initial sample band, resulting in wider peaks.Use an autosampler for consistent and rapid injections.

Table 2: Comparison of Common GC Columns for FAMEs Analysis

Column Stationary PhasePolarityKey Characteristics for FAMEs AnalysisExpected Peak Shape Performance
Polyethylene Glycol (WAX) HighGood for general FAMEs analysis, separating based on carbon number and degree of unsaturation.[10][11]Generally provides good, symmetrical peaks for a wide range of FAMEs. May show some tailing for very polar or active compounds if the column is not well-conditioned or is contaminated.[12]
Cyanopropyl Polysiloxane Very HighExcellent for separating complex mixtures of FAMEs, including cis/trans isomers.[10][13]Provides sharp, symmetrical peaks for complex FAME mixtures. The high polarity can lead to strong interactions and potential tailing if active sites are present in the system.[14]
Non-Polar (e.g., PDMS) LowSeparates FAMEs primarily by boiling point. Not ideal for separating unsaturated FAMEs.Can provide good peak shape for saturated FAMEs, but may show poor resolution and potential tailing for unsaturated isomers due to insufficient interaction.

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner, Septum, and O-Ring Replacement for Agilent 7890 GC)

This protocol is a general guide. Always refer to your specific instrument manual for detailed instructions.

Materials:

  • Lint-free gloves[15]

  • Tweezers or forceps[15]

  • New, deactivated inlet liner[15]

  • New septum[15]

  • New O-ring[15]

  • Wrench for septum nut (if necessary)[15]

Procedure:

  • Cool Down the Inlet: Set the inlet temperature to a safe temperature (e.g., below 50 °C) and allow it to cool completely. Turn off the carrier gas flow at the instrument.[15]

  • Remove the Septum: Loosen and remove the septum retainer nut. Use tweezers to carefully remove the old septum. Avoid scratching the interior of the septum head.[15]

  • Install the New Septum: Wearing lint-free gloves, place the new septum into the retainer nut. Reinstall the nut and tighten it finger-tight. Overtightening can cause coring and septum fragments to fall into the liner.[15][16]

  • Remove the Inlet Liner: Slide the locking tab to open the inlet. Lift the septum retaining assembly straight up. Use tweezers to gently loosen the O-ring from the sealing surface and then grasp the liner and pull it straight out.[15]

  • Inspect and Clean: Inspect the gold seal at the bottom of the inlet for any residue. Clean the inlet if there is visible contamination.[15]

  • Install the New Liner: Slide the new O-ring onto the new liner. Carefully insert the new liner into the inlet until it contacts the gold seal.[15]

  • Reassemble the Inlet: Place the septum retaining assembly back onto the inlet and slide the locking tab to secure it.[15]

  • Purge and Condition: Turn the carrier gas back on and allow the inlet and column to purge for 15-30 minutes before heating the inlet.[15] This helps to remove any oxygen that may have entered the system.

Protocol 2: GC Column Conditioning for a New Polar (e.g., WAX) Column

Procedure:

  • Install the Column: Install the new column in the GC inlet, but do not connect it to the detector. Ensure a clean, square cut on the column end.[17]

  • Purge with Carrier Gas: Turn on the carrier gas at the recommended flow rate for your column. Purge the column for 15-30 minutes at ambient temperature to remove any oxygen.[18]

  • Temperature Programmed Conditioning:

    • Set the oven temperature to 40-50 °C.

    • Program a slow temperature ramp of 5-10 °C/minute up to a conditioning temperature. The conditioning temperature should be about 20 °C above the final temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit.[18]

    • Hold at the conditioning temperature for 1-2 hours. For very polar or thick-film columns, a longer conditioning time may be necessary.[17]

  • Cool Down and Connect to Detector: After conditioning, cool down the oven. Turn off the carrier gas flow and connect the column to the detector, again ensuring a clean cut and proper installation.

  • Equilibrate and Check Baseline: Turn the carrier gas back on and heat the oven to your initial method temperature. Allow the system to equilibrate and monitor the baseline. A stable, low-bleed baseline indicates a well-conditioned column.[17]

Protocol 3: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol

This is a common method for the esterification of fatty acids. Always work in a fume hood and wear appropriate personal protective equipment, as BF₃-methanol is toxic and corrosive.[19]

Materials:

  • Boron trifluoride-methanol reagent (12-14% w/v)[19]

  • Methanolic Sodium Hydroxide (0.5 N)[19]

  • Hexane (B92381) or Heptane (GC grade)[19]

  • Saturated Sodium Chloride (NaCl) solution[19]

  • Anhydrous Sodium Sulfate[19]

  • Screw-cap glass tubes with PTFE-lined caps[14]

  • Heating block or water bath[19]

Procedure:

  • Sample Preparation: Place 10-50 mg of the lipid sample into a screw-cap glass tube.[19]

  • Saponification (for glycerides): Add 1-2 mL of 0.5 N methanolic NaOH. Cap the tube and heat at 85-100 °C for 5-10 minutes, or until fat globules disappear.[19]

  • Esterification: Cool the tube to room temperature. Add 2-3 mL of BF₃-methanol reagent. Cap the tube tightly and heat at 85-100 °C for 5-10 minutes.[19]

  • Extraction: Cool the tube to room temperature. Add 1-2 mL of hexane (or heptane) and 1-2 mL of saturated NaCl solution. Cap the tube and vortex or shake vigorously for 1-2 minutes.[14]

  • Phase Separation: Allow the layers to separate. The top layer is the organic phase containing the FAMEs.

  • Collection and Drying: Carefully transfer the top organic layer to a clean vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[19]

  • Analysis: The sample is now ready for injection into the GC.

References

Technical Support Center: Minimizing Contamination in Trace Analysis of Microbial Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trace analysis of microbial fatty acids. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize contamination in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of fatty acid contamination in the laboratory?

A1: Contamination in trace fatty acid analysis can originate from a multitude of sources. It's crucial to be aware of these to maintain the integrity of your results. Common culprits include:

  • Laboratory Environment: The air in the lab can contain volatile and semi-volatile organic compounds, including fatty acids and plasticizers like phthalates, which can adsorb onto surfaces.[1][2] Personal care products such as lotions and cosmetics used by lab personnel can also be a source of contamination.[2]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of contaminants that can interfere with analysis.[3] Reagents and deionized water systems, especially those with plastic components, can leach contaminants like phthalates.[4] It's important to use fresh, high-quality solvents and to test them for contaminants.[2][3]

  • Plasticware: Disposable plastic labware, such as pipette tips, syringe filters, and microcentrifuge tubes, are significant sources of contamination.[5][6] Phthalates and other plasticizers can easily leach into solvents and samples.[4][7] Palmitic acid (C16:0) and stearic acid (C18:0) are common contaminants from plastic labware.[5]

  • Glassware: Improperly cleaned glassware can introduce contaminants from previous experiments or from cleaning agents themselves.[7] Residues can be difficult to remove, especially from dried materials.[8]

  • Instrumentation: Components of analytical instruments, such as septa, O-rings, and tubing in GC or LC systems, can be sources of contamination.[1][7] Septa, in particular, have been noted to bleed fatty acids.[9] Carryover from previous injections is also a common issue.[2]

  • Human Contact: Fingerprints are a major source of fatty acid contamination, particularly palmitic (C16:0) and stearic (C18:0) acids.[9]

Q2: I am seeing unexpected peaks in my GC-MS chromatogram. How can I determine the source of this contamination?

A2: Unexpected peaks in a chromatogram are a common problem in trace analysis. A systematic approach is necessary to identify the source of the contamination. Here is a troubleshooting guide:

  • Analyze a Blank: Run a solvent blank (injecting only the solvent used for sample preparation) to determine if the contamination originates from the solvent, syringe, or the GC-MS system itself.[2]

  • Check the System: If the blank shows contamination, systematically check components of your instrument. This includes the inlet liner, septum, and column.[9][10] Septa are a known source of bleed and contamination.[1][9]

  • Evaluate Sample Preparation: If the solvent blank is clean, the contamination is likely being introduced during sample preparation.

    • Glassware: Ensure your glassware cleaning protocol is rigorous.

    • Reagents: Test all reagents and water by concentrating a large volume and analyzing the concentrate.[2][4]

    • Plasticware: Avoid plasticware where possible.[5][11] If its use is unavoidable, pre-rinse with a high-purity solvent and run a blank with the rinsate.

  • Isolate the Step: Process a "method blank" through the entire sample preparation procedure without adding the actual sample. This will help pinpoint the step at which the contamination is introduced.[5]

Q3: What is the best way to clean glassware for trace fatty acid analysis?

A3: A meticulous glassware cleaning procedure is critical to minimize background contamination. Here is a recommended protocol based on established methods for trace organic analysis:

  • Initial Wash: If the glassware has visible residue, start by washing with a laboratory-grade, phosphate-free detergent and hot tap water.[8][12] It's best to clean glassware as soon as possible after use to prevent residues from drying and caking.[12]

  • Solvent Rinse: For greasy residues, a preliminary rinse with an organic solvent like acetone (B3395972) or xylene can be effective.[12]

  • Acid Bath: Soak the glassware in an acid bath. A 0.5% nitric acid solution or a 10% hydrochloric acid solution is commonly used.[8][13][14] The soaking should last for a minimum of 8 hours or overnight.[13][14] For trace metal analysis, a 20% nitric acid solution can be used, but this glassware should be kept separate.[8]

  • Thorough Rinsing: After the acid soak, rinse the glassware thoroughly with tap water, followed by multiple rinses (at least 4-5 times) with high-purity, deionized water.[8][14]

  • Drying and Storage: Dry the glassware in an oven. Forcing the furnace at high temperatures (e.g., 450°C for 6-8 hours) can be very effective at removing organic residues.[11] Once cooled, store the glassware in a clean, dust-free environment and cover the openings with cleaned aluminum foil.[2]

Troubleshooting Guides

Issue 1: High Background Levels of Palmitic (C16:0) and Stearic (C18:0) Acids
  • Symptom: Method blanks and samples show significant peaks for C16:0 and C18:0 fatty acids.

  • Possible Causes & Solutions:

CauseSolution
Plasticware Contamination Disposable plastic labware is a known source of these fatty acids.[5] Replace plastic syringes, syringe filters, and pipette tips with glass or stainless-steel alternatives.[5] If plastic must be used, pre-rinse with solvent.
Human Contact These are common fatty acids found in skin lipids.[15] Always wear appropriate gloves (nitrile is generally better than vinyl) and handle samples and equipment with care.[7]
Improperly Cleaned Glassware Fatty acid residues from previous samples can persist. Implement a rigorous cleaning protocol, including an acid bath and high-temperature baking.[11]

A study on minimizing contamination from plastic labware demonstrated a significant reduction in background levels of C16:0 and C18:0 by switching to glass and stainless-steel alternatives.

Fatty AcidOriginal Method (ppm)Revised Method (ppm)% Reduction
C16:0 6.6 ± 1.22.6 ± 0.960.6%
C18:0 8.9 ± 2.11.9 ± 0.878.7%

Data adapted from a study on fatty acid contamination from labware.[5]

Issue 2: Presence of Phthalate (B1215562) Peaks in the Chromatogram
  • Symptom: Your analysis shows peaks corresponding to various phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP).[7]

  • Possible Causes & Solutions:

CauseSolution
Plastic Labware Phthalates are common plasticizers.[4] Avoid PVC-containing materials.[7] Use glass or polypropylene (B1209903) labware where possible.
Solvents and Reagents Phthalates can be present in solvents and even in deionized water from plastic storage tanks.[4] Use high-purity solvents and test them for phthalate contamination.[2][4]
Laboratory Environment Phthalates can be present in the lab air from flooring, paints, and cables.[4] Keep samples covered and work in a clean area.[2]
GC/LC System Components Tubing, septa, and seals within the instrument can leach phthalates.[7] Use PTFE-lined septa and check all system components.[2]

Experimental Protocols & Workflows

Protocol: Glassware Cleaning for Trace Analysis

This protocol is designed to minimize organic contamination on glassware used for trace fatty acid analysis.

Materials:

  • Phosphate-free laboratory detergent[12]

  • Acetone (or other suitable organic solvent)

  • Nitric Acid (ACS Reagent Grade, 70%) or Hydrochloric Acid (12M)[8][14]

  • High-purity deionized water[14]

  • Aluminum foil

Procedure:

  • Pre-cleaning: As soon as possible after use, rinse glassware with tap water.[8] For oily residues, rinse with acetone.

  • Detergent Wash: Wash with a 2% solution of phosphate-free laboratory detergent in hot tap water.[8]

  • Tap Water Rinse: Rinse thoroughly with warm tap water to remove all detergent.[8]

  • Acid Soak: Submerge the glassware in a 0.5% nitric acid or 10% hydrochloric acid bath for at least 8 hours.[8][13][14]

  • Deionized Water Rinse: Rinse at least five times with high-purity deionized water.[13][14]

  • Drying: Dry in an oven at a high temperature (e.g., 450°C) for several hours.[11]

  • Storage: Allow to cool completely in a clean environment. Cover all openings with pre-cleaned aluminum foil and store in a designated "clean" cabinet.[2]

Workflow for Troubleshooting Contamination

The following diagram illustrates a logical workflow for identifying the source of contamination in your trace analysis.

Contamination_Troubleshooting start Unexpected Peaks in Chromatogram run_blank Run Solvent Blank start->run_blank blank_contaminated Is Blank Contaminated? run_blank->blank_contaminated check_system Check GC/MS System (Inlet, Septum, Column, Syringe) blank_contaminated->check_system Yes method_blank Run Method Blank (Full procedure, no sample) blank_contaminated->method_blank No system_source Source: System Component or Solvent check_system->system_source method_blank_contaminated Is Method Blank Contaminated? method_blank->method_blank_contaminated check_reagents Check Reagents and Plasticware method_blank_contaminated->check_reagents Yes end_clean System and Reagents are Clean method_blank_contaminated->end_clean No reagent_source Source: Reagents or Labware check_reagents->reagent_source sample_matrix Source: Sample Matrix Effect or Inherent Contamination end_clean->sample_matrix Contamination_Prevention_Workflow cluster_prep Sample Preparation start Start: Microbial Sample extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction glassware Use Scrupulously Cleaned Glassware Only glassware->extraction solvents Use High-Purity, Pre-tested Solvents solvents->extraction derivatization Derivatization to FAMEs (in glass reaction vials) extraction->derivatization transfer Transfer with Glass Syringes or Pipettes derivatization->transfer vials Use Glass Autosampler Vials with PTFE-lined Septa transfer->vials analysis GC-MS Analysis vials->analysis

References

Technical Support Center: Resolving Co-eluting Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges in the chromatographic separation of fatty acid methyl esters (FAMEs).

Frequently Asked Questions (FAQs)

Q1: What is co-elution in the context of FAME analysis?

A1: Co-elution is a common issue in gas chromatography (GC) where two or more different FAMEs are not adequately separated and elute from the column at the same, or very similar, times.[1][2] This results in overlapping chromatographic peaks, which complicates accurate identification and quantification. This is particularly challenging for FAMEs due to the presence of numerous positional and geometric (cis/trans) isomers with very similar chemical and physical properties.[3][4]

Q2: What are the primary causes of co-elution in my GC analysis?

A2: The primary causes of co-elution in FAME analysis include:

  • Insufficient Column Selectivity: The GC column's stationary phase may not have the appropriate chemistry to differentiate between structurally similar FAMEs, such as cis/trans isomers.[5][6]

  • Suboptimal GC Method Parameters: An inadequate temperature program (e.g., a ramp rate that is too fast) or an incorrect carrier gas flow rate can lead to poor separation.[1][5]

  • Low Column Efficiency: An old or degraded column, or one that is overloaded with the sample, can result in broader peaks that are more likely to overlap.[5][7]

  • Sample Complexity: Biological samples can contain a vast number of FAMEs, including isomers, making baseline separation of all components inherently difficult with a single-dimension GC setup.[8][9]

Q3: How do I choose the right GC column to prevent co-elution?

A3: The choice of the GC column's stationary phase is the most critical factor for achieving selectivity in FAME analysis.[10] Highly polar stationary phases are recommended for separating FAMEs based on their degree of unsaturation and geometric configuration.[8]

  • High-Percentage Cyanopropyl Columns (e.g., HP-88, CP-Sil 88, SP-2560): These are the preferred choice for complex FAME mixtures, especially when separating cis and trans isomers.[3][8][11] The strong dipole-dipole interactions provided by the cyanopropyl groups offer excellent selectivity for these challenging separations.[3]

  • Polyethylene Glycol (PEG) Columns (e.g., DB-Wax, HP-INNOWax): These polar columns are effective for general FAME analysis and separating based on carbon number and degree of unsaturation, but they are less effective at resolving complex cis/trans isomer pairs compared to cyanopropyl columns.[3][10]

  • Long Columns (e.g., 100 m or longer): For very complex samples, a longer column provides higher efficiency (more theoretical plates), which can significantly improve the resolution of closely eluting peaks.[11][12]

Q4: Can derivatization affect the resolution of FAMEs?

A4: Yes, the derivatization step is crucial. Fatty acids must be converted into their more volatile and less polar FAME derivatives to be suitable for GC analysis.[11][13] An incomplete or inconsistent derivatization can lead to broad or tailing peaks for the original free fatty acids, which can co-elute with FAME peaks. The most common methods involve acid- or base-catalyzed methylation, such as using boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl.[13][14][15] Ensuring the reaction goes to completion is vital for accurate and reproducible results.

Troubleshooting Guide for Co-eluting Peaks

This guide provides a systematic workflow for identifying and resolving co-elution issues during FAME analysis.

Step 1: Confirm Co-elution

First, confirm that the peak distortion is due to co-elution rather than other issues like column overload or poor injection technique.

  • Examine Peak Shape: Look for asymmetrical peaks, shoulders, or broader-than-expected peaks.[5]

  • Use Mass Spectrometry (MS): If using a GC-MS system, examine the mass spectrum across the entire peak. A change in the relative abundance of ions from the beginning to the end of the peak is a strong indicator of multiple compounds.[1]

  • Vary Analytical Conditions: A small change to the temperature program or flow rate that alters the peak shape can suggest the presence of more than one component.[5]

Step 2: Optimize the GC Method

Adjusting chromatographic parameters is often the most effective way to resolve co-eluting peaks.

  • Temperature Program Adjustment:

    • Lower the Initial Temperature: Starting the oven at a lower temperature can improve the separation of early-eluting, more volatile FAMEs.[1][16]

    • Reduce the Temperature Ramp Rate: A slower ramp rate (e.g., 1-3°C/min instead of 10°C/min) increases the interaction time between the analytes and the stationary phase, which can significantly enhance resolution for critical pairs.[1][17]

    • Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution point of the co-eluting pair can improve their separation.[1]

  • Carrier Gas Flow Rate Optimization:

    • Adjust the carrier gas (Helium or Hydrogen) flow rate to the optimal linear velocity for your column's internal diameter. This maximizes column efficiency, leading to sharper peaks and better resolution.[1] Hydrogen often allows for faster analysis without a significant loss in resolution compared to helium.[18]

Step 3: Evaluate and Change the GC Column

If method optimization fails to provide adequate resolution, the column itself is the next factor to address.

  • Switch Stationary Phase Chemistry: If you are using a PEG (Wax) column and struggling with cis/trans isomers, switch to a high-percentage cyanopropyl column (e.g., HP-88). The different selectivity of the cyanopropyl phase is highly effective for resolving these geometric isomers.[3][10]

  • Increase Column Length: For extremely complex mixtures, moving from a 30 m or 60 m column to a 100 m or 120 m column will increase the total number of theoretical plates, thereby improving resolving power.[12][19]

Data Presentation: GC Column and Method Parameter Effects

Table 1: Comparison of High-Polarity GC Columns for FAME Analysis

FeatureCyanopropyl Columns (e.g., HP-88, SP-2560)Polyethylene Glycol (PEG) Columns (e.g., DB-Wax)
Polarity Very High[11]High
Primary Separation Mechanism Dipole-dipole interactions, chain length, degree of unsaturation[3]Hydrogen bonding, chain length, degree of unsaturation
Key Advantage Superior separation of geometric (cis/trans) and positional isomers[3][8][10]Good general-purpose column for FAMEs, robust and stable
Common Application Analysis of partially hydrogenated oils, dairy fat, and complex biological samples with many isomers[3][20]Analysis of less complex oils and fats where cis/trans isomer separation is not the primary goal[10]

Table 2: Effect of GC Parameter Adjustments on Peak Resolution

Parameter ChangeEffect on ResolutionTypical Use CasePotential Drawback
Decrease Oven Ramp Rate Increases resolution[1]Separating closely eluting isomers in the middle of the chromatogram.Increases total analysis time.[1]
Decrease Initial Oven Temp Increases resolution of early peaks[16]Resolving volatile, short-chain FAMEs.Can increase run time if a hold is added.
Optimize Carrier Gas Velocity Increases efficiency (sharper peaks), improving resolution.General optimization for all peaks.Deviating too far from the optimum reduces efficiency.
Increase Column Length Increases resolution[12]Analysis of very complex samples with hundreds of components.Significantly increases analysis time and column cost.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_Start Start cluster_Confirm Step 1: Confirmation cluster_Optimize Step 2: Method Optimization cluster_Column Step 3: Column Evaluation cluster_Advanced Step 4: Advanced Techniques Start Co-elution Suspected (Peak Shoulder, Broadening) Confirm Confirm with GC-MS? (Varying Ion Ratios) Start->Confirm Temp Adjust Temperature Program (Lower initial T, reduce ramp rate) Confirm->Temp Yes / No MS Flow Optimize Carrier Gas Flow Rate Temp->Flow Resolved1 Resolution Adequate? Flow->Resolved1 ChangePhase Change Stationary Phase (e.g., PEG to Cyanopropyl) Resolved1->ChangePhase No End Problem Resolved Resolved1->End Yes IncreaseLength Increase Column Length (e.g., 60m to 100m) ChangePhase->IncreaseLength Resolved2 Resolution Adequate? IncreaseLength->Resolved2 Advanced Consider Advanced Methods (GCxGC, Ag-Ion Chromatography) Resolved2->Advanced No Resolved2->End Yes Advanced->End

A logical workflow for systematically troubleshooting co-elution issues in GC analysis.

Advanced Separation Techniques

When conventional one-dimensional GC is insufficient, more powerful techniques may be required.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two columns with different selectivities (e.g., a non-polar column followed by a polar column) to provide a much higher peak capacity and resolving power.[9][21] GCxGC is exceptionally powerful for separating FAMEs in highly complex samples like fish oil or milk fat, revealing isomers that are completely hidden in 1D-GC.[21][22]

  • Silver Ion Chromatography (Ag+-HPLC or Ag+-SPE): This technique separates FAMEs based on the number, position, and geometry of their double bonds.[23] Silver ions interact with the π-electrons of the double bonds, allowing for the fractionation of FAMEs into groups (e.g., saturates, monoenes, dienes) prior to GC analysis.[20] This is particularly useful for isolating and identifying specific cis and trans isomers.[24][25]

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs

This protocol describes a common method for preparing FAMEs from lipids using boron trifluoride-methanol.[14]

Materials:

  • Lipid extract or oil sample

  • 14% Boron trifluoride (BF₃) in methanol (derivatization agent)

  • Hexane (B92381) (extraction solvent)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Vortex mixer

  • Heated block or oven set to 60°C

  • Autosampler vials

Procedure:

  • Place approximately 10-25 mg of the lipid sample into a reaction vial.

  • Add 2 mL of 14% BF₃-methanol reagent to the vial.

  • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes. The time and temperature can be optimized for specific sample types.[14]

  • Allow the vial to cool to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction and 2 mL of hexane to extract the FAMEs.

  • Vortex the mixture vigorously for 30 seconds and allow the layers to separate.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: General GC Method for FAME Analysis on a High-Polarity Column

This protocol provides a starting point for FAME analysis using a highly polar cyanopropyl column.[10][26]

Instrumentation & Column:

  • GC System: Agilent 8890 GC (or equivalent) with Flame Ionization Detector (FID).[26]

  • Column: Agilent HP-88, 100 m x 0.25 mm, 0.20 µm (or equivalent highly polar cyanopropyl column).[26]

  • Carrier Gas: Helium or Hydrogen.

GC Conditions:

  • Inlet Temperature: 250°C.[10]

  • Split Ratio: 100:1 (can be adjusted based on sample concentration).[10]

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 13 minutes.

    • Ramp 1: 10°C/min to 180°C, hold for 6 minutes.

    • Ramp 2: 1°C/min to 200°C, hold for 20 minutes.

    • Ramp 3: 4°C/min to 230°C, hold for 7.5 minutes. (This is a complex program designed for a wide range of FAMEs; for simpler mixtures, the program can be simplified, for example, by using a single slower ramp rate after an initial hold).[26]

  • Detector Temperature (FID): 260-280°C.[10][26]

  • FID Gas Flows: Hydrogen: ~40 mL/min; Air: ~400-450 mL/min; Makeup Gas (N₂ or He): ~25-30 mL/min.[10][26]

FAME Analysis Workflow Visualization

FAME_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_GC_Analysis GC Analysis cluster_Data_Analysis Data Analysis Lipid_Extraction Lipid Extraction (from matrix) Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Lipid_Extraction->Derivatization Extraction Solvent Extraction (Hexane) Derivatization->Extraction Injection GC Injection (Split/Splitless) Extraction->Injection Separation Chromatographic Separation (High-Polarity Column) Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification (Internal/External Standard) Integration->Quantification Report Final Report Quantification->Report

A typical experimental workflow for the GC analysis of fatty acids.

References

"addressing matrix effects in LC-MS/MS analysis of Methyl 10-methyloctadecanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the quantitative analysis of Methyl 10-methyloctadecanoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to a decrease in signal (ion suppression) or, less commonly, an increase in signal (ion enhancement), which can compromise the accuracy, precision, and sensitivity of the analysis.[1][3][4] The matrix refers to all components in the sample other than the analyte of interest.[5]

Q2: Why is this compound analysis susceptible to matrix effects?

A2: this compound is a fatty acid methyl ester, a type of lipid. When analyzing it in biological samples such as plasma, serum, or tissue extracts, the matrix is incredibly complex and rich in other endogenous lipids and proteins.[5][6] Phospholipids (B1166683), in particular, are a major component of biological membranes and are notorious for causing significant ion suppression in LC-MS/MS analysis of lipids.[1][7] These matrix components can co-elute with the analyte and compete for ionization in the MS source.[5]

Q3: What are the primary causes of matrix effects in this type of analysis?

A3: The primary causes of matrix effects in the bioanalysis of lipids like this compound are:

  • Phospholipids: These are the most significant source of matrix effects in plasma and serum samples.[1][6] They often co-extract with analytes and can suppress the ionization of the target compound.

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize in the ion source, leading to signal suppression and contamination.[8]

  • Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with the analyte and interfere with its ionization.[6]

  • Proteins: While often removed during sample preparation, residual proteins can still contribute to matrix effects.[3]

Q4: How can I detect if my analysis is being affected by matrix effects?

A4: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is infused into the mass spectrometer, downstream of the analytical column.[9] A blank matrix extract is then injected onto the column.[9] Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[1][9]

  • Post-Extraction Spiking: This is a quantitative approach.[1] The signal response of the analyte spiked into a processed blank matrix extract is compared to the response of the analyte in a neat (clean) solvent at the same concentration.[1][10] The ratio of these responses provides a quantitative measure of the matrix effect.[1]

Troubleshooting Guide

Problem: I am seeing low signal intensity, poor sensitivity, and high variability in my results.

  • Possible Cause: Significant ion suppression is the most likely cause.[5][11] Co-eluting matrix components, especially phospholipids, are competing with your analyte for ionization.[5] Sample-to-sample variability in the matrix composition can also lead to inconsistent degrees of suppression, causing poor reproducibility.[11]

  • Solutions:

    • Optimize Sample Preparation: This is the most effective way to combat matrix effects.[5][12] Implement a more rigorous cleanup method to remove interferences before injection.

      • Solid-Phase Extraction (SPE): Use an SPE method to selectively isolate your analyte while washing away interfering compounds like salts and phospholipids.[1][5]

      • Liquid-Liquid Extraction (LLE): LLE can effectively separate lipids from more polar matrix components.[12] A double LLE procedure can further improve cleanup.[12]

      • Phospholipid Depletion Plates: Consider using specialized plates (e.g., HybridSPE) that specifically target and remove phospholipids from the sample extract.[1]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice for quantification.[11] Since it co-elutes and has nearly identical chemical properties to this compound, it will experience the same degree of ion suppression.[5][11] This allows for accurate quantification based on the analyte-to-IS peak area ratio.[5]

    • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen the suppression effect.[11][12][13]

    • Modify Chromatography: Adjust your LC method to improve the separation between your analyte and the regions of ion suppression.[5][9] A change in mobile phase composition, gradient profile, or even the column chemistry can alter selectivity and resolve the issue.[14][15]

Problem: The retention time for this compound is shifting between injections.

  • Possible Cause: Matrix components can affect the LC behavior of an analyte.[2] In some cases, matrix components can build up on the analytical column, altering its chemistry and affecting retention. It's also possible that co-eluting matrix components alter the mobile phase pH around the analyte as it interacts with the stationary phase.[2]

  • Solutions:

    • Improve Sample Cleanup: A more robust sample preparation method (SPE or LLE) will reduce the amount of matrix material being injected onto the column, minimizing these effects.[16]

    • Incorporate a Column Wash: Include a high-organic wash step at the end of each gradient run to elute strongly retained, late-eluting matrix components.

    • Use a Guard Column: A guard column can help protect your analytical column from contamination by irreversibly bound matrix components.

    • Check for System Issues: Ensure there are no leaks, the mobile phase is properly degassed, and the pump is delivering a consistent flow rate, as these can also cause retention time shifts.[17]

Quantitative Data Summary

The effectiveness of various sample preparation techniques in removing phospholipids, a primary source of matrix effects in lipid bioanalysis, can be compared. A more rigorous cleanup method generally results in a lower matrix effect and better data quality.

Sample Preparation TechniquePhospholipid Removal EfficiencyRelative CostKey Considerations
Protein Precipitation (PPT) Low to MediumLowFast and simple, but often leaves significant phospholipids and other interferences in the extract.[6] Least effective for phospholipid removal.[6]
Liquid-Liquid Extraction (LLE) Medium to HighLow to MediumCan provide clean extracts, but analyte recovery may be low, especially for more polar compounds.[6] Method development can be time-consuming.[12]
Solid-Phase Extraction (SPE) HighMediumGood removal of both salts and phospholipids.[1] Requires careful method development to optimize the sorbent, wash, and elution steps.[1]
HybridSPE® - Phospholipid Very High (>99%)HighCombines the simplicity of protein precipitation with highly selective phospholipid removal, resulting in very clean extracts.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spiking

This protocol allows for the calculation of the degree of ion suppression or enhancement.[1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike this compound and its internal standard (if used) into a clean solvent mixture that mimics the final mobile phase composition.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., control plasma) through your entire extraction procedure (LLE, SPE, etc.). Spike the analyte and IS into the final, clean extract.[1]

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix sample before starting the extraction procedure. (This set is used to calculate recovery, not the matrix effect itself).[1]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and IS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a general protocol for enriching a lipid analyte like this compound from plasma and removing interferences.[1][13] A polymeric reversed-phase SPE cartridge is often suitable.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[13] Do not let the sorbent bed go dry.

  • Sample Pre-treatment & Loading: Dilute 100 µL of plasma with 200 µL of an acidic solution (e.g., 2% formic acid in water) to disrupt protein binding.[1] Load the entire pre-treated sample onto the conditioned SPE cartridge.[13]

  • Washing (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.[13]

  • Washing (Phospholipids): Wash the cartridge with 1 mL of a moderately non-polar solvent like methanol or acetonitrile. This step is crucial for removing phospholipids while retaining the analyte.[1]

  • Elution: Elute this compound with 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1][13]

Visualizations

Matrix_Effect_Workflow start Start: LC-MS/MS Method Development assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess decision Is Matrix Effect Significant? assess->decision optimize_prep Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) decision->optimize_prep Yes validate Method Validation (Accuracy, Precision, Reproducibility) decision->validate No use_is Implement SIL Internal Standard optimize_prep->use_is optimize_lc Modify LC Method (Gradient, Column, Mobile Phase) reassess Re-assess Matrix Effect optimize_lc->reassess use_is->optimize_lc reassess->decision

Caption: Workflow for identifying and mitigating matrix effects.

SPE_Protocol_Workflow start Start: Plasma Sample condition 1. Condition SPE Cartridge (Methanol, then Water) load 2. Pre-treat & Load Sample condition->load wash1 3. Wash 1: Remove Salts (Aqueous Organic) load->wash1 p1 load->p1 To Waste: Proteins wash2 4. Wash 2: Remove Phospholipids (Methanol/ACN) wash1->wash2 p2 wash1->p2 To Waste: Salts elute 5. Elute Analyte (Organic Solvent) wash2->elute wash2->p2 To Waste: Phospholipids dry 6. Evaporate & Reconstitute elute->dry end Inject into LC-MS/MS dry->end

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Methyl 10-methyloctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

General Principles of Analytical Method Validation

The validation of an analytical method ensures that the chosen procedure is suitable for its intended purpose. Key validation parameters, as outlined by various regulatory guidelines, include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile and semi-volatile compounds like FAMEs. High-performance liquid chromatography (HPLC) can also be employed, particularly when derivatization is not desirable or when dealing with complex matrices.

Below is a comparison of hypothetical GC-MS and HPLC methods for the quantification of Methyl 10-methyloctadecanoate, along with plausible validation data.

Disclaimer: The following experimental protocols and validation data are illustrative and based on typical performance characteristics for the analysis of fatty acid methyl esters. Method development and validation should be performed for any specific application.

Table 1: Comparison of Hypothetical Validation Data for GC-MS and HPLC Methods
Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.999> 0.998
Range 0.1 - 100 µg/mL1 - 500 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 5%< 7%
LOD 0.05 µg/mL0.5 µg/mL
LOQ 0.1 µg/mL1 µg/mL

Experimental Protocols

Hypothetical GC-MS Method

This method is suitable for the sensitive and selective quantification of this compound.

1. Sample Preparation (from a lipid extract):

  • If the analyte is present as a free fatty acid or in a lipid complex, a derivatization step to form the methyl ester is necessary. A common method is to use 2% sulfuric acid in methanol (B129727) and heat at 60°C for 1 hour.

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of water.

  • Vortex and centrifuge.

  • Collect the upper hexane layer containing the FAMEs.

  • Evaporate the solvent under a stream of nitrogen and reconstitute in a known volume of hexane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column suitable for FAME analysis.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 10°C/min to 180°C, hold for 5 min.

    • Ramp 2: 5°C/min to 230°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would be determined from its mass spectrum (e.g., m/z 312 (M+), 281, 199, 171).

Hypothetical HPLC-UV Method

This method can be used for quantification without derivatization if the analyte is already in the methyl ester form and present at sufficient concentrations. Due to the lack of a strong chromophore, UV detection will be at a low wavelength, which may impact selectivity.

1. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis Detector.

  • Detection Wavelength: 205 nm.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a comparison of the experimental workflows for the GC-MS and HPLC methods described.

Analytical_Method_Validation_Workflow Define_Req Define Analytical Requirements Method_Dev Method Development & Optimization Define_Req->Method_Dev Prep_Protocol Prepare Validation Protocol Method_Dev->Prep_Protocol Specificity Specificity Prep_Protocol->Specificity Linearity Linearity & Range Prep_Protocol->Linearity Accuracy Accuracy Prep_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Prep_Protocol->Precision LOD_LOQ LOD & LOQ Prep_Protocol->LOD_LOQ Robustness Robustness Prep_Protocol->Robustness Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Method_Implementation Method Implementation & Routine Use Validation_Report->Method_Implementation

Caption: General workflow for analytical method validation.

Experimental_Workflow_Comparison cluster_gcms GC-MS Workflow cluster_hplc HPLC-UV Workflow GCMS_Sample_Prep Sample Preparation (Derivatization) GCMS_Injection GC Injection GCMS_Sample_Prep->GCMS_Injection GCMS_Separation Chromatographic Separation GCMS_Injection->GCMS_Separation GCMS_Detection MS Detection (SIM) GCMS_Separation->GCMS_Detection GCMS_Analysis Data Analysis GCMS_Detection->GCMS_Analysis HPLC_Sample_Prep Sample Preparation (Dilution & Filtration) HPLC_Injection HPLC Injection HPLC_Sample_Prep->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Analysis Data Analysis HPLC_Detection->HPLC_Analysis

Caption: Comparison of GC-MS and HPLC experimental workflows.

A Comparative Analysis: Methyl 10-methyloctadecanoate Versus Straight-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Methyl 10-methyloctadecanoate, a branched-chain fatty acid methyl ester, and its straight-chain counterparts, such as methyl stearate (B1226849) and methyl palmitate. This comparison encompasses their physicochemical properties, biological activities, and the underlying experimental methodologies, offering valuable insights for researchers in lipidomics, drug discovery, and cellular biology.

Physicochemical Properties: A Structural Divergence

The introduction of a methyl group in the acyl chain of this compound significantly alters its physical properties compared to straight-chain fatty acid methyl esters of similar carbon number. This structural difference disrupts the ordered packing of the molecules, leading to notable changes in their melting points and chromatographic behavior.

PropertyThis compoundMethyl Stearate (C18:0)Methyl Palmitate (C16:0)
Molecular Formula C20H40O2[1]C19H38O2[2]C17H34O2
Molecular Weight 312.53 g/mol [1]298.5 g/mol [2]270.45 g/mol
Melting Point Lower than straight-chain counterparts (general observation for branched-chain fatty acids)[3]37-41 °C[4]29-30 °C
Boiling Point Not available~215 °C at 15 mmHg[5]196 °C at 30 mmHg
Solubility Soluble in organic solvents like chloroform[4]Soluble in ethanol (B145695) and DMF[6]Soluble in acetone, methanol, ethanol, and benzene
Chromatographic Behavior Elutes earlier than straight-chain isomers on non-polar GC columnsElutes later than branched-chain isomers on non-polar GC columnsElutes based on chain length and saturation

Biological Activities: Emerging Roles of Branched-Chain Fatty Acids

While straight-chain fatty acids are well-recognized for their roles in energy metabolism and membrane structure, branched-chain fatty acids like 10-methyloctadecanoic acid (tuberculostearic acid, the carboxylic acid form of the topic compound) are gaining attention for their distinct biological effects, particularly in modulating inflammation and cellular metabolism.[7][8][9]

Biological ActivityThis compound (and its acid form)Straight-Chain Saturated Fatty Acids (e.g., Stearic Acid, Palmitic Acid)
Anti-inflammatory Some branched-chain fatty acids have demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory genes.[1][8]Can have pro-inflammatory effects, particularly palmitic acid, by activating inflammatory pathways.
Metabolic Regulation May influence lipid metabolism and triglyceride synthesis differently from straight-chain fatty acids.[7][8] Branched-chain fatty acid metabolism can yield anaplerotic precursors for the TCA cycle.[10]Key players in energy storage and beta-oxidation. High levels of certain saturated fatty acids are linked to insulin (B600854) resistance.
Cytotoxicity The cytotoxicity of specific long-chain branched fatty acids is an area of ongoing research.Stearic acid has been shown to be more cytotoxic to some cancer cell lines than the monounsaturated oleic acid.[11]
Antibacterial/Antifungal Tuberculostearic acid is a known component of the cell wall of Mycobacterium tuberculosis.[12][13] Some fatty acid methyl esters have shown antimicrobial activity.[14][15]Straight-chain fatty acids and their esters can exhibit antibacterial and antifungal properties.[16]
Membrane Incorporation Incorporation of branched-chain fatty acids can alter membrane fluidity and the function of membrane-associated proteins.A primary role is in the structure of cellular membranes, influencing fluidity and signaling.[2][17]

Experimental Protocols

A fundamental technique for the analysis and comparison of fatty acids is Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol for the derivatization of fatty acids to their methyl esters (FAMEs) for GC-MS analysis.

Protocol: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

Objective: To convert fatty acids from a biological sample into their more volatile methyl esters for analysis by GC-MS.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Chloroform

  • Methanol

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Glass test tubes with Teflon-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., polar cyanopropyl phase)[18]

Procedure:

  • Lipid Extraction:

    • Homogenize the biological sample in a mixture of chloroform:methanol (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification:

    • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

    • Cap the tube tightly and heat at 100°C for 5-10 minutes to saponify the lipids into free fatty acids.

  • Esterification:

    • Cool the sample to room temperature.

    • Add 2 mL of 14% BF3 in methanol.

    • Cap the tube and heat at 100°C for 5 minutes to convert the free fatty acids to FAMEs.

  • Extraction of FAMEs:

    • Cool the sample to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute and then centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean tube.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Transfer the dried hexane extract to a new vial and, if necessary, concentrate under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Reconstitute the FAMEs in a suitable volume of hexane.

    • Inject an aliquot of the sample into the GC-MS system.

    • The separation of FAMEs is typically achieved on a polar capillary column, and identification is based on retention times compared to standards and mass spectral libraries.[19][20]

Visualizing Experimental and Logical Relationships

To better understand the analytical workflow and the structural differences that underpin the varied properties of these fatty acids, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample extraction Lipid Extraction start->extraction saponification Saponification extraction->saponification esterification Esterification to FAMEs saponification->esterification gc_separation GC Separation esterification->gc_separation Inject FAMEs ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for Fatty Acid Analysis by GC-MS.

structural_comparison scfa Straight-Chain Fatty Acid (e.g., Stearic Acid) Linear structure allows for tight packing Higher melting point bcfa Branched-Chain Fatty Acid (e.g., 10-Methyloctadecanoic Acid) Methyl branch disrupts packing Lower melting point

Caption: Structural and Physical Property Comparison.

References

A Comparative Analysis of the Biological Activities of Methyl 10-methyloctadecanoate and Other Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Methyl 10-methyloctadecanoate, a mid-chain branched fatty acid, and other branched-chain fatty acids (BCFAs). While direct comparative studies are limited, this document synthesizes available experimental data to highlight the distinct and overlapping biological effects of different BCFA classes, including iso- and anteiso-BCFAs, and multi-branched fatty acids like phytanic acid.

Executive Summary

Branched-chain fatty acids are a diverse group of lipids with increasingly recognized roles in cellular signaling, metabolism, and inflammation.[1] this compound, also known as tuberculostearic acid methyl ester, is primarily recognized as a component of Mycobacterium tuberculosis and serves as a diagnostic marker for tuberculosis.[2][3] Its specific biological activities in mammalian systems are less characterized compared to other BCFAs. In contrast, iso- and anteiso-BCFAs have demonstrated significant effects on lipid metabolism and inflammation, while multi-branched BCFAs like phytanic acid exhibit potent, though sometimes cytotoxic, activities. This guide will delve into the available data on these compounds, presenting a comparative analysis of their known biological functions.

Comparative Biological Activities

The biological effects of BCFAs are highly dependent on their specific structure, including the position and number of methyl branches.[4] The following tables summarize the known biological activities of this compound and other representative BCFAs.

Table 1: Comparison of Anti-inflammatory and Metabolic Effects

Fatty Acid ClassSpecific Compound(s)Key Biological EffectsSupporting Experimental Data
Mid-chain Branched This compoundLimited data in mammalian cells. Primarily associated with Mycobacterium.[2]No direct studies on anti-inflammatory or metabolic effects in mammalian systems were identified.
Iso-BCFAs 14-methylpentadecanoic acid (iso-16:0)Decreases expression of genes involved in lipid metabolism (except FASN) and inflammation in human adipocytes.[5]Dose-dependent decrease in mRNA levels of SCD1, ELOVL6, FADS1, COX-2, and IL-6 in cultured human visceral adipocytes.[6]
Anteiso-BCFAs 12-methyltetradecanoic acid (anteiso-15:0)Decreases expression of SCD1, a key enzyme in fatty acid synthesis.[6]Statistically significant reduction in SCD1 mRNA expression in human visceral adipocytes.[6]
Multi-branched Phytanic AcidPotent agonist of Peroxisome Proliferator-Activated Receptor α (PPARα).[7] Can induce both anti-inflammatory and cytotoxic effects.[8]High-affinity binding to PPARα (Kd ≈ 11 nM for phytanoyl-CoA).[7][9] Induces apoptosis in various cell types.[8]

Table 2: Comparison of Anti-cancer Activities

Fatty Acid ClassSpecific Compound(s)Key Biological EffectsSupporting Experimental Data
Mid-chain Branched This compoundNo direct evidence of anti-cancer activity.-
Iso-BCFAs iso-15:0, iso-17:0Cytotoxic to multiple cancer cell lines including breast, prostate, and lung cancer.[10][11]Demonstrated cytotoxicity in vitro against cell lines such as MCF7 (breast cancer).[10]
Anteiso-BCFAs anteiso-15:0Toxic effects on prostate, non-small cell lung, and breast cancer cells.[10][11]In vitro studies have shown cytotoxic effects on various cancer cell lines.[10]
Multi-branched Phytanic AcidCan exhibit cytotoxic effects that may have potential in cancer chemotherapy.[8]Exerts toxic effects on different kinds of cells, including neuronal and cardiac cells, through various pathways like oxidative stress and apoptosis.[8]

Signaling Pathways and Experimental Workflows

The biological activities of BCFAs are mediated through their interaction with various cellular signaling pathways.

PPARα Signaling Pathway Activated by Branched-Chain Fatty Acyl-CoAs

Very-long-chain and branched-chain fatty acids, particularly their CoA thioesters, are potent ligands for PPARα, a key regulator of lipid metabolism.[7][9]

PPARa_Signaling BCFA Branched-Chain Fatty Acids (e.g., Phytanic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase BCFA->AcylCoA_Synthetase Activation BCFA_CoA Branched-Chain Fatty Acyl-CoA AcylCoA_Synthetase->BCFA_CoA PPARa PPARα BCFA_CoA->PPARa Ligand Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding Target_Genes Target Gene Transcription (e.g., β-oxidation enzymes) PPRE->Target_Genes Increased Transcription

Caption: Activation of the PPARα signaling pathway by branched-chain fatty acids.

Regulation of Gene Expression in Human Adipocytes by Iso- and Anteiso-BCFAs

Iso- and anteiso-BCFAs can modulate the expression of genes involved in lipid metabolism and inflammation in human adipocytes.

Adipocyte_Gene_Regulation cluster_bcfas Branched-Chain Fatty Acids cluster_genes Target Gene Expression in Adipocytes Iso_BCFA iso-BCFA (14-methylpentadecanoic acid) Lipid_Metabolism_Genes Lipid Metabolism Genes (SCD1, ELOVL6, FADS1) Iso_BCFA->Lipid_Metabolism_Genes Decreases Expression Inflammation_Genes Inflammation Genes (COX-2, IL-6) Iso_BCFA->Inflammation_Genes Decreases Expression Anteiso_BCFA anteiso-BCFA (12-methyltetradecanoic acid) Anteiso_BCFA->Lipid_Metabolism_Genes Decreases SCD1 Expression

Caption: Differential regulation of gene expression in adipocytes by iso- and anteiso-BCFAs.

Experimental Protocols

Gene Expression Analysis in Human Adipocytes

The following protocol is a summary of the methodology used to assess the effect of BCFAs on gene expression in human visceral adipocytes.[5][6]

  • Cell Culture: Human visceral preadipocytes are differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are incubated with various concentrations of the selected iso-BCFA (14-methylpentadecanoic acid) and anteiso-BCFA (12-methyltetradecanoic acid).

  • RNA Extraction: Total RNA is isolated from the treated adipocytes using a suitable RNA extraction kit.

  • Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., FASN, SREBP1, SCD1, COX-2, IL-6) are quantified using qRT-PCR with specific primers. Gene expression is normalized to a reference gene (e.g., GAPDH).

  • Data Analysis: The relative changes in gene expression are calculated using the ΔΔCt method.

PPARα Ligand Binding Assay

This protocol outlines a method to determine the binding affinity of BCFAs or their CoA esters to PPARα.[7][9]

  • Protein Expression and Purification: The ligand-binding domain of PPARα is expressed and purified.

  • Fluorescence Quenching Assay: The intrinsic tryptophan fluorescence of PPARα is measured.

  • Titration: The purified PPARα is titrated with increasing concentrations of the test compound (e.g., phytanoyl-CoA).

  • Fluorescence Measurement: The decrease in fluorescence intensity upon ligand binding is recorded.

  • Data Analysis: The dissociation constant (Kd) is calculated by fitting the fluorescence quenching data to a binding isotherm equation.

Conclusion

The available evidence suggests that branched-chain fatty acids exhibit a wide range of biological activities, with their effects being highly structure-dependent. While iso- and anteiso-BCFAs show promise in modulating lipid metabolism and inflammation, and multi-branched BCFAs like phytanic acid are potent signaling molecules, the specific biological roles of this compound in mammalian systems remain largely unexplored. Further research, particularly direct comparative studies, is crucial to fully elucidate the therapeutic potential of this and other BCFAs. The distinct effects observed for different BCFA isomers highlight the importance of studying these molecules individually rather than as a homogenous group.

References

A Comparative Guide to HPLC and GC-MS for Tuberculostearic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberculostearic acid (TBSA), or (R)-10-methyloctadecanoic acid, is a saturated fatty acid found in the cell wall of mycobacteria. Its presence in clinical samples is a key indicator of mycobacterial infection, making its accurate quantification crucial for tuberculosis (TB) diagnostics and for monitoring treatment efficacy in drug development.[1] Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the gold standard for TBSA analysis. However, High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, presents a viable alternative. This guide provides an objective comparison of these two analytical techniques, supported by experimental data and detailed methodologies.

Comparative Performance of HPLC and GC-MS

The choice between HPLC and GC-MS for TBSA analysis depends on several factors, including the specific analyte being targeted (free TBSA vs. TBSA-containing lipids), required sensitivity, sample throughput, and available instrumentation. While direct head-to-head validation data is scarce in single studies, a comparative summary can be compiled from various sources.

Performance ParameterHPLC-MS/MS (for TBSA-containing PIs)GC-MS/MS (for free TBSA)
Analyte Form Intact Phospholipids (e.g., PI 16:0_19:0)Free Tuberculostearic Acid
Derivatization Not requiredRequired (Methylation)
Limit of Detection (LOD) ~100 Colony Forming Units (CFU) in bacterial culturesHigh sensitivity (picogram amounts)
Limit of Quantification (LOQ) ~1,000 CFU in bacterial cultures[2]Not explicitly stated, but quantitative correlation with CFU is strong[3][4]
Precision (RSD) 20% (for lipid quantitation)[5]Not explicitly stated, but described as accurate and precise[3][4]
Specificity High, based on precursor/product ion transitions[2]High, based on selected ion monitoring (SIM) of characteristic fragments[1]
Analysis Time Rapid; can be performed within a day including sample prep[6]Rapid, sensitive, and accurate[3]
Key Advantage Analyzes larger, biologically relevant molecules without derivatization.Well-established, highly sensitive method for the specific fatty acid.
Key Disadvantage Indirect TBSA measurement; relies on consistent PI composition.Requires a chemical derivatization step, adding time and potential variability.[7]

Experimental Workflows and Logical Relationships

The analytical workflow for TBSA diverges significantly between HPLC and GC-MS, primarily due to the chemical properties of the analyte and the requirements of the separation technique. The GC-MS path requires a derivatization step to make the TBSA volatile, whereas HPLC can, in principle, analyze the acid directly or as part of a larger lipid molecule.

TBSA_Analysis_Workflow cluster_sample_prep Initial Sample Preparation cluster_gcms GC-MS Pathway cluster_hplc HPLC Pathway Sample Biological Sample (Sputum, CSF, Cell Culture) Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Saponification Saponification / Hydrolysis (to release free fatty acids) Lipid_Extraction->Saponification Derivatization Derivatization (e.g., Methylation) Saponification->Derivatization Requires Volatilization LC_Separation Reverse-Phase HPLC Separation Saponification->LC_Separation Direct Analysis GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (SIM/MS-MS) GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis & Quant. MS_Detection_GC->Data_Analysis_GC MS_Detection_LC Mass Spectrometry Detection (MS-MS) LC_Separation->MS_Detection_LC Data_Analysis_LC Data Analysis & Quant. MS_Detection_LC->Data_Analysis_LC

Caption: Workflow for TBSA analysis comparing GC-MS and HPLC pathways.

Detailed Experimental Protocols

The following sections outline representative methodologies for both GC-MS and HPLC-based analysis of TBSA, synthesized from published research.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Free TBSA

This method is based on the established technique of converting fatty acids into their volatile methyl ester derivatives for analysis.[3]

A. Sample Preparation and Lipid Extraction:

  • Homogenization: Biological samples (e.g., cell pellets, homogenized tissue) are subjected to lipid extraction using a solvent mixture such as chloroform:methanol (B129727).

  • Saponification: The extracted lipids are hydrolyzed using a strong base (e.g., NaOH in methanol) at elevated temperature to release free fatty acids, including TBSA.

  • Acidification & Extraction: The mixture is acidified (e.g., with HCl), and the free fatty acids are extracted into an organic solvent like n-hexane.

B. Derivatization (Methylation):

  • The dried fatty acid extract is methylated. A common method involves heating the sample in a mixture of 6N HCl and methanol (e.g., 54%/46% v/v) at 80°C for 10 minutes.[3]

  • The resulting fatty acid methyl esters (FAMEs), including tuberculostearate methyl ester (TBSAME), are then extracted with a non-polar solvent (e.g., n-hexane and methyl t-butyl ether, 50%/50% v/v).[3]

  • The organic layer is washed with a basic solution (e.g., 0.3 M NaOH), dried with anhydrous sodium sulfate, and transferred to a GC vial for analysis.[3]

C. GC-MS/MS Instrumental Analysis:

  • GC Column: An Agilent HP-5ms capillary column (or equivalent non-polar column) is typically used.[3]

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.[8]

  • Oven Program: A representative temperature program starts at a low temperature (e.g., 100°C), ramps up to ~280°C at a moderate rate (e.g., 6°C/min), and then ramps quickly to a final temperature of ~310°C, where it is held for a few minutes.[3]

  • Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode or tandem MS (MS/MS) mode for maximum sensitivity and specificity. For TBSAME, characteristic ions such as m/z 312 are monitored.[1] An internal standard, such as a deuterated fatty acid methyl ester, is used for accurate quantification.[3]

High-Performance Liquid Chromatography (HPLC-MS/MS) Protocol for TBSA-containing Phosphatidylinositols (PIs)

This method focuses on quantifying TBSA as a component of larger, intact lipid molecules, which bypasses the need for hydrolysis and derivatization.[2]

A. Sample Preparation and Lipid Extraction:

  • Homogenization: Samples are homogenized or sonicated to disrupt cells.

  • Lipid Extraction: A targeted extraction is performed to isolate phospholipids. This can be achieved using a solvent system like petroleum ether/methanol.[2] The methanolic fraction, containing polar lipids like PIs, is collected.[2]

  • Drying and Reconstitution: The solvent is evaporated under nitrogen, and the lipid extract is reconstituted in a solvent compatible with the HPLC mobile phase (e.g., methanol).

B. HPLC-MS/MS Instrumental Analysis:

  • HPLC Column: A reverse-phase column suitable for lipidomics (e.g., a C18 column) is used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as water, acetonitrile, and isopropanol, often with an additive like ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry: The HPLC is coupled to a tandem mass spectrometer (e.g., QTRAP or Orbitrap). The analysis is performed in Multiple Reaction Monitoring (MRM) or a similar targeted mode.

  • Targeted Analysis: For the TBSA-containing phosphatidylinositol PI 16:0_19:0, the instrument would be set to monitor the transition of the precursor ion (e.g., m/z 851.5) to specific product ions, confirming the identity and allowing for quantification.[2]

Conclusion

Both GC-MS and HPLC-MS offer robust platforms for the analysis of TBSA as a biomarker for Mycobacterium tuberculosis.

  • GC-MS is a highly sensitive and specific method for the direct quantification of free TBSA. Its primary drawback is the mandatory derivatization step, which can add complexity and potential variability to the workflow.[3][7]

  • HPLC-MS , particularly when targeting TBSA-containing phospholipids, provides a powerful alternative that avoids chemical derivatization.[2] This approach offers high throughput and measures a biologically relevant form of the biomarker.[6] However, it is an indirect measure of TBSA and relies on the assumption that the relative abundance of TBSA-containing lipids is a consistent proxy for bacterial load.

The selection of the optimal method will depend on the specific research question, the nature of the available samples, and the desired balance between direct measurement, sample throughput, and workflow complexity. For researchers focused on the precise quantity of the TBSA fatty acid itself, GC-MS remains the definitive reference method. For high-throughput screening or studies where the intact lipid profile is of interest, HPLC-MS is an excellent and increasingly utilized alternative.

References

A Comparative Guide to Methyl 10-methyloctadecanoate and Other Diagnostic Biomarkers for Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of combating tuberculosis (TB), the quest for rapid, accurate, and non-invasive diagnostic markers is paramount. This guide provides an objective comparison of Methyl 10-methyloctadecanoate, also known as Tuberculostearic acid (TBSA), with other leading TB biomarkers. The information presented herein is supported by experimental data to aid in the evaluation of these diagnostic tools.

Overview of Tuberculosis Biomarkers

The diagnosis of tuberculosis, caused by Mycobacterium tuberculosis (Mtb), has traditionally relied on microbiological culture and microscopy, which can be time-consuming and lack sensitivity. In recent years, a range of biomarkers has emerged to facilitate earlier and more accurate detection. These include nucleic acid amplification tests (NAATs), immunodiagnostic assays, and the analysis of mycobacterial cell wall components and volatile organic compounds (VOCs).

This compound (TBSA) is a saturated fatty acid that is a characteristic component of the Mtb cell envelope.[1] Its presence in clinical samples can serve as a direct indicator of mycobacterial presence. This guide compares the diagnostic performance of TBSA with other prominent TB biomarkers: GeneXpert MTB/RIF, Interferon-Gamma Release Assays (IGRAs), and Lipoarabinomannan (LAM).

Quantitative Performance of TB Diagnostic Biomarkers

The following table summarizes the diagnostic performance of this compound and other key TB biomarkers based on available experimental data. It is important to note that performance characteristics can vary depending on the patient population (e.g., HIV status, age), sample type, and the specific assay used.

Biomarker/TestSample Type(s)SensitivitySpecificityArea Under the Curve (AUC)Key AdvantagesKey Limitations
This compound (TBSA) Sputum, Pleural Fluid, PBMCsSputum: ~90%[1]Pleural Fluid: 54%[2]PBMCs (PI-TBSA): 69.7%[3]Sputum: >90%[1]Pleural Fluid: 80%[2]PBMCs (PI-TBSA): 79.0%[3]PBMCs (PI-TBSA): 0.784[3]Direct detection of Mtb component.[1]Performance varies by sample type; requires specialized equipment (GC-MS).[2]
GeneXpert MTB/RIF Sputum, other body fluids88.33% (vs. culture)[4]97.3% (vs. culture)[4]Not widely reportedRapid results (<2 hours); detects rifampicin (B610482) resistance.[5][6]Lower sensitivity in smear-negative and pediatric patients.[3]
Interferon-Gamma Release Assay (IGRA) Blood78.9% (for active TB)[7]85.7% (for active TB)[7]Not applicableDoes not cross-react with BCG vaccine.[8]Cannot distinguish between active and latent TB infection.[9]
Lipoarabinomannan (LAM) UrineVaries (higher in HIV-positive, low CD4 count patients)[10][11]VariesNot widely reportedNon-invasive (urine sample); useful in immunocompromised patients.[10][12]Low sensitivity in HIV-negative and high CD4 count patients.[13]
Four-Lipid Panel (PC(12:0/22:2), PC(16:0/18:2), CE(20:3), SM(d18:0/18:1)) Plasma92.9%82.4%0.934[5][14]High sensitivity and AUC in a specific study.[5][14]Requires further validation in diverse populations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of diagnostic tests. Below are summaries of the experimental protocols for the detection of this compound and other key TB biomarkers.

This compound (TBSA) Detection via Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a highly sensitive technique for detecting TBSA in clinical specimens.[15]

  • Sample Preparation:

    • Clinical specimens (e.g., sputum, pleural fluid) are autoclaved and lyophilized.

    • The dried sample undergoes extraction and methanolysis to convert fatty acids into their methyl esters.[16]

    • Thin-layer chromatography can be used for further purification.[16]

  • GC-MS Analysis:

    • The prepared sample is injected into a gas chromatograph coupled with a mass spectrometer.

    • The gas chromatograph separates the different components of the sample based on their volatility.

    • The mass spectrometer then ionizes the separated components and detects them based on their mass-to-charge ratio.

  • Data Interpretation:

    • The presence of TBSA is confirmed by identifying its characteristic mass spectrum, often using selected ion monitoring for enhanced sensitivity and specificity.[15][17]

GeneXpert MTB/RIF Assay

The GeneXpert MTB/RIF assay is a cartridge-based nucleic acid amplification test (NAAT) that provides rapid and automated results.[5]

  • Sample Processing:

    • A sputum sample is mixed with a reagent that liquefies the sample and inactivates the mycobacteria.

    • The mixture is then transferred to a single-use cartridge.

  • Automated Analysis:

    • The cartridge is placed into the GeneXpert instrument.

    • The instrument automatically performs sample purification, DNA extraction, and real-time polymerase chain reaction (PCR) to amplify a specific region of the Mtb genome.

  • Result Interpretation:

    • The system provides a result indicating the presence or absence of Mtb DNA and also detects mutations associated with rifampicin resistance.[6] The entire process takes less than two hours.[5][6]

Interferon-Gamma Release Assay (IGRA)

IGRAs are in vitro blood tests that measure the T-cell immune response to Mtb-specific antigens.[18][19]

  • Blood Collection and Stimulation:

    • A whole blood sample is collected from the patient.

    • The blood is incubated with Mtb-specific antigens (ESAT-6 and CFP-10) and positive and negative controls.

  • Interferon-Gamma Measurement:

    • During incubation, T-cells from an infected individual will release interferon-gamma (IFN-γ) in response to the Mtb antigens.

    • The amount of IFN-γ released is quantified using an enzyme-linked immunosorbent assay (ELISA) or an enzyme-linked immunospot (ELISpot) assay.

  • Result Interpretation:

    • A positive result indicates that the patient's immune system has been sensitized to Mtb, suggesting either active or latent infection.[18]

Lipoarabinomannan (LAM) Assay

The lateral flow urine LAM assay is a point-of-care test that detects the presence of LAM, a component of the Mtb cell wall, in urine.[11]

  • Urine Sample Collection:

    • A urine sample is collected from the patient.

  • Test Procedure:

    • A specific volume of urine is applied to the sample pad of the lateral flow test strip.

    • The urine migrates along the strip, and if LAM is present, it will bind to anti-LAM antibodies conjugated to colored particles.

    • This complex then moves further up the strip and is captured by a line of immobilized anti-LAM antibodies, resulting in a visible test line.

  • Result Interpretation:

    • The presence of a test line indicates a positive result for TB. The intensity of the line can be visually interpreted or read by a portable reader.

Visualizing Diagnostic Workflows

The following diagrams illustrate the logical flow of TB diagnosis using different biomarker-based approaches.

TB_Diagnostic_Workflow cluster_TBSA TBSA-based Diagnosis cluster_GeneXpert GeneXpert MTB/RIF cluster_IGRA IGRA cluster_LAM Urine LAM TBSA_Sample Sputum/Pleural Fluid/ PBMC Collection TBSA_Prep Sample Prep: Extraction & Derivatization TBSA_Sample->TBSA_Prep TBSA_Analysis GC-MS Analysis TBSA_Prep->TBSA_Analysis TBSA_Result TBSA Detected/ Not Detected TBSA_Analysis->TBSA_Result GX_Sample Sputum Collection GX_Cartridge Sample added to Cartridge GX_Sample->GX_Cartridge GX_Analysis Automated NAAT GX_Cartridge->GX_Analysis GX_Result Mtb Detected/Not Detected RIF Resistance GX_Analysis->GX_Result IGRA_Sample Blood Collection IGRA_Stim Incubation with Mtb Antigens IGRA_Sample->IGRA_Stim IGRA_Analysis IFN-γ Measurement (ELISA/ELISpot) IGRA_Stim->IGRA_Analysis IGRA_Result Positive/Negative/ Indeterminate IGRA_Analysis->IGRA_Result LAM_Sample Urine Collection LAM_Test Lateral Flow Assay LAM_Sample->LAM_Test LAM_Result Positive/Negative LAM_Test->LAM_Result

Caption: Comparative workflows for TB diagnosis using different biomarkers.

Conclusion

The selection of a diagnostic biomarker for tuberculosis depends on various factors, including the clinical setting, patient population, and the specific diagnostic question being addressed (e.g., initial diagnosis vs. treatment monitoring). This compound (TBSA) offers the advantage of being a direct marker of Mtb, with good performance reported in sputum samples. However, its detection requires sophisticated laboratory equipment and its sensitivity can be lower in other sample types.

In contrast, GeneXpert MTB/RIF provides rapid results and information on drug resistance, making it a valuable tool for initial diagnosis. IGRAs are useful for detecting Mtb infection but cannot differentiate between active and latent disease. The urine LAM test is a non-invasive option that is particularly beneficial for immunocompromised individuals.

Emerging lipidomic approaches, such as the analysis of multi-lipid panels, show promise for high diagnostic accuracy, but require further validation. Ultimately, a multi-biomarker approach, potentially combining the strengths of different tests, may be the most effective strategy for improving the diagnosis and management of tuberculosis worldwide. Continued research and head-to-head comparative studies are essential to further refine our understanding of the clinical utility of these and other novel TB biomarkers.

References

"comparison of different derivatization reagents for fatty acid analysis"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fatty acid analysis, the accurate and efficient conversion of fatty acids into volatile derivatives is a critical step for successful chromatographic analysis. This guide provides an objective comparison of common derivatization reagents, supported by experimental data, to aid in the selection of the most appropriate method for your specific research needs.

The primary goal of derivatization in fatty acid analysis is to reduce the polarity and increase the volatility of the fatty acids, making them amenable to analysis by gas chromatography (GC). The two most prevalent methods to achieve this are esterification, to form fatty acid methyl esters (FAMEs), and silylation, to form trimethylsilyl (B98337) (TMS) esters. This guide will delve into the performance of key reagents in both categories.

Comparison of Common Derivatization Reagents

The choice of derivatization reagent can significantly impact the accuracy, reproducibility, and efficiency of fatty acid analysis. The following table summarizes quantitative data on the performance of several widely used reagents.

Reagent/MethodDerivative TypeDerivatization Efficiency/RecoveryKey AdvantagesPotential Disadvantages
Boron Trifluoride-Methanol (BF₃-Methanol) FAMEDerivatization rate >80% for free fatty acids (FFAs), polar lipids, triacylglycerols (TGs), and cholesterol esters (CEs).[1]Robust for a wide range of lipid classes.Can cause isomerization of conjugated fatty acids at high temperatures and long reaction times. BF₃ is a hazardous reagent.
Methanolic Hydrochloric Acid (HCl-Methanol) FAMEDerivatization rate >80% for FFAs, polar lipids, TGs, and CEs.[1]Cost-effective and suitable for a broad spectrum of lipids.Can also lead to changes in the double-bond configuration of cis/trans fatty acids.[2]
(Trimethylsilyl)diazomethane (TMS-DM) FAMEHigher recovery values (90% to 106%) with less variation compared to KOCH₃/HCl method.[2]Safer alternative to diazomethane, does not produce artifacts.[2] More precise quantitative results compared to BF₃/Methanol for plant lipids.[3]More expensive and can be sensitive to moisture.
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) TMS EsterEffective and precise with lipid standards.[3]Derivatizes multiple functional groups, useful for analyzing different analyte types in one run.Sensitive to moisture; TMS derivatives have limited stability.[4] May not perform well with complex plant lipid samples without optimization.[3]
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) TMS EsterA very strong silylating agent.Byproducts are highly volatile, reducing interference in the chromatogram.Also sensitive to moisture, and the reagent and derivatives require anhydrous conditions.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for some of the most common derivatization procedures.

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This method is suitable for the derivatization of fatty acids from a variety of sample matrices.

Materials:

  • Sample containing fatty acids (1-25 mg)[6]

  • 12-14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (B92381) or Heptane

  • Saturated Sodium Chloride (NaCl) solution or water

  • Anhydrous Sodium Sulfate (B86663)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place the dried sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness first.

  • Add 2 mL of 12% w/w BCl₃-methanol to the sample.[6]

  • Cap the vial tightly and heat at 60°C for 5-10 minutes.[6] Optimization of time and temperature (up to 100°C for up to 60 minutes) may be necessary depending on the sample type.[7]

  • Cool the reaction vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.[6]

  • Vortex the vial vigorously for at least 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge the vial to facilitate phase separation.

  • Carefully transfer the upper organic layer (hexane) to a clean vial.

  • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.

  • The sample is now ready for GC or GC-MS analysis.

Protocol 2: Silylation using BSTFA or MSTFA

Silylation is a common alternative to esterification, particularly for the analysis of free fatty acids.

Materials:

  • Dried sample containing fatty acids

  • BSTFA or MSTFA (often with 1% TMCS as a catalyst)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the sample is completely dry in a GC vial, as silylation reagents are highly sensitive to moisture.[4][5]

  • Add 100 µL of the sample solution (e.g., 1 mg/mL in an aprotic solvent like acetonitrile) to the vial.[7]

  • Add 50 µL of the silylating agent (e.g., BSTFA with 1% TMCS) to the vial. A molar excess of the reagent is necessary.[4][7]

  • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[4][7]

  • After cooling to room temperature, a solvent of choice (e.g., dichloromethane) can be added for dilution if necessary.[7]

  • The sample is now ready for GC-MS analysis.

Visualizing the Workflow

To better understand the derivatization process, the following diagrams illustrate the general experimental workflow and the chemical reaction for esterification.

Fatty_Acid_Derivatization_Workflow General Workflow for Fatty Acid Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., Plasma, Tissue) LipidExtraction Lipid Extraction Sample->LipidExtraction Drying Drying of Extract LipidExtraction->Drying AddReagent Addition of Derivatization Reagent Drying->AddReagent Dried Sample Reaction Heating/Incubation AddReagent->Reaction Extraction Extraction of Derivatives Reaction->Extraction GCMS GC-MS Analysis Extraction->GCMS Derivatized Sample Data Data Processing GCMS->Data

Caption: General workflow for fatty acid derivatization and analysis.

Esterification_Reaction Acid-Catalyzed Esterification of a Fatty Acid FattyAcid R-COOH Fatty Acid FAME R-COOCH₃ Fatty Acid Methyl Ester (FAME) FattyAcid->FAME Methanol CH₃OH Methanol Methanol->FAME Catalyst + H⁺ (Catalyst) Catalyst->FAME Reaction Water H₂O Water FAME->Water +

Caption: Acid-catalyzed esterification of a fatty acid.

References

Inter-laboratory Comparison of Methyl 10-methyloctadecanoate Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 10-methyloctadecanoate, also known as methyl tuberculostearate, is a branched-chain fatty acid methyl ester that serves as a significant biomarker for certain bacteria, most notably Mycobacterium tuberculosis.[1][2] Its accurate quantification in various biological matrices is crucial for clinical diagnostics and research. This guide provides a comparative overview of the analytical methodologies used for the measurement of this compound, summarizes quantitative data from different laboratory settings, and presents detailed experimental protocols. Due to the absence of a formal, published inter-laboratory comparison study for this compound, this guide synthesizes data from individual studies to provide a comparative perspective.

Data Summary

The following table summarizes the analytical approaches and findings from various studies that have quantified this compound. This provides a snapshot of the current state of measurement capabilities across different research laboratories.

Laboratory/StudySample MatrixExtraction MethodAnalytical MethodLimit of Quantification (LOQ)Reported Concentration/Findings
Hypothetical Lab A (Clinical Research) SputumLiquid-Liquid Extraction (Hexane/MTBE)GC-MS/MS~1000 bacteria equivalent[3]Positive correlation between this compound concentration and M. tuberculosis colony-forming units (CFUs).[1][4]
Hypothetical Lab B (Microbiology) Bacterial Cell PelletSaponification & MethylationGC-MSNot ReportedUsed for microbial identification and chemotaxonomy.[3]
Hypothetical Lab C (Food Science) Cheese and FishAccelerated Solvent Extraction & SPEGC/EI-MS-SIMNot ReportedBranched-chain fatty acids constituted 0.1% to 1.9% of total lipids.[5]
Hypothetical Lab D (Environmental) Aqueous SamplesLiquid-Liquid Extraction (Diethyl Ether)GC-FID5 mg/L[6][7]Method developed for volatile fatty acids, adaptable for other fatty acid methyl esters.[6][7][8]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of this compound from a biological sample, based on common methodologies.[1][9][10]

1. Sample Preparation and Lipid Extraction

  • Objective: To isolate lipids, including 10-methyloctadecanoic acid, from the sample matrix.

  • Procedure:

    • Homogenize the biological sample (e.g., sputum, bacterial pellet, tissue).

    • Perform a liquid-liquid extraction using a solvent mixture such as chloroform:methanol (1:1 v/v).[9]

    • Acidify the sample with glacial acetic acid to ensure fatty acids are in their protonated form.[9]

    • Centrifuge to separate the organic and aqueous layers.

    • Collect the lower organic layer containing the lipids.

    • Dry the organic extract under a stream of nitrogen.

2. Saponification and Methylation

  • Objective: To hydrolyze the fatty acids from complex lipids and convert them to their more volatile methyl ester form (FAMEs) for GC analysis.

  • Procedure:

    • Resuspend the dried lipid extract in a methanolic base solution (e.g., 2 M potassium hydroxide (B78521) in methanol).[10]

    • Heat the mixture (e.g., at 80°C for 10 minutes) to facilitate saponification and methylation.[1]

    • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to extract the FAMEs.[1]

    • Wash the hexane (B92381) layer with a mild aqueous base (e.g., 0.3 M NaOH) to remove any remaining free fatty acids.[1]

    • Collect the hexane layer containing the purified FAMEs.

3. GC-MS/MS Analysis

  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • Procedure:

    • Inject a small volume (e.g., 1 µL) of the FAME extract onto the GC column (e.g., a non-polar capillary column like HP-5ms).[1]

    • Employ a temperature gradient to separate the FAMEs based on their boiling points.

    • Use the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode for sensitive and specific detection of the target analyte.

    • Quantify the amount of this compound by comparing its peak area to that of a known concentration of an internal standard (e.g., deuterated nonadecanoic acid methyl ester).[1]

Visualizations

The following diagrams illustrate the key workflows in the analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Homogenate Homogenized Sample Sample->Homogenate Extraction Liquid-Liquid Extraction (Chloroform/Methanol) Homogenate->Extraction Organic_Phase Lipid-Containing Organic Phase Extraction->Organic_Phase Derivatization Saponification & Methylation (KOH/Methanol) Organic_Phase->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs Analysis GC-MS/MS Analysis FAMEs->Analysis Data Quantitative Data Analysis->Data

Caption: A generalized workflow for the analysis of this compound.

GCMS_Logic cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS/MS) Injector Injector Column Column Injector->Column Separation IonSource Ionization Column->IonSource Elution Quad1 Q1: Precursor Ion Selection IonSource->Quad1 CollisionCell q2: Fragmentation Quad1->CollisionCell Quad2 Q3: Product Ion Selection CollisionCell->Quad2 Detector Detection Quad2->Detector DataAnalysis Data Acquisition & Quantification Detector->DataAnalysis Signal

Caption: Logical flow of a GC-MS/MS system for targeted quantification.

References

Differentiating Methyl 10-methyloctadecanoate from its Positional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of fatty acid methyl esters (FAMEs) is a critical task in lipidomics, microbiology, and drug development. Methyl 10-methyloctadecanoate, also known as methyl tuberculostearate, is a saturated branched-chain fatty acid of significant biological interest, particularly as a biomarker for Mycobacterium tuberculosis. Its differentiation from other positional isomers, where the methyl group is located at different positions along the octadecanoate backbone, presents a significant analytical challenge. This guide provides an objective comparison of analytical techniques for distinguishing this compound from its positional isomers, supported by experimental data and detailed protocols.

Analytical Approaches to Isomer Differentiation

The primary methods for differentiating positional isomers of methyl methyloctadecanoate are gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Each technique offers unique advantages in resolving and identifying these closely related structures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The separation of FAME isomers is typically achieved on polar capillary columns, where subtle differences in molecular shape and polarity can be exploited.

Retention Behavior: The elution order of methyl-branched FAMEs on polar GC columns is influenced by the position of the methyl group. Generally, isomers with the methyl branch closer to the center of the fatty acid chain tend to have slightly different retention times compared to those with the branch closer to the ends. However, complete baseline separation of all positional isomers can be challenging and often requires high-resolution capillary columns and optimized temperature programming.

Mass Spectrometry Fragmentation: While standard electron ionization (EI) mass spectrometry can provide the molecular weight of the FAMEs, the fragmentation patterns of positional isomers are often very similar, making unambiguous identification difficult. The dominant fragments are typically the McLafferty rearrangement ion at m/z 74 and ions resulting from the loss of the methoxy (B1213986) group (M-31) and propyl group (M-43).

To overcome this limitation, tandem mass spectrometry (MS/MS) is often employed. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), specific fragmentation pathways that are dependent on the methyl branch position can be elucidated. Characteristic fragment ions arise from cleavage on either side of the methyl branch, allowing for its precise localization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of each atom in a molecule. Both ¹H and ¹³C NMR can be used to differentiate positional isomers of methyl methyloctadecanoate.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons of the methyl branch appear as a doublet, and the methine proton at the branch point appears as a multiplet. While the chemical shifts of these signals may be very similar among positional isomers, subtle differences can sometimes be resolved, particularly at high magnetic field strengths.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy is often more informative for distinguishing positional isomers. The chemical shift of the carbon atom bearing the methyl group, as well as the carbons adjacent to it, is highly sensitive to its position along the fatty acid chain. By carefully analyzing the ¹³C NMR spectrum and comparing it to reference data or theoretical predictions, the exact location of the methyl branch can be determined.

Comparative Data

To facilitate the differentiation of this compound from its key positional isomers, the following tables summarize expected trends in GC retention and key mass spectral fragments.

Table 1: Gas Chromatography Retention Indices (RI) of Methyl Methyloctadecanoate Isomers on a Polar Column (Conceptual Data)

IsomerRetention Index (RI)
Methyl 2-methyloctadecanoate1920
Methyl 9-methyloctadecanoate1935
This compound 1938
Methyl 11-methyloctadecanoate1936
Methyl 17-methyloctadecanoate1915

Note: This data is conceptual and illustrates the expected trend. Actual retention indices will vary depending on the specific GC column and analytical conditions.

Table 2: Key Diagnostic Mass Spectral Fragments (EI-MS/MS) for Positional Isomers of Methyl Methyloctadecanoate (Conceptual Data)

IsomerPrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
Methyl 9-methyloctadecanoate312171, 199Cleavage α to the C9-methyl group
This compound 312 185, 213 Cleavage α to the C10-methyl group
Methyl 11-methyloctadecanoate312199, 227Cleavage α to the C11-methyl group

Note: This data is conceptual and illustrates the expected fragmentation patterns. The relative intensities of these fragments are crucial for positive identification.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Fatty acids are typically transesterified to their corresponding methyl esters (FAMEs) prior to GC-MS analysis. A common method involves reaction with methanolic HCl or BF₃-methanol.

  • Gas Chromatography:

    • Column: A high-polarity capillary column (e.g., BPX70, 60 m x 0.25 mm x 0.25 µm) is recommended for optimal separation of FAME isomers.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A slow temperature ramp is crucial for resolving closely eluting isomers. For example, start at 140°C, hold for 5 min, then ramp to 240°C at 2°C/min.

    • Injector: Splitless injection at 250°C.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

    • Scan Range: m/z 50-400.

    • For MS/MS: Isolate the molecular ion (m/z 312) and perform collision-induced dissociation (CID) with an appropriate collision energy to generate characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve a purified sample of the FAME isomer in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Parameters: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Parameters: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a relaxation delay are necessary for quantitative analysis. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Visualization of Experimental Workflow and Biological Context

To provide a clearer understanding of the analytical process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis LipidExtraction Lipid Extraction Transesterification Transesterification to FAMEs LipidExtraction->Transesterification GCMS GC-MS Analysis Transesterification->GCMS NMR NMR Spectroscopy Transesterification->NMR RetentionIndex Retention Index Comparison GCMS->RetentionIndex MassSpectra Mass Spectra Analysis GCMS->MassSpectra NMRShifts NMR Chemical Shift Analysis NMR->NMRShifts Identification Isomer Identification RetentionIndex->Identification MassSpectra->Identification NMRShifts->Identification tuberculostearic_acid_biosynthesis cluster_membrane Mycobacterial Cell Membrane Oleoyl_PL Oleoyl-phospholipid Methylene_PL 10-Methyleneoctadecanoyl- phospholipid Oleoyl_PL->Methylene_PL Methylation Tuberculostearoyl_PL Tuberculostearoyl-phospholipid (incorporation into membrane lipids) Methylene_PL->Tuberculostearoyl_PL Reduction SAM S-Adenosyl- methionine (SAM) UfaA1 UfaA1 (SAM-dependent methyltransferase) SAM->UfaA1 Methyl group donor SAH S-Adenosyl- homocysteine (SAH) NADPH NADPH mmaA mmaA (Reductase) NADPH->mmaA Reductant NADP NADP+ UfaA1->Methylene_PL UfaA1->SAH mmaA->Tuberculostearoyl_PL mmaA->NADP

Comparative Analysis of Methyl 10-methyloctadecanoate Abundance in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the distinct biochemical profiles of various bacterial species is paramount. This guide provides a comparative overview of the relative abundance of Methyl 10-methyloctadecanoate, a branched-chain fatty acid methyl ester, across different bacterial species. This molecule, also known as methyl tuberculostearate, is a significant biomarker, particularly for the genus Mycobacterium.

Relative Abundance of this compound

The presence and concentration of this compound vary significantly among bacterial species. It is a hallmark lipid of Mycobacterium and some related actinomycetes, while being largely absent in many other common bacteria.

Table 1: Quantitative Comparison of this compound in Various Bacterial Species

Bacterial SpeciesGram StainRelative Abundance of this compound (% of total fatty acids)
Mycobacterium tuberculosis complexN/A (Acid-fast)10-20%
Mycobacterium avium complexN/A (Acid-fast)Present, significant amounts
Mycobacterium xenopiN/A (Acid-fast)Present, significant amounts
Mycobacterium smegmatisN/A (Acid-fast)Present, significant amounts
Mycobacterium gordonaeN/A (Acid-fast)Absent
Corynebacterium speciesPositivePresent in some species
Escherichia coliNegativeNot typically detected
Staphylococcus aureusPositiveNot typically detected
Bacillus subtilisPositiveNot typically detected
Pseudomonas aeruginosaNegativeNot typically detected

Note: The relative abundance in Mycobacterium species can vary based on culture conditions and the specific strain.

Tuberculostearic acid (the precursor acid to this compound) is a major constituent of the lipids in most mycobacterial species, comprising 10 to 20 percent of the total fatty acids.[1] One extensive study identified its presence in all 61 strains of the M. tuberculosis complex and 47 strains of nontuberculous mycobacteria that were tested, with the notable exception of Mycobacterium gordonae.[1]

Biosynthesis of Tuberculostearic Acid

The characteristic presence of 10-methyloctadecanoic acid in mycobacteria is due to a specific biosynthetic pathway. The key enzyme in this pathway is a cyclopropane-fatty-acyl-phospholipid synthase, designated as Cfa. This enzyme functions as an S-adenosyl-l-methionine (SAM)-dependent methyltransferase. It catalyzes the transfer of a methyl group from SAM to the double bond of oleic acid (a C18:1 unsaturated fatty acid), which is typically esterified within a phospholipid. This reaction proceeds through a 10-methyleneoctadecanoyl intermediate, which is subsequently reduced to form 10-methyloctadecanoate (tuberculostearate).[2][3][4][5][6]

Tuberculostearic_Acid_Biosynthesis cluster_0 Substrates cluster_1 Enzyme cluster_2 Intermediate & Product Oleic_acid Oleic Acid (in phospholipid) Cfa Cfa (Methyltransferase) Oleic_acid->Cfa SAM S-Adenosyl-L-methionine (SAM) SAM->Cfa Methyl group donor Intermediate 10-Methyleneoctadecanoyl intermediate Cfa->Intermediate Methylation Tuberculostearic_acid Tuberculostearic Acid Intermediate->Tuberculostearic_acid Reduction FAME_Analysis_Workflow Start Bacterial Culture Harvesting Cell Harvesting Start->Harvesting Saponification Saponification (NaOH/Methanol, Heat) Harvesting->Saponification Methylation Methylation (HCl/Methanol, Heat) Saponification->Methylation Extraction Extraction (Hexane/MTBE) Methylation->Extraction Cleanup Base Wash Extraction->Cleanup Analysis GC-MS/FID Analysis Cleanup->Analysis End Data Interpretation Analysis->End

References

A Comparative Guide to the Diagnostic Specificity of Tuberculostearic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of combating tuberculosis (TB), the rapid and accurate diagnosis of this persistent global health threat remains a critical challenge. While traditional diagnostic methods have long been the standard, emerging biomarker-based approaches offer promising avenues for improved specificity and timeliness. This guide provides an objective comparison of the diagnostic performance of tuberculostearic acid (TBSA) detection against other established and novel methods for the diagnosis of tuberculosis.

Tuberculostearic acid, a C19 saturated fatty acid, is a characteristic component of the cell wall of Mycobacterium tuberculosis and other mycobacteria. Its detection in clinical samples has been explored as a direct biomarker for the presence of the bacillus. This guide will delve into the experimental data supporting TBSA detection, primarily through gas chromatography-mass spectrometry (GC-MS), and compare its diagnostic specificity with conventional and molecular methods.

Comparative Diagnostic Performance

The diagnostic efficacy of any test is primarily evaluated by its sensitivity and specificity. The following tables summarize the quantitative data from various studies, comparing the performance of Tuberculostearic Acid (TBSA) detection with other diagnostic modalities for both tuberculous meningitis (TBM) and pulmonary tuberculosis.

Table 1: Diagnostic Performance in Tuberculous Meningitis (TBM)

Diagnostic MethodSample TypeSensitivity (%)Specificity (%)Positive Predictive Value (PPV) (%)Negative Predictive Value (NPV) (%)Citation(s)
Tuberculostearic Acid (TBSA) Detection (GC-MS) CSF74.173.540.092.2[1][2]
Tuberculostearic Acid (TBSA) Detection (GC-MS)CSF10091Not ReportedNot Reported[3]
Tuberculostearic Acid (TBSA) & Mycolic Acid (MA) Detection (Tandem MS)CSF82.8 (TBSA), 93.1 (MA)94.4 (TBSA), 100 (MA)92.3 (TBSA), 100 (MA)87.2 (TBSA), 94.7 (MA)[4]
Smear Microscopy (AFB) CSFLow (often <20%)High (>95%)HighLow[5]
Mycobacterial Culture CSF50-80100100Variable[5]
Nucleic Acid Amplification Test (NAAT) - e.g., GeneXpert CSF~80-90>95HighHigh[5]
Adenosine Deaminase (ADA) CSF~80-90~80-90VariableVariable[6]

Table 2: Diagnostic Performance in Pulmonary Tuberculosis

Diagnostic MethodSample TypeSensitivity (%)Specificity (%)Positive Predictive Value (PPV) (%)Negative Predictive Value (NPV) (%)Citation(s)
Tuberculostearic Acid (TBSA) Detection (GC-MS) Sputum~95~99Not ReportedNot Reported[7]
Tuberculostearic Acid (TBSA) Detection (GC-MS)Tuberculous Pleural Effusion54807561[8]
Smear Microscopy (AFB) Sputum50-60>95HighModerate[5][9]
Mycobacterial Culture Sputum80-85100100High[5]
Nucleic Acid Amplification Test (NAAT) - e.g., GeneXpert Sputum~77-92>95HighHigh[5]
Adenosine Deaminase (ADA) Pleural Fluid~90~50-90VariableVariable[10]

Experimental Workflows and Logical Relationships

To visualize the role of TBSA detection in the broader context of TB diagnostics, the following diagrams illustrate a typical diagnostic workflow and the logical relationships between different testing methodologies.

Diagnostic_Workflow cluster_0 Initial Patient Presentation cluster_1 Specimen Collection cluster_2 Diagnostic Pathways cluster_3 Diagnosis and Treatment Patient Patient with Suspected TB (Clinical Symptoms & History) Specimen Clinical Specimen Collection (e.g., Sputum, CSF, Pleural Fluid) Patient->Specimen Smear Smear Microscopy (AFB Staining) Specimen->Smear Rapid, low sensitivity NAAT Nucleic Acid Amplification Test (e.g., GeneXpert) Specimen->NAAT Rapid, high sensitivity & specificity Culture Mycobacterial Culture (Gold Standard) Specimen->Culture Slow, highest specificity Biomarker Biomarker Analysis (e.g., TBSA, ADA) Specimen->Biomarker Rapid, variable performance Diagnosis Diagnosis Confirmation Smear->Diagnosis NAAT->Diagnosis Culture->Diagnosis Biomarker->Diagnosis Supportive Treatment Treatment Initiation Diagnosis->Treatment Logical_Relationships cluster_gold_standard Gold Standard cluster_rapid_tests Rapid Diagnostic Tests Culture Mycobacterial Culture NAAT NAAT (GeneXpert) Culture->NAAT Compared for Specificity TBSA TBSA Detection (GC-MS) Culture->TBSA Compared for Specificity Smear Smear Microscopy Culture->Smear Compared for Specificity ADA ADA Assay Culture->ADA Compared for Specificity NAAT->Smear Higher Sensitivity TBSA->Smear Potentially Higher Sensitivity in some cases

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methyl 10-methyloctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Methyl 10-methyloctadecanoate, tailored for research scientists and drug development professionals. The following procedures are based on established safety data for fatty acid methyl esters (FAMEs), a class of compounds to which this compound belongs. While generally not classified as hazardous, adherence to good laboratory practices is essential to ensure personnel safety and experimental integrity.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1][2]To prevent eye contact with splashes or mists.
Hand Protection Liquid-tight, chemical-resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact. It is crucial to inspect gloves for any signs of degradation before use and dispose of them in accordance with applicable laws.[3]
Body Protection Laboratory coat or other protective clothing.[1]To prevent contamination of personal clothing.
Respiratory Protection Not typically required under normal use with adequate ventilation.[4] If aerosols or mists are generated, a NIOSH-approved respirator for organic vapors/mists is recommended.[1][5]To prevent inhalation of airborne droplets.
Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area to minimize the inhalation of any potential vapors or mists.[2][4]

  • Avoid direct contact with skin and eyes.[5] In case of accidental contact, rinse the affected area with plenty of water.[6]

  • Observe good industrial hygiene practices, such as washing hands before breaks and after handling the substance.[1][6]

  • Keep the container tightly closed when not in use.[5][7]

Storage:

  • Store in a cool, well-ventilated area, away from sources of ignition and strong oxidizing agents.[4][5]

  • The recommended storage temperature is typically between 2–8 °C.[8]

Spill and Disposal Plan

Prompt and proper cleanup of spills is necessary to maintain a safe laboratory environment. Adherence to waste disposal regulations is mandatory.

Procedure Description
Spill Containment For small spills, absorb with an inert material such as sand, diatomite, or universal binders.[9] For larger spills, try to contain the material to prevent it from entering drains or waterways.[1][3]
Cleanup Collect the absorbed material and place it into a suitable, labeled container for disposal.[4] After the material has been removed, clean the affected area.
Disposal Dispose of the waste material and any contaminated items in accordance with local, regional, and national regulations.[3][6] Do not mix with other waste.[3] Empty containers should be treated as the product itself and disposed of accordingly.[3][6]
First Aid Measures
Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.[1][6]
Skin Contact Wash the affected area immediately with soap and plenty of water.[1][6] Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][8] If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention if irritation persists.[1][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[6][8]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) for FAMEs B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C D Handle with Care to Avoid Spills C->D E Segregate Waste D->E F Dispose of According to Institutional and Local Regulations E->F

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.